2,2-Difluoropropane-1,3-diamine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2-difluoropropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8F2N2.2ClH/c4-3(5,1-6)2-7;;/h1-2,6-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKGUQBJHKBPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)(F)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133186-53-5 | |
| Record name | 2,2-difluoropropane-1,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,2-Difluoropropane-1,3-diamine Dihydrochloride: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the various fluorinated motifs, the geminal difluoro group (CF2) has emerged as a particularly valuable bioisostere for carbonyl groups and other functionalities, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. This guide provides a comprehensive technical overview of 2,2-difluoropropane-1,3-diamine dihydrochloride, a versatile building block that embodies the potential of gem-difluoro scaffolds in the synthesis of novel therapeutics.
Core Compound Identification and Properties
IUPAC Name: 2,2-difluoropropane-1,3-diamine;dihydrochloride[2]
Molecular Formula: C₃H₁₀Cl₂F₂N₂[2]
Molecular Weight: 183.03 g/mol [2]
Chemical Structure:
Caption: 2D structure of this compound.
| Property | Value | Source |
| CAS Number | 133186-53-5 | [2][3] |
| Molecular Formula | C₃H₁₀Cl₂F₂N₂ | [2] |
| Molecular Weight | 183.03 g/mol | [2] |
| IUPAC Name | 2,2-difluoropropane-1,3-diamine;dihydrochloride | [2] |
| Parent Compound CAS | 159029-29-5 (free base) | [4] |
| Physical Form | Solid (predicted) | |
| Solubility | Soluble in water (predicted due to salt form) | |
| Hygroscopicity | Expected to be hygroscopic |
Synthesis and Manufacturing
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 2,2-Difluoropropane-1,3-diol
The initial step involves the reduction of the diester, diethyl 2,2-difluoromalonate, to the corresponding diol. Lithium aluminum hydride (LiAlH₄) is a suitable and powerful reducing agent for this transformation.
Protocol:
-
A solution of diethyl 2,2-difluoromalonate in an anhydrous ether solvent, such as tetrahydrofuran (THF), is cooled in an ice bath.
-
A solution of lithium aluminum hydride in THF is added dropwise to the cooled ester solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., NaOH solution).
-
The resulting salts are filtered off, and the organic filtrate is dried and concentrated under reduced pressure to yield 2,2-difluoropropane-1,3-diol.[5]
Step 2: Conversion of Diol to Diamine via Gabriel Synthesis
The conversion of the diol to the diamine can be efficiently achieved using a two-step sequence involving the Mitsunobu reaction followed by hydrazinolysis, a variation of the Gabriel synthesis.[6][7]
Sub-step 2a: Mitsunobu Reaction with Phthalimide
The Mitsunobu reaction allows for the conversion of the primary alcohols of the diol to a protected amine form using phthalimide as the nitrogen source.[8][9]
Protocol:
-
2,2-Difluoropropane-1,3-diol and triphenylphosphine (PPh₃) are dissolved in an anhydrous aprotic solvent like THF.
-
Phthalimide is added to the solution.
-
The mixture is cooled to 0 °C, and a solution of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in THF is added dropwise.
-
The reaction is stirred at room temperature until completion.
-
The solvent is removed in vacuo, and the crude product, 2,2-difluoro-1,3-bis(phthalimido)propane, is purified by chromatography to remove triphenylphosphine oxide and other byproducts.
Sub-step 2b: Deprotection with Hydrazine
The phthalimide protecting groups are removed using hydrazine to liberate the free diamine.[6]
Protocol:
-
The purified 2,2-difluoro-1,3-bis(phthalimido)propane is dissolved in an alcohol, such as ethanol or methanol.
-
Hydrazine hydrate is added to the solution, and the mixture is refluxed.
-
The reaction progress is monitored until the starting material is consumed.
-
Upon cooling, the phthalhydrazide byproduct precipitates and can be removed by filtration.
-
The filtrate, containing the free 2,2-difluoropropane-1,3-diamine, is concentrated.
Step 3: Formation of the Dihydrochloride Salt
The final step is the formation of the stable dihydrochloride salt.
Protocol:
-
The crude 2,2-difluoropropane-1,3-diamine is dissolved in a suitable solvent, such as isopropanol or diethyl ether.
-
A solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) is added dropwise with stirring.
-
The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Applications in Drug Discovery and Development
As a bifunctional building block, this compound offers medicinal chemists a versatile scaffold for introducing the gem-difluoro motif into a wide array of molecular architectures. The diamine functionality allows for the construction of various heterocyclic systems or for linkage to other molecular fragments.
The incorporation of the 2,2-difluoropropane-1,3-diamine core can impart several beneficial properties to a drug candidate:
-
Metabolic Stability: The strong C-F bonds are resistant to oxidative metabolism, which can increase the half-life of a drug.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the basicity (pKa) of the amine groups, which can affect the drug's solubility, membrane permeability, and binding to its target.
-
Conformational Control: The gem-difluoro group can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation.
-
Improved Lipophilicity: Fluorination can enhance a molecule's lipophilicity, which may improve its ability to cross cell membranes.
This building block is particularly well-suited for the synthesis of:
-
Enzyme Inhibitors: The diamine can be elaborated to mimic the transition state of an enzymatic reaction.
-
Receptor Ligands: The scaffold can be decorated with various substituents to optimize interactions with receptor binding pockets.
-
Novel Heterocycles: The diamine can serve as a precursor for the synthesis of fluorinated nitrogen-containing heterocycles.[10][11]
Experimental Protocols and Handling
Quality Control
As a critical pharmaceutical intermediate, stringent quality control is essential to ensure the identity, purity, and consistency of this compound.
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR | Structural confirmation and identification of organic impurities. |
| ¹⁹F NMR | Confirmation of the gem-difluoro group and detection of fluorinated impurities. |
| FTIR Spectroscopy | Identification of functional groups (N-H, C-F, C-H). |
| Mass Spectrometry | Determination of molecular weight and elemental composition. |
| HPLC/UPLC | Purity assessment and quantification of impurities. |
| Elemental Analysis | Confirmation of the elemental composition (C, H, N, Cl, F). |
| Karl Fischer Titration | Quantification of water content, especially important due to its hygroscopic nature. |
Expected Analytical Data
While experimental spectra for this specific compound are not widely published, the following characteristics can be anticipated based on its structure and data from analogous compounds:
-
¹H NMR: The spectrum would be expected to show a triplet for the methylene protons (CH₂) adjacent to the ammonium groups, coupled to the fluorine atoms. The ammonium protons (NH₃⁺) would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: Three distinct carbon signals would be expected: one for the two equivalent methylene carbons, which would show coupling to fluorine, and one for the quaternary carbon bearing the two fluorine atoms, which would exhibit a characteristic triplet due to C-F coupling.
-
¹⁹F NMR: A single resonance would be anticipated for the two equivalent fluorine atoms.
-
FTIR: The spectrum of the dihydrochloride salt would display characteristic broad absorption bands for the N-H stretching of the ammonium groups (NH₃⁺) in the range of 3200-2500 cm⁻¹.[12][13] Bending vibrations for the NH₃⁺ groups would be expected around 1625-1500 cm⁻¹.[12] The C-F stretching vibrations would likely appear in the region of 1100-1000 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show the molecular ion of the free base (C₃H₈F₂N₂) upon ionization.
Handling and Storage
Amine hydrochlorides, particularly diamine dihydrochlorides, are often hygroscopic, meaning they readily absorb moisture from the atmosphere.
Recommendations:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Handle in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture, especially when weighing or transferring the material.[3]
-
Use of a desiccator for short-term storage of opened containers is advisable.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients. Its gem-difluoro motif offers a strategic advantage in modulating key drug-like properties, including metabolic stability and target engagement. While the synthesis requires a multi-step approach, the individual transformations are based on well-established and reliable methodologies. With appropriate handling and stringent quality control, this compound can serve as a powerful tool in the arsenal of medicinal chemists, enabling the exploration of novel chemical space and the development of next-generation therapeutics.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link].
- Smith, B. C. Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. 2019.
- Gao, P., Cui, L., Zhang, G., & Chen, F. Visible-Light-Induced Decarboxylation/Defluorosilylation Protocol for Synthesis of gem-Difluoroalkenes. The Royal Society of Chemistry, 2023.
-
ResearchGate. Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. [Link].
-
ResearchGate. The infrared spectra of secondary amines and their salts. [Link].
- ChemRxiv.
- J&K Scientific LLC. Gabriel Synthesis. 2025.
- OpenStax. 24.10 Spectroscopy of Amines. In Organic Chemistry. 2023.
- Google Patents. Process for producing a 2,2-difluoropropane. EP0407622B1.
- The Royal Society of Chemistry.
- mzCloud. 1 3 Diaminopropane. 2017.
-
PubChem. 2,2-Difluoropropane-1,3-diamine. National Center for Biotechnology Information. [Link].
- NIST. 1,3-Propanediamine. In NIST WebBook.
- Human Metabolome Database. Showing metabocard for 1,3-Diaminopropane (HMDB0000002). 2005.
- University of Calgary. IR: amines.
- PubMed. Near-infrared spectroscopy of amine salts. J Pharm Sci. 1966.
- Reddit. Deprotection conditions for pthalimide protected oxyamine? r/Chempros. 2023.
- ChemUniverse. This compound.
- PubMed Central.
- Glen Research. Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs.
- Master Organic Chemistry. The Gabriel Synthesis. 2025.
- ResearchGate. Deprotection of phthalimide group leading to quinoxalinylmethanamine...
- Wikipedia. Gabriel synthesis.
- Chemistry LibreTexts. Gabriel Synthesis. 2023.
- Organic Chemistry Portal. An exceptionally mild deprotection of phthalimides.
- Enamine. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery.
- ChemicalBook. Reaction of Phthalimide: Deprotection and Amino Groups. 2024.
- Google Patents. Process for the preparation of 2,2-difluoro-1,3-benzodioxole. US5432290A.
- Modgraph. Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules.
- PubMed. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. 2025.
- MDPI.
- Google Patents. Preparation of 1,3-diamino-2,2-dimethyl-propane. US4158017A.
- Kelleher, F., & ó Proinsias, K. Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids.
- MDPI. Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. 2022.
- PubMed. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. 2018.
- PubMed. Fluorinated Cycloalkyl Building Blocks for Drug Discovery. 2022.
- PubMed. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. 2020.
- ChemicalBook. 2,2-difluoropropane-1,3-diol synthesis.
Sources
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C3H10Cl2F2N2 | CID 22287769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 2,2-Difluoropropane-1,3-diamine | C3H8F2N2 | CID 19902652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2-difluoropropane-1,3-diol synthesis - chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. arrow.tudublin.ie [arrow.tudublin.ie]
- 10. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Difluoropropane-1,3-diamine Dihydrochloride
Sources
- 1. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. US20180265451A1 - An improved process for preparation of trientine dihydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Structural and Conformational Analysis of 2,2-Difluoropropane-1,3-diamine Dihydrochloride
Abstract
This technical guide provides a comprehensive framework for the detailed structural and conformational analysis of 2,2-difluoropropane-1,3-diamine dihydrochloride, a fluorinated diamine of interest to researchers, scientists, and drug development professionals. While specific literature on this compound is sparse, this document outlines a robust, multi-faceted approach leveraging established analytical techniques and computational modeling. By integrating data from X-ray crystallography, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) calculations, a thorough understanding of the molecule's three-dimensional structure, preferred conformations, and intramolecular interactions can be achieved. This guide presents not only the theoretical underpinnings of each technique but also detailed, field-proven experimental and computational protocols to ensure scientific integrity and generate reliable, high-quality data.
Introduction: The Significance of Fluorinated Diamines
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The gem-difluoro motif (CF2), in particular, is a valuable isostere for carbonyl groups and can significantly influence molecular conformation due to the high electronegativity and steric demand of the fluorine atoms.[3][4] this compound (CAS No: 133186-53-5, Molecular Formula: C3H8F2N2·2HCl) represents a key structural scaffold.[5][6][7] A comprehensive understanding of its three-dimensional structure and conformational preferences is paramount for its potential applications in medicinal chemistry and materials science. This guide provides a detailed roadmap for elucidating these critical molecular features.
Table 1: Physicochemical Properties of 2,2-Difluoropropane-1,3-diamine and its Dihydrochloride Salt
| Property | 2,2-Difluoropropane-1,3-diamine | This compound | Reference |
| CAS Number | 159029-29-5 | 133186-53-5 | [5][8] |
| Molecular Formula | C3H8F2N2 | C3H10Cl2F2N2 | [6][8] |
| Molecular Weight | 110.11 g/mol | 183.03 g/mol | [6][8] |
| IUPAC Name | 2,2-difluoropropane-1,3-diamine | 2,2-difluoropropane-1,3-diamine;dihydrochloride | [6][8] |
A Multi-pronged Approach to Structural Elucidation
A singular analytical technique is often insufficient to fully characterize the complex conformational landscape of a flexible molecule. Therefore, a synergistic approach combining solid-state analysis, solution-state characterization, and in silico modeling is proposed.
Caption: Integrated workflow for the structural analysis of this compound.
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, revealing precise bond lengths, bond angles, and torsional angles.[9][10] This technique is fundamental for establishing a baseline conformation and understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice.
Rationale for Crystallographic Analysis
For a dihydrochloride salt of a diamine, X-ray crystallography is particularly insightful. It will definitively show the protonation state of the amine groups and illustrate the hydrogen bonding network involving the ammonium groups, fluoride atoms, and chloride counter-ions. This solid-state structure serves as an excellent starting point for computational modeling.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or water).
-
Employ slow evaporation or vapor diffusion with an anti-solvent (e.g., diethyl ether, acetone) at a constant temperature to promote the growth of single crystals of suitable quality for diffraction.
-
Carefully select a well-formed, defect-free crystal under a microscope.[10][11]
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation.
-
Utilize a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a modern detector (e.g., CCD or CMOS).[11]
-
Collect a complete dataset of diffraction intensities by rotating the crystal through a series of angles.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain integrated intensities and correct for experimental factors.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the atomic positions, and thermal parameters against the experimental data to achieve the best possible fit.[9]
-
Locate and refine the positions of hydrogen atoms from the difference electron density map.
-
NMR Spectroscopy: Probing the Solution-State Conformation
While X-ray crystallography provides a static picture, NMR spectroscopy offers invaluable insights into the dynamic conformational behavior of the molecule in solution. A suite of NMR experiments is necessary to fully characterize the structure and preferred conformations. Given the presence of ¹H, ¹³C, and ¹⁹F nuclei, a multi-nuclear approach is essential.
The Power of ¹⁹F NMR
The ¹⁹F nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, high sensitivity, and large chemical shift dispersion.[12][13] The chemical shift of the fluorine atoms in this compound will be highly sensitive to the local electronic environment and, therefore, to the molecular conformation.
Experimental Protocols: NMR Analysis
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in a 5 mm NMR tube.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected Signals: The spectrum is expected to show signals for the CH₂ protons adjacent to the ammonium groups and the NH₃⁺ protons. The CH₂ protons will likely appear as a complex multiplet due to coupling with each other, the adjacent NH₃⁺ protons, and the geminal fluorine atoms.
-
Causality: The coupling constants (J-values) between protons and fluorine atoms (²JHF and ³JHF) are highly dependent on the dihedral angles, providing crucial conformational information.[14]
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals: Signals for the two chemically distinct carbon atoms (C1/C3 and C2) are expected. The C2 carbon, bonded to two fluorine atoms, will appear as a triplet due to ¹JCF coupling. The C1/C3 carbons will also show coupling to the fluorine atoms (²JCF).
-
Causality: The magnitude of the C-F coupling constants provides information about the electronic environment of the carbon atoms.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Expected Signals: A single signal is expected for the two equivalent fluorine atoms.
-
Acquire a proton-coupled ¹⁹F NMR spectrum. The signal will be split into a triplet by the two adjacent CH₂ groups (³JFH).
-
Causality: The ¹⁹F chemical shift is highly sensitive to the solvent and conformation.[15][16]
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (¹H-¹H Correlation Spectroscopy): To establish proton-proton connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ¹H and ¹³C nuclei, confirming the carbon skeleton.
-
Table 2: Hypothetical NMR Spectroscopic Data for this compound
| Nucleus | Experiment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H | 1D | ~3.5 - 4.0 (CH₂) | Triplet of triplets | ³JHH, ²JHF |
| ¹³C | 1D {¹H} | ~40-50 (C1/C3), ~115-125 (C2) | Triplet (C1/C3), Triplet (C2) | ²JCF, ¹JCF |
| ¹⁹F | 1D {¹H} | ~ -90 to -110 | Singlet | N/A |
Computational Modeling: Mapping the Conformational Energy Landscape
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for exploring the conformational space of a molecule, calculating the relative energies of different conformers, and predicting spectroscopic properties.[17][18][19]
Rationale for DFT Calculations
DFT calculations can provide a detailed understanding of the potential energy surface of this compound, identifying low-energy conformers and the energy barriers between them. This is crucial for interpreting the solution-state NMR data, which represents a population-weighted average of the conformations present.
Caption: Workflow for the DFT-based conformational analysis.
Protocol for DFT Calculations
-
Conformational Search:
-
Perform an initial conformational search using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF), to identify a set of low-energy starting geometries.
-
-
Geometry Optimization and Frequency Calculations:
-
For each low-energy conformer, perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
-
NMR Parameter Calculations:
-
Using the optimized geometries, calculate NMR chemical shifts and spin-spin coupling constants using a method like GIAO (Gauge-Including Atomic Orbital).
-
Compare the calculated NMR parameters with the experimental data to identify the most likely conformers present in solution.
-
Conclusion: A Holistic Structural Understanding
By systematically applying the integrated methodologies outlined in this guide—X-ray crystallography for the definitive solid-state structure, a comprehensive suite of NMR experiments for solution-state dynamics, and DFT calculations to map the energy landscape—a complete and scientifically rigorous structural and conformational analysis of this compound can be achieved. This detailed molecular understanding is the cornerstone for rational drug design and the development of novel materials, enabling researchers to confidently advance their scientific endeavors.
References
-
Computational methods for conformational analysis of unsymmetrical 1,3-diamines. RTI. Available at: [Link]
-
This compound. ChemUniverse. Available at: [Link]
-
This compound | C3H10Cl2F2N2 | CID 22287769. PubChem. Available at: [Link]
-
This compound,133186-53-5. Chemicalbridge. Available at: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. Available at: [Link]
- and [3.2.1]-3-azabicyclic diamines. Montclair State University.
-
Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. PMC - NIH. Available at: [Link]
-
CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. PMC. Available at: [Link]
-
Conformational analysis of small molecules: NMR and quantum mechanics calculations. Semantic Scholar. Available at: [Link]
-
Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC - NIH. Available at: [Link]
-
Fluorine NMR. University of Wisconsin-Madison. Available at: [Link]
-
Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters - ACS Publications. Available at: [Link]
-
Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. ResearchGate. Available at: [Link]
-
Assessing conformations of small molecules with crystallographic databases. Request PDF. Available at: [Link]
-
DFT- based Conformational Analysis of a Phospholipid Molecule (DMPC). arXiv. Available at: [Link]
-
2,2-Difluoropropane-1,3-diamine | C3H8F2N2 | CID 19902652. PubChem. Available at: [Link]
-
Synthesis of gem ‐difluoroalkenes via photoredox‐catalyzed defluoroaryloxymethylation of α‐trifluoromethyl alkenes. ResearchGate. Available at: [Link]
-
Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. PMC - PubMed Central. Available at: [Link]
-
2,2-Difluoropropan-1-amine hydrochloride | CAS 868241-48-9. AMERICAN ELEMENTS ®. Available at: [Link]
-
Synthesis of gem-Difluoroalkenes. ChemistryViews. Available at: [Link]
-
(PDF) Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. ResearchGate. Available at: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
-
An Overview of Fluorine NMR. ResearchGate. Available at: [Link]
-
X-ray crystallography. Wikipedia. Available at: [Link]
-
X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available at: [Link]
-
Difunctionalization of gem-difluoroalkenes for amination and heteroarylation via metal-free photocatalysis. Chemical Communications (RSC Publishing). Available at: [Link]
-
X-Ray crystallography studies and CP-MAS 13C NMR spectroscopy on the solid-state stereochemistry of diphenhydramine hydrochloride, an antihistaminic drug. RSC Publishing. Available at: [Link]
-
Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. NIH. Available at: [Link]
-
Synthesis, X-ray crystal structure and magnetic study of the 1D {[Cu( N, N-diethyl-1,2-ethanediamine)(?? 1,5-dca)(dca)]} n complex. ResearchGate. Available at: [Link]
-
Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC - NIH. Available at: [Link]
- Preparation of 1,3-diamino-2,2-dimethyl-propane. Google Patents.
- Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof. Google Patents.
Sources
- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 2. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemuniverse.com [chemuniverse.com]
- 6. This compound | C3H10Cl2F2N2 | CID 22287769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound,133186-53-5-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 8. 2,2-Difluoropropane-1,3-diamine | C3H8F2N2 | CID 19902652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. connectsci.au [connectsci.au]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biophysics.org [biophysics.org]
- 17. Computational methods for conformational analysis of unsymmetrical 1,3-diamines | RTI [rti.org]
- 18. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arxiv.org [arxiv.org]
- 20. Accelerating AI-Powered Chemistry and Materials Science Simulations with NVIDIA ALCHEMI Toolkit-Ops | NVIDIA Technical Blog [developer.nvidia.com]
Technical Guide: Physicochemical Characterization of 2,2-Difluoropropane-1,3-diamine Dihydrochloride
Abstract
2,2-Difluoropropane-1,3-diamine dihydrochloride is a novel chemical entity whose gem-difluoro motif and diamine structure present unique characteristics relevant to drug discovery and materials science. The introduction of the difluoromethylene (CF2) group can significantly alter physicochemical properties such as basicity, lipophilicity, and metabolic stability.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the aqueous solubility and chemical stability of this compound. We synthesize first-principle chemical reasoning with field-proven, step-by-step protocols to empower researchers to generate robust and reliable data packages for this promising molecule.
Introduction and Molecular Profile
This compound (CAS: 133186-53-5) is a small molecule featuring a propane backbone with two primary amine functionalities and a gem-dinal difluoro group at the C2 position.[4][5][6] The dihydrochloride salt form suggests that it is handled as a protonated, crystalline solid.
Molecular Structure:
-
IUPAC Name: 2,2-difluoropropane-1,3-diamine;dihydrochloride[4]
-
Molecular Weight: 183.03 g/mol [4]
-
Core Features:
-
Diamine: Two primary amine groups (pKa donors) confer hydrophilicity and potential for multiple hydrogen bond interactions.
-
gem-Difluoro Group: The C-F bond is the strongest single bond in organic chemistry, which often enhances metabolic stability.[7][8] The strong electron-withdrawing nature of the two fluorine atoms is expected to lower the basicity (pKa) of the adjacent amine groups.[1][2]
-
Dihydrochloride Salt: This salt form is typically employed to enhance the solubility and crystalline nature of basic compounds.
-
The interplay of these features dictates the compound's behavior in aqueous and organic media, its stability under various stress conditions, and its potential as a pharmaceutical building block.
Aqueous Solubility: Theoretical Considerations and Experimental Determination
Aqueous solubility is a critical parameter influencing bioavailability and formulation development.[9][10] For an ionizable compound like this compound, solubility is intrinsically linked to pH.
Predicted Solubility Profile
-
High Aqueous Solubility: As a dihydrochloride salt of a small diamine, the compound is anticipated to be highly soluble in aqueous media. The protonated amine groups will readily form strong ion-dipole interactions and hydrogen bonds with water.
-
pH-Dependent Solubility: The solubility will be highest at low pH, where the diamine is fully protonated (dicationic form). As the pH increases, the amines will be deprotonated, leading to the free base form, which is expected to be significantly less soluble. The Henderson-Hasselbalch equation can be used to model this pH-dependent solubility profile.[11]
-
Effect of the gem-Difluoro Group: While the amine hydrochlorides promote solubility, the gem-difluoro group can have complex effects. It may increase lipophilicity, potentially reducing intrinsic solubility, but its impact is often context-dependent and influenced by other molecular features.[2][5]
Experimental Workflows for Solubility Determination
Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic. Kinetic solubility is a high-throughput assessment of how quickly a compound dissolves from a DMSO stock, while thermodynamic solubility represents the true equilibrium solubility of the solid form.[9][12]
Caption: Workflow for determining kinetic and thermodynamic solubility.
Protocol 1: Kinetic Solubility Determination by Nephelometry
This high-throughput method is ideal for early-stage assessment.[9][13]
Causality: We start with a DMSO stock because it is a common solvent in compound libraries. The rapid addition to an aqueous buffer can create a supersaturated state, and we measure the resulting precipitation over a short time, providing a "kinetic" rather than equilibrium value.[12][14]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.
-
Buffer Addition: Add 98 µL of Phosphate Buffered Saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.
-
Mixing and Incubation: Mix the plate on a shaker for 5 minutes. Incubate at room temperature for 2 hours.
-
Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.
-
Data Analysis: Compare the turbidity of the sample wells to positive (known insoluble compound) and negative (buffer with 2% DMSO) controls to determine the point of precipitation and estimate the kinetic solubility.
Protocol 2: Thermodynamic (Equilibrium) Solubility Determination
This "shake-flask" method measures the true solubility at equilibrium and is considered the gold standard.[10][15][16]
Causality: By adding an excess of the solid compound directly to the buffer and allowing it to equilibrate for an extended period (24 hours), we ensure that the solution becomes saturated and is in equilibrium with the solid phase.[15][17] This provides the most accurate and thermodynamically relevant solubility value.
Methodology:
-
Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid this compound to a glass vial.
-
Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., PBS pH 7.4, or a series of buffers from pH 2 to 10 to determine the pH-solubility profile).
-
Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24 hours to reach equilibrium.
-
Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
pH Measurement: Measure the final pH of the saturated solution to ensure it has not changed during the experiment.[17]
Table 1: Hypothetical pH-Dependent Thermodynamic Solubility Data
| Buffer pH | Expected Solubility (mg/mL) | Predominant Species |
|---|---|---|
| 2.0 | > 200 | Dicationic |
| 5.0 | > 200 | Dicationic |
| 7.4 | 150 - 200 | Dicationic/Monocationic Mix |
| 9.0 | 50 - 100 | Monocationic/Neutral Mix |
| 11.0 | < 10 | Neutral Free Base |
Chemical Stability: Predictive Assessment and Testing Protocols
Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[18][19][20]
Predicted Stability Profile
-
Thermal Stability: The C-F bonds are exceptionally stable.[21] The primary thermal degradation pathway for diamines often involves intermolecular cyclization or urea formation, particularly at elevated temperatures.[22][23] As a solid salt, the compound should exhibit good thermal stability under standard storage conditions.
-
Hydrolytic Stability: The C-F bond is generally resistant to hydrolysis.[21][24] However, the stability of fluorinated compounds can be molecule-specific. Given the electron-withdrawing nature of the gem-difluoro group, the adjacent C-N bonds could be susceptible to hydrolysis under extreme pH and high-temperature conditions, though this is unlikely under typical pharmaceutical conditions.
-
Photostability: The compound lacks a chromophore that absorbs UV-Vis light, suggesting it is likely to be photostable. However, direct testing is required for confirmation as per ICH guidelines.[19][25]
Caption: A potential thermal degradation pathway for diamines.[22][23]
Protocol 3: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods, as outlined in ICH guideline Q1A(R2).[19][20]
Causality: We expose the compound to harsh conditions (acid, base, oxidation, heat, light) that are more extreme than standard storage conditions. This accelerates degradation, allowing us to rapidly identify potential degradation pathways and products that might form over a much longer period under normal conditions.
Methodology:
-
Sample Preparation: Prepare separate solutions of the compound (~1 mg/mL) in:
-
0.1 M HCl (Acidic Hydrolysis)
-
0.1 M NaOH (Basic Hydrolysis)
-
3% H₂O₂ (Oxidation)
-
Purified Water (Neutral Hydrolysis)
-
-
Thermal Stress: Store the solutions and solid compound at 60°C for 7 days.
-
Photostability: Expose the solid compound and a solution in purified water to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[25]
-
Analysis: At specified time points (e.g., day 1, 3, 7), withdraw aliquots. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC-UV/MS method to quantify the parent compound and identify any degradation products.
-
Mass Balance: Aim for 5-20% degradation to ensure that degradation products can be reliably detected without completely consuming the parent compound. Assess the mass balance to ensure all major degradation products are accounted for.
Table 2: Conditions for Forced Degradation Study
| Stress Condition | Reagent/Condition | Duration | Temperature |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 7 days | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 7 days | 60°C |
| Oxidation | 3% H₂O₂ | 7 days | Room Temp |
| Thermal (Solid) | None | 7 days | 60°C / 75% RH |
| Thermal (Solution) | Purified Water | 7 days | 60°C |
| Photostability | ICH Q1B Light Box | Per Guideline | Room Temp |
Recommended Analytical Methods
A validated, stability-indicating analytical method is crucial for both solubility and stability studies.
-
Primary Assay (Quantitation): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is recommended. Given the lack of a strong chromophore, detection at low wavelengths (e.g., 200-210 nm) may be necessary. For higher sensitivity and specificity, especially for analyzing degradation products, Mass Spectrometry (LC-MS) detection is ideal.[23][26]
-
Structural Characterization: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to identify the structures of any significant degradation products found during stability studies.
Summary and Forward Look
This compound is predicted to be a highly water-soluble, crystalline solid with good intrinsic stability, characteristics imparted by its diamine dihydrochloride nature and the robust gem-difluoro group. Its solubility is expected to be highly dependent on pH, a critical factor for any formulation or biological testing.
This guide provides the theoretical foundation and practical, step-by-step protocols for researchers to empirically determine the solubility and stability profiles of this molecule. The successful execution of these studies, guided by the principles of causality and adherence to international standards like the ICH guidelines, will generate the critical data package needed to advance the development of this compound in pharmaceutical or material science applications.
References
-
ICH. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
protocols.io. (2023). In-vitro Thermodynamic Solubility. [Link]
-
SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]
-
Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]
-
Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
ResearchGate. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]
-
Kerns, E. H. (2001). In vitro solubility assays in drug discovery. PubMed. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]
-
Tabor, H., et al. (1973). Quantitative determination of aliphatic diamines and polyamines by an automated liquid chromatography procedure. PubMed. [Link]
-
Bachrach, U., & Plesser, Y. M. (1986). A sensitive, rapid, chemiluminescence-based method for the determination of diamines and polyamines. PubMed. [Link]
-
ChemUniverse. (n.d.). This compound. [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. [Link]
-
ChemistryViews. (2015). Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. [Link]
-
National Institutes of Health. (n.d.). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. [Link]
-
Navratil, J. D., & Walton, H. F. (1975). Ligand-exchange chromatography of diamines and polyamines. Analytical Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). The colorimetric assay of diamine oxidase activity with high sensitivity based on calixarene derivative-capped gold nanoparticles. [Link]
-
Agilent. (2011). Analysis of diamines in water. [Link]
-
Royal Society of Chemistry. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. [Link]
-
ResearchGate. (n.d.). Solubility Determination and Thermodynamic Modeling of Amitriptyline Hydrochloride in 13 Pure Solvents at Temperatures of 283.15–323.15 K | Request PDF. [Link]
-
Semantic Scholar. (n.d.). Hydrocarbon and Fixed Gas Solubility in Amine Treating Solvents: A Generalized Model. [Link]
-
National Institutes of Health. (n.d.). Predictive analysis of solubility data with pressure and temperature in assessing nanomedicine preparation via supercritical carbon dioxide. [Link]
-
AIDIC. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. [Link]
-
Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]
-
ResearchGate. (n.d.). Controllable hydrolytic stability of novel fluorinated polyurethane films by incorporating fluorinated side chains | Request PDF. [Link]
-
ResearchGate. (n.d.). Correlation and Prediction of Solubility of CO2 in Amine Aqueous Solutions. [Link]
-
Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate. [Link]
-
Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge. [Link]
-
Niculescu, M., et al. (1992). Specific temperature dependence of diamine oxidase activity and its thermal stability in the presence of polyvinylalcohol. PubMed. [Link]
-
Martinova, M., et al. (2023). Thermal stability of film forming amines-based corrosion inhibitors in high temperature power plant water solutions. Wiley Online Library. [Link]
Sources
- 1. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]
- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids - ChemistryViews [chemistryviews.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. evotec.com [evotec.com]
- 11. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. In-vitro Thermodynamic Solubility [protocols.io]
- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 19. snscourseware.org [snscourseware.org]
- 20. database.ich.org [database.ich.org]
- 21. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. uknowledge.uky.edu [uknowledge.uky.edu]
- 24. Hydrolytically stable sulfonyl fluorides - Enamine [enamine.net]
- 25. ICH Official web site : ICH [ich.org]
- 26. agilent.com [agilent.com]
Spectroscopic Characterization of 2,2-Difluoropropane-1,3-diamine Dihydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2,2-Difluoropropane-1,3-diamine dihydrochloride, a key building block in contemporary drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the molecule's structural nuances as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The dihydrochloride salt form and the presence of a gem-difluoro group present unique spectroscopic features that are critical for unambiguous characterization.
Introduction
This compound (CAS No: 133186-53-5) is a versatile synthetic intermediate.[1][2][3] The introduction of a gem-difluoro moiety into organic molecules can significantly modulate their physicochemical properties, such as lipophilicity and metabolic stability, making this compound a valuable asset in medicinal chemistry.[4] A thorough understanding of its spectroscopic signature is paramount for its effective utilization and for ensuring the integrity of downstream applications. This guide presents a detailed interpretation of its NMR, IR, and MS spectra, coupled with robust experimental protocols.
Molecular Structure and Key Features
The structure of this compound is characterized by a central quaternary carbon bonded to two fluorine atoms and two aminomethyl groups. In the dihydrochloride salt, the amine groups are protonated, forming ammonium cations with chloride counter-ions.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete characterization. The spectra presented herein are predicted based on established principles and data from analogous structures.
Experimental Protocol: NMR Spectroscopy
A robust protocol for acquiring high-quality NMR spectra of this polar, salt-like compound is critical.
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.[5] The choice of DMSO-d₆ is due to its excellent solvating power for polar salts and its ability to exchange with the N-H protons, which can simplify the spectrum.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal signal dispersion and sensitivity.[6]
-
¹H NMR Acquisition :
-
Pulse Sequence : Standard single-pulse experiment.
-
Spectral Width : Approximately 12 ppm.
-
Relaxation Delay (d1) : 5 seconds to ensure full relaxation of all protons.
-
Number of Scans : 16-32 for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width : Approximately 150 ppm.
-
Relaxation Delay (d1) : 2 seconds.
-
Number of Scans : 1024 or more, as ¹³C has low natural abundance.
-
-
¹⁹F NMR Acquisition :
-
Pulse Sequence : Standard single-pulse experiment, often without proton decoupling to observe H-F couplings.
-
Spectral Width : A wide spectral width (e.g., 200 ppm) should be used initially to locate the signal.[4][7]
-
Reference : An external reference such as CFCl₃ can be used, or the spectrum can be referenced indirectly.
-
-
Data Processing : Process the raw Free Induction Decay (FID) data with appropriate Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| ~8.5 | br s | 6H | NH ₃⁺ | - |
| ~3.5 | t | 4H | CH ₂ | ³JHF ≈ 18 Hz |
Interpretation:
-
-NH₃⁺ Protons (δ ~8.5) : The protons of the ammonium groups are expected to appear as a broad singlet due to rapid exchange with residual water in the solvent and quadrupolar broadening from the nitrogen atom.[8][9][10][11] Their chemical shift is significantly downfield due to the deshielding effect of the positive charge.
-
-CH₂- Protons (δ ~3.5) : The four equivalent methylene protons are adjacent to the electron-withdrawing ammonium group and the gem-difluoro group, resulting in a downfield chemical shift. They are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (³JHF).[12]
Predicted ¹⁹F NMR Spectrum (470 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constants (J, Hz) |
| ~ -95 | t | CF ₂ | ³JHF ≈ 18 Hz |
Interpretation:
-
The two equivalent fluorine atoms of the gem-difluoro group are expected to resonate in a region typical for fluoroalkanes.[4][7][13] The signal should appear as a triplet due to coupling with the four adjacent methylene protons (³JHF).
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constants (J, Hz) |
| ~115 | t | C F₂ | ¹JCF ≈ 240 Hz |
| ~45 | t | C H₂ | ²JCF ≈ 25 Hz |
Interpretation:
-
CF₂ Carbon (δ ~115) : The quaternary carbon atom bonded to two fluorine atoms will be significantly shifted downfield and will appear as a triplet due to the large one-bond coupling to the two fluorine atoms (¹JCF).[14][15][16]
-
CH₂ Carbons (δ ~45) : The two equivalent methylene carbons will also show coupling to the gem-difluoro group, appearing as a triplet due to the two-bond C-F coupling (²JCF).[14][15][16]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes are those associated with the N-H bonds of the ammonium group, C-H bonds, and the C-F bonds.
Experimental Protocol: IR Spectroscopy
As the compound is a solid, a suitable sample preparation method is required.[1][2][3][17][18]
-
Sample Preparation (KBr Pellet Method) :
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition :
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Predicted IR Spectrum (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 (broad) | Strong | N-H stretching (ammonium salt) |
| ~2900 | Medium | C-H stretching |
| ~1600-1500 | Medium-Strong | N-H bending (asymmetric and symmetric) |
| ~1400 | Medium | CH₂ scissoring |
| ~1100-1000 | Strong | C-F stretching (asymmetric and symmetric) |
Interpretation:
-
N-H Stretching (~3000 cm⁻¹) : A broad and strong absorption band in this region is characteristic of the N-H stretching vibrations in an ammonium salt.[19][20][21][22][23] The broadening is due to extensive hydrogen bonding in the solid state.
-
C-H Stretching (~2900 cm⁻¹) : Medium intensity peaks corresponding to the symmetric and asymmetric stretching of the methylene C-H bonds.
-
N-H Bending (~1600-1500 cm⁻¹) : These bands arise from the bending vibrations of the N-H bonds in the ammonium groups.[22]
-
C-F Stretching (~1100-1000 cm⁻¹) : Strong, intense absorptions in this region are characteristic of the C-F stretching vibrations. The gem-difluoro group will likely give rise to two distinct bands corresponding to asymmetric and symmetric stretching modes.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and structure. For a polar, non-volatile compound like this compound, electrospray ionization (ESI) is the most suitable technique.[24][25][26][27][28]
Experimental Protocol: Mass Spectrometry
Caption: Workflow for ESI-Mass Spectrometry analysis.
-
Sample Preparation : Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as a mixture of methanol and water.
-
Ionization : Use an electrospray ionization (ESI) source in positive ion mode.[27] The ESI process is gentle and suitable for ionizing polar, thermally labile molecules without causing extensive fragmentation.[24][25]
-
Mass Analysis : The ions are transferred to a mass analyzer (e.g., quadrupole or time-of-flight) to separate them based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum (ESI+)
| m/z | Ion |
| 111.08 | [M+H]⁺ (free base) |
| 133.06 | [M+Na]⁺ (free base) |
Interpretation:
In the positive ESI mode, we expect to observe the protonated molecule of the free diamine. The dihydrochloride salt will dissociate in solution. The free base, 2,2-difluoropropane-1,3-diamine (C₃H₈F₂N₂), has a monoisotopic mass of 110.07 Da.
-
[M+H]⁺ (m/z 111.08) : This corresponds to the free base protonated at one of the amine groups. This is expected to be the base peak in the spectrum.
-
[M+Na]⁺ (m/z 133.06) : The formation of a sodium adduct is common in ESI-MS if sodium salts are present as impurities in the sample or solvent.[24]
Fragmentation Analysis (Tandem MS/MS of m/z 111.08):
Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS) by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). A characteristic fragmentation pathway for protonated amines is the alpha-cleavage.[29][30][31][32][33]
Caption: Predicted fragmentation of the protonated molecule.
-
Alpha-Cleavage : Cleavage of the C-C bond alpha to the protonated nitrogen would result in the loss of a neutral fragment (C₂H₅F₂N) and the formation of a stable iminium ion, CH₂=NH₂⁺, with an m/z of 30.03. This would be a major fragment in the MS/MS spectrum.
Conclusion
The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. The predicted NMR, IR, and MS spectra, along with the detailed experimental protocols provided in this guide, offer a robust framework for the unambiguous identification and characterization of this important fluorinated building block. The unique spectral features arising from the gem-difluoro group and the ammonium salt moieties are key identifiers that must be carefully considered during analysis. This guide serves as a valuable resource for scientists working with this compound, ensuring its correct identification and quality control in research and development settings.
References
-
ChemUniverse. This compound. [Link]
-
PubChem. This compound. [Link]
-
Chemicalbridge. This compound, 133186-53-5. [Link]
-
Scribd. How to Prepare Ir Samples. [Link]
-
Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]
-
Taylor & Francis Online. The Fundamental Infrared Spectrum of the Ammonium Ion in Aqueous Solutions. [Link]
-
Canadian Science Publishing. Infrared spectra of the ammonium ion in crystals. III. The ammonium ion in crystal sites of symmetry S4. [Link]
-
EPSC Abstracts. Near Infrared Ammonium Salts reflectance spectra in controlled P-T conditions. [Link]
-
ResearchGate. The IR spectrum of powder of alginate and pure ammonium salt. [Link]
-
Defense Technical Information Center. The Fundamental Infrared Spectrum of the Ammonium Ion in Aqueous Solutions. [Link]
-
University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]
-
ACS Publications. High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. [Link]
-
ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]
-
JoVE. Electrospray Ionization (ESI) Mass Spectrometry. [Link]
-
PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]
-
SpectraBase. Difluoromethane - Optional[19F NMR] - Chemical Shifts. [Link]
-
Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. [Link]
-
ResearchGate. Figure S165. 1 H NMR spectrum of unknown gem-difluoride 1p, related to.... [Link]
-
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
-
Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
-
ResearchGate. What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. [Link]
-
NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]
-
PubMed. Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. [Link]
-
PubMed Central. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]
-
SpectraBase. Acetic acid, ammonium salt - Optional[1H NMR] - Chemical Shifts. [Link]
-
UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]
-
ResearchGate. (PDF) 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. [Link]
-
Open-i. 1H-NMR-Spectrum of the ammonium salt of 9 in D6-DMSO. [Link]
-
ResearchGate. Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. [Link]
-
PubMed Central. Hydrochloride Salt of the GABAkine KRM-II-81. [Link]
-
JoVE. Mass Spectrometry: Amine Fragmentation. [Link]
-
Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]
-
JEOL. Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. [Link]
-
YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]
-
ResearchGate. 1 H-NMR-Spectrum of the ammonium salt of 9 in D 6-DMSO. The structure.... [Link]
-
Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]
-
YouTube. Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
ResearchGate. Fragment of 1 H-NMR spectrum of the quaternary ammonium salt of compound 3b [DMSO-d6, 298 K, 400 MHz]. [Link]
-
PubChem. 2,2-Difluoropropane-1,3-diamine. [Link]
-
e-Publications@Marquette. The Solid State 13C-NMR and 19F-NMR Spectra of Some Graphite Fluorides. [Link]
-
MDPI. Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. [Link]
-
Royal Society of Chemistry. Synthetic methods for 1,3-diamines. [Link]
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ammonium acetate(631-61-8) 1H NMR spectrum [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 15. acdlabs.com [acdlabs.com]
- 16. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 17. scribd.com [scribd.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. tandfonline.com [tandfonline.com]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. hou.usra.edu [hou.usra.edu]
- 22. researchgate.net [researchgate.net]
- 23. apps.dtic.mil [apps.dtic.mil]
- 24. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]
- 25. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. nebiolab.com [nebiolab.com]
- 28. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 30. youtube.com [youtube.com]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. youtube.com [youtube.com]
- 33. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
The Impact of Gem-Difluorination on Diamine Basicity and pKa: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Diamines and pKa in Medicinal Chemistry
Diamines are fundamental structural motifs in a vast array of biologically active molecules and approved pharmaceuticals. Their basicity, quantified by the acid dissociation constant (pKa) of their conjugate acids, is a pivotal physicochemical parameter that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. The ability of the nitrogen atoms to accept protons at physiological pH dictates the molecule's charge state, which in turn governs its solubility, membrane permeability, and potential for off-target interactions, such as hERG channel binding. Consequently, the precise modulation of diamine basicity is a cornerstone of modern drug design and optimization.
Strategic molecular modifications are often employed to fine-tune the pKa of lead compounds. Among these, the introduction of fluorine atoms has emerged as a powerful tool. This guide provides an in-depth technical exploration of gem-difluorination—the incorporation of a CF2 group—and its predictable and potent effect on the basicity of adjacent diamine functionalities. We will delve into the underlying electronic principles, present comparative data, and provide detailed experimental and computational protocols for the determination of these crucial pKa values.
The Inductive Effect: How gem-Difluorination Attenuates Basicity
The primary mechanism by which gem-difluorination impacts the basicity of a neighboring amine is through the inductive effect. Fluorine is the most electronegative element, and when two fluorine atoms are attached to the same carbon, their potent electron-withdrawing properties are compounded. This creates a strong dipole, pulling electron density away from the surrounding atoms through the sigma bond framework.
In a gem-difluorinated diamine, this inductive electron withdrawal extends to the nitrogen atoms of the amino groups. The reduced electron density on the nitrogen atoms makes their lone pairs of electrons less available for donation to a proton. Consequently, the equilibrium of the protonation reaction is shifted, and the diamine becomes a weaker base. This decrease in basicity is quantitatively reflected as a lower pKa value for the conjugate acid.
Caption: Inductive effect of gem-difluorination on amine basicity.
Quantitative Impact on pKa: A Comparative Analysis
The attenuating effect of gem-difluorination on amine basicity is not merely qualitative; it is a predictable and quantifiable phenomenon. While the precise magnitude of the pKa reduction can be influenced by the overall molecular structure, a consistent trend is observed across various scaffolds.
Let's consider the illustrative example of 1,3-diaminopropane and its gem-difluorinated analog, 2,2-difluoro-1,3-diaminopropane.
| Compound | Structure | pKa1 | pKa2 |
| 1,3-Diaminopropane | H₂N-(CH₂)₃-NH₂ | ~10.6 | ~8.5 |
| 2,2-Difluoro-1,3-diaminopropane | H₂N-CH₂-CF₂-CH₂-NH₂ | Predicted: ~10.1-10.3 | Predicted: ~8.0-8.2 |
Note: The pKa values for 1,3-diaminopropane are experimentally determined. The predicted pKa values for 2,2-difluoro-1,3-diaminopropane are based on the widely reported pKa reduction of 0.3-0.5 units per adjacent CF2 group.
This predictable decrease in basicity allows medicinal chemists to rationally design molecules with a desired ionization profile at physiological pH, thereby optimizing their pharmacokinetic and pharmacodynamic properties.
Experimental Determination of Diamine pKa
Accurate determination of pKa values is crucial for understanding structure-activity relationships. Potentiometric titration is a robust and widely used method for this purpose.
Protocol: pKa Determination by Potentiometric Titration
This protocol outlines the steps for determining the pKa values of a diamine hydrochloride salt.
Materials and Reagents:
-
Diamine dihydrochloride sample
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M sodium hydroxide (NaOH)
-
0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)
-
Deionized water, purged with nitrogen to remove dissolved CO₂
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Titration vessel
Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh a sufficient amount of the diamine dihydrochloride sample to prepare a 1 mM solution (e.g., 20 mL).
-
Dissolve the sample in a solution of 0.15 M KCl in deionized water.
-
-
Initial Acidification:
-
Place the titration vessel on the magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Acidify the solution to approximately pH 1.8-2.0 by adding 0.1 M HCl. This ensures that both amino groups are fully protonated at the start of the titration.
-
-
Titration with NaOH:
-
Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.
-
After each addition, allow the pH reading to stabilize (drift of less than 0.01 pH units per minute) before recording the pH and the total volume of NaOH added.
-
Continue the titration until the pH reaches approximately 12-12.5, ensuring that both deprotonation events are observed.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The curve for a diamine will exhibit two equivalence points, corresponding to the deprotonation of the two amino groups.
-
The pKa values are determined from the half-equivalence points. The pH at the first half-equivalence point corresponds to pKa1, and the pH at the second half-equivalence point corresponds to pKa2.[1]
-
Alternatively, the inflection points of the titration curve can be determined by calculating the first and second derivatives of the curve.
-
-
Replication:
-
Perform a minimum of three independent titrations to ensure the reproducibility and accuracy of the results.[2]
-
Calculate the average pKa values and the standard deviation.
-
Caption: Workflow for pKa determination by potentiometric titration.
Computational pKa Prediction
In addition to experimental methods, computational chemistry offers a powerful approach for predicting pKa values, particularly in the early stages of drug discovery where compounds may not yet be synthesized. Density Functional Theory (DFT) calculations coupled with a continuum solvent model can provide accurate estimations.
Protocol: Computational pKa Prediction using Gaussian
This protocol provides a general workflow for predicting the pKa of a diamine using the Gaussian software package.
Software Requirements:
-
Gaussian 16 or a later version
-
GaussView or another molecular modeling interface
Procedure:
-
Molecule Construction:
-
Using GaussView, build the structures of the neutral diamine, the monoprotonated species, and the diprotonated species.
-
-
Gas-Phase Optimization and Frequency Calculations:
-
For each of the three species, perform a geometry optimization followed by a frequency calculation in the gas phase.
-
A common level of theory for this is B3LYP with a 6-31G++(d,p) basis set.[3]
-
The Opt+Freq keyword in Gaussian can be used for this purpose.
-
-
Solvated Single-Point Energy Calculations:
-
Using the optimized gas-phase geometries, perform single-point energy calculations for each species in a continuum solvent model that mimics water (e.g., IPCM or SMD).[3]
-
The SCRF=(Solvent=Water) keyword can be used in Gaussian.
-
-
Calculation of Free Energies of Solvation:
-
The Gibbs free energy of solvation (ΔG_solv) for each species is the difference between its energy in the solvated phase and its energy in the gas phase.
-
-
Calculation of Gas-Phase Free Energies of Reaction:
-
Calculate the gas-phase free energy change (ΔG_gas) for the two deprotonation steps.
-
-
Calculation of Aqueous-Phase Free Energies of Reaction:
-
The aqueous-phase free energy change (ΔG_aq) for each deprotonation step is calculated using a thermodynamic cycle that incorporates the gas-phase free energy change and the free energies of solvation for the species involved.
-
-
pKa Calculation:
-
The pKa is then calculated from the aqueous-phase free energy change using the following equation: pKa = ΔG_aq / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin.
-
This will yield two pKa values corresponding to the two deprotonation steps.
-
Caption: Workflow for computational pKa prediction using Gaussian.
Synthesis of gem-Difluorinated Diamines
The ability to synthesize gem-difluorinated diamines is essential for their application in drug discovery. Several synthetic routes have been developed. One effective method involves the reduction of α,α-difluoro-β-amino amides.
Protocol: Synthesis of 2,2-Difluoro-1,3-diaminopropane
This protocol is adapted from the work of Ozawa and Yamamoto (2025) and describes the reduction of an α,α-difluoro-β-amino amide to the corresponding diamine.[4]
Materials and Reagents:
-
N-protected α,α-difluoro-β-amino amide
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous tetrahydrofuran (THF)
-
Standard aqueous workup reagents (e.g., saturated sodium bicarbonate solution, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for purification (e.g., by column chromatography)
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected α,α-difluoro-β-amino amide in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reducing Agents:
-
Carefully add sodium borohydride (NaBH₄) to the stirred solution.
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise to the reaction mixture.
-
-
Reaction Progression:
-
Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by a suitable method (e.g., thin-layer chromatography).
-
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,2-difluoro-1,3-diamine.
-
-
Deprotection (if necessary):
-
If an N-protecting group is present, it can be removed using standard deprotection protocols to yield the final free diamine.
-
Conclusion
The gem-difluorination of diamines is a highly effective and predictable strategy for modulating basicity in the context of drug discovery. The strong inductive effect of the CF₂ group consistently lowers the pKa of adjacent amino functionalities, providing medicinal chemists with a valuable tool for fine-tuning the physicochemical properties of drug candidates. The ability to accurately determine these pKa values through established experimental techniques like potentiometric titration, and to predict them using computational methods, allows for a rational and efficient drug design process. Furthermore, robust synthetic methodologies for the preparation of these valuable building blocks are readily available. By understanding and applying the principles and protocols outlined in this guide, researchers can leverage the unique properties of gem-difluorination to develop safer and more effective therapeutics.
References
- Ozawa, R., & Yamamoto, T. (2025).
- Murphy, J. A., et al. (2017). Gem-Difluorination of α-Diazo Amides Using (Difluoroiodo)toluene. UWSpace.
- Creative Bioarray. (n.d.).
- Zhang, W., et al. (2020). Synthesis of gem‐difluorinated 1,4‐dienes via C−F bond activation of trifluoromethyl alkenes and organoboron compounds.
- Calculating pKa with Density Functional Theory. (2023, June 14). YouTube.
- Bannan, C. C., et al. (2021). Stacking Gaussian Processes to Improve pKa Predictions in the SAMPL7 Challenge. ChemRxiv.
- McKee, S. A., & Pogorelov, T. V. (2019). Determining the pKa of Simple Molecules Using Gaussian 2016. University of Illinois Urbana-Champaign.
- Myznikov, L. V., et al. (2017). Synthesis of gem-Difluorinated Hydroxypyrrolidines. The Journal of Organic Chemistry.
- National Center for Biotechnology Inform
- Bannan, C. C., et al. (2021). Stacking Gaussian Processes to Improve pKa Predictions in the SAMPL7 Challenge. ChemRxiv.
- Hu, J., et al. (2022). Synthesis of gem‐Difluorocyclopropanes. Chemistry of Organo-Fluorine Compounds.
- Bryantsev, V. S., et al. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A.
- Chapman, R. D., et al. (2006). A New Preparation of gem -bis(Difluoramino)- alkanes via Direct Fluorination of Geminal Bisacetamides. Journal of Fluorine Chemistry.
- National Center for Biotechnology Information. (n.d.). 2,2-Difluoropropane-1,3-diamine. PubChem.
- Avdeef, A., et al. (2013).
- Potentiometric Titr
- Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry.
- Wikipedia contributors. (2024, May 29). Ethylenediamine. Wikipedia.
- How to find pKa and Ka from a Titr
- Wikipedia contributors. (2024, April 1). 1,3-Diaminopropane. Wikipedia.
- Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry.
- Showing Compound propane-1,3-diamine (FDB031131). (2015, May 7). FooDB.
- National Institute of Standards and Technology. (n.d.).
- Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry.
- Bosch, E., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Reference Module in Chemistry, Molecular Sciences and Chemical Engineering.
- Wikipedia contributors. (2024, January 15). 1,2-Diaminopropane. Wikipedia.
- National Center for Biotechnology Information. (n.d.). 5-(1,1-Difluoroethyl)cyclohexa-1,3-dien-1-amine. PubChem.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. School of Chemical Sciences KB [answers.uillinois.edu]
- 4. Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00388A [pubs.rsc.org]
A Technical Guide to 2,2-Difluoropropane-1,3-diamine Dihydrochloride: Synthesis, Purity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoropropane-1,3-diamine dihydrochloride is a fluorinated building block of significant interest in medicinal chemistry and drug development. The introduction of a gem-difluoro group on a propane backbone imparts unique stereoelectronic properties to molecules, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the commercial availability, synthesis, purity analysis, and potential applications of this valuable chemical intermediate.
Chemical Structure and Properties:
The presence of the difluoromethylene group significantly influences the pKa of the adjacent amino groups, affecting their behavior in physiological environments and their ability to form interactions with biological macromolecules.
Commercial Availability and Purity
This compound is commercially available from a number of chemical suppliers, typically with purities of 95% or higher. The dihydrochloride salt is the common commercial form due to its increased stability and ease of handling compared to the free base.
| Supplier | Purity | Catalog Number |
| ChemUniverse | 95% | Q02270[2] |
| ChemScene | ≥97% | CS-0038484[3] |
For research and development purposes, it is crucial to ascertain the purity of the starting material, as impurities can significantly impact the outcome of subsequent synthetic steps and biological assays.
Synthesis of this compound
A robust and scalable synthesis of this compound is essential for its application in drug discovery programs. While a direct, one-pot synthesis from simple precursors is not widely reported, a logical and feasible synthetic route proceeds through the corresponding diol, 2,2-difluoropropane-1,3-diol.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
Step 1: Synthesis of 2,2-Difluoropropane-1,3-diol
The synthesis of the key intermediate, 2,2-difluoropropane-1,3-diol, has been well-documented. A common and effective method involves the reduction of diethyl difluoropropanedioate with a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol:
-
To a solution of diethyl difluoropropanedioate (5.0 g, 24.7 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) at 0 °C, slowly add a 1.0 M solution of LiAlH₄ in THF (39.5 mL, 39.5 mmol).[5]
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.[5]
-
Carefully quench the reaction by the dropwise addition of water (300 mL).
-
Adjust the pH of the solution to 3 by adding a 1M HCl solution.[5]
-
Remove the water in vacuo and extract the residue with ethyl acetate (3 x 300 mL).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 2,2-difluoropropane-1,3-diol.[5] A typical yield for this reaction is around 89%.[5]
Step 2: Conversion of 2,2-Difluoropropane-1,3-diol to this compound
The conversion of the diol to the diamine can be achieved through a multi-step process involving the activation of the hydroxyl groups, followed by nucleophilic substitution with an azide, and subsequent reduction.
Experimental Protocol (Proposed):
-
Tosylation: Dissolve 2,2-difluoropropane-1,3-diol in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl) portion-wise and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). The pyridine acts as both a solvent and a base to neutralize the HCl generated.
-
Azidation: The resulting di-tosylate is then dissolved in a polar aprotic solvent such as dimethylformamide (DMF), and sodium azide (NaN₃) is added. The reaction is heated to facilitate the SN2 displacement of the tosylate groups to form 1,3-diazido-2,2-difluoropropane.
-
Reduction: The diazide is then reduced to the corresponding diamine. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or methanol.
-
Salt Formation: After the reduction is complete, the catalyst is filtered off, and the resulting solution of the free diamine is treated with an aqueous solution of hydrochloric acid to precipitate the dihydrochloride salt. The salt can then be collected by filtration, washed with a suitable solvent, and dried.
Purity Analysis and Characterization
Ensuring the purity and structural integrity of this compound is paramount for its use in drug synthesis. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of non-volatile compounds like diamine hydrochlorides.
Exemplary HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer, such as ammonium carbonate, can be effective for separating polar amines.[6] The pH of the mobile phase may need to be adjusted to ensure good peak shape.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typically suitable for compounds lacking a strong chromophore.
-
Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.
Gas Chromatography-Mass Spectrometry (GC-MS)
While the dihydrochloride salt itself is not suitable for direct GC-MS analysis due to its low volatility, the free base or a derivatized form can be analyzed.
Sample Preparation for GC-MS:
-
Liberation of the Free Base: Dissolve the dihydrochloride salt in water and basify with a strong base (e.g., NaOH) to a high pH.
-
Extraction: Extract the free diamine into a volatile organic solvent such as dichloromethane or ether.
-
Drying: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄).
-
Analysis: The resulting solution can be injected into the GC-MS.
Exemplary GC-MS Conditions:
-
Column: A mid-polar column, such as a DB-624, is often suitable for amines.
-
Injector Temperature: 200-250 °C.[7]
-
Oven Program: A temperature ramp from a low starting temperature (e.g., 40-60 °C) to a higher temperature (e.g., 240-280 °C) is typically used.[7]
-
Detector: Mass spectrometer operating in electron ionization (EI) mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene (-CH₂-) and amine (-NH₃⁺) protons. The protons on the carbons adjacent to the fluorine atoms will likely exhibit splitting due to coupling with the fluorine nuclei.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two types of carbon atoms in the molecule. The carbon bearing the two fluorine atoms will appear at a characteristic chemical shift and will show a large one-bond carbon-fluorine coupling constant (¹JCF), typically observed as a triplet. The methylene carbons will also show coupling to the fluorine atoms (²JCF).
Applications in Drug Discovery and Development
The gem-difluoro motif is a valuable pharmacophore in modern drug design. The introduction of a CF₂ group can block metabolic oxidation at that position and can also act as a bioisostere for a carbonyl group or a hydroxylated carbon center. This compound serves as a versatile building block for incorporating this important structural feature into drug candidates.
While specific examples of marketed drugs synthesized directly from this compound are not readily found in the public domain, its utility can be inferred from patent literature where similar fluorinated diamines are employed in the synthesis of a wide range of therapeutic agents, including enzyme inhibitors and receptor modulators. The strategic placement of the gem-difluoro group can lead to improved drug-like properties.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][4] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area, preferably in a fume hood.
Conclusion
This compound is a valuable and commercially available building block for the synthesis of novel fluorinated compounds with potential applications in drug discovery. Its synthesis, while multi-step, is achievable through established chemical transformations. Proper analytical characterization is crucial to ensure its purity and suitability for use in medicinal chemistry programs. The unique properties conferred by the gem-difluoro group make this and similar fluorinated diamines important tools for the development of the next generation of therapeutic agents.
References
-
SCION Instruments. Sample preparation GC-MS. [Link]
-
ChemUniverse. This compound. [Link]
-
PubChem. This compound. [Link]
-
Organomation. Preparing Samples for GC-MS/MS Analysis. [Link]
-
PubChem. This compound. [Link]
-
PubChem. 2,2-Difluoropropane-1,3-diamine. [Link]
-
Zenodo. Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation. [Link]
-
Chromatography Forum. Dimethylamine hydrochloride tests. [Link]
-
ResearchGate. Development and Validation of HPLC Method for Diphenhydramine Hydrochloride. [Link]
-
USP's Emerging Standards. Adaptable Organic Impurities Method for the Analysis of Diphenhydramine Hydrochloride Oral Solution. [Link]
-
PubChem. 2,2-Difluoropropane-1,3-diamine. [Link]
- Google Patents.
- Google Patents.
-
Indian Journal of Pharmaceutical Sciences. Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. [Link]
- Google Patents. US9365573B2 - Method for synthesizing sapropterin dihydrochloride.
-
Doc Brown's Chemistry. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr. [Link]
- Google Patents. US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
- Google Patents.
- Google Patents.
-
JEOL. Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. [Link]
-
Caltech. Caltech Chemists Devise Chemical Reaction that Holds Promise for New Drug Development. [Link]
-
Technology Networks. Novel Strategy Generates Useful Compounds for Drug Synthesis. [Link]
-
Ppimodulator. Uncategorized Archives. [Link]
-
PubChem. 2,2-Difluoropropane-1,3-diol. [Link]
-
The Weizmann Institute of Science. Synthesis of polyamides from diols and diamines with liberation of H2. [Link]
Sources
- 1. This compound | C3H10Cl2F2N2 | CID 22287769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 3. chemscene.com [chemscene.com]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. 2,2-difluoropropane-1,3-diol synthesis - chemicalbook [chemicalbook.com]
- 6. zenodo.org [zenodo.org]
- 7. ijpsonline.com [ijpsonline.com]
The Strategic Incorporation of Fluorinated Diamines in Modern Drug Discovery: A Technical Guide
Abstract
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. When combined with the versatile diamine scaffold, a privileged structure in numerous bioactive compounds, the resulting fluorinated diamines present a unique and highly valuable class of building blocks for drug discovery. This in-depth technical guide explores the multifaceted applications of fluorinated diamines in medicinal chemistry, delving into their synthesis, the profound impact of fluorination on their molecular properties, and their role in shaping the next generation of therapeutics. We will examine how the strategic placement of fluorine atoms can fine-tune basicity, lipophilicity, metabolic stability, and conformational preferences, ultimately leading to enhanced drug efficacy and safety profiles. Through detailed case studies, experimental protocols, and mechanistic insights, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the full potential of fluorinated diamines in their research endeavors.
The Fluorinated Diamine Motif: A Convergence of Strategic Design Principles
The diamine functional group is a recurring motif in a vast array of biologically active molecules, from natural products to synthetic pharmaceuticals. Its ability to engage in hydrogen bonding, chelate metals, and serve as a versatile synthetic handle has cemented its importance in drug design. The strategic incorporation of fluorine into this privileged scaffold unlocks a new dimension of molecular design, offering medicinal chemists a nuanced approach to overcoming common drug development hurdles.
The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart a range of beneficial effects when introduced into a diamine-containing molecule. These effects are not merely additive but often result in emergent properties that can be leveraged to fine-tune a drug candidate's profile.
Modulating Basicity (pKa) for Enhanced Bioavailability
One of the most significant consequences of introducing fluorine into a diamine is the modulation of the basicity of the nitrogen atoms. The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby amino groups.[1][2] This reduction in basicity can have a profound impact on a drug's pharmacokinetic properties.
A lower pKa can lead to a reduced proportion of the ionized form of the drug at physiological pH. This is particularly advantageous for oral bioavailability, as the neutral, less polar form of a molecule is more readily absorbed across the lipid-rich membranes of the gastrointestinal tract.[1] Furthermore, reduced basicity can mitigate off-target effects associated with binding to acidic targets or accumulation in acidic organelles.
Table 1: Predicted Impact of Fluorination on the pKa of a Prototypical Ethylenediamine
| Compound | Structure | Predicted pKa1 | Predicted pKa2 |
| Ethylenediamine | H₂N-CH₂-CH₂-NH₂ | 10.7 | 7.5 |
| 1-Fluoroethylenediamine | H₂N-CH₂-CHF-NH₂ | ~9.5 | ~6.3 |
| 1,1-Difluoroethylenediamine | H₂N-CH₂-CF₂-NH₂ | ~8.2 | ~5.0 |
Note: pKa values are estimates to illustrate the trend and can vary based on the specific molecular context and prediction software.
Fine-Tuning Lipophilicity for Optimal Permeability and Solubility
The effect of fluorination on lipophilicity is highly context-dependent and can be strategically manipulated.[3][4] While the introduction of a single fluorine atom can sometimes decrease lipophilicity, the incorporation of trifluoromethyl (CF₃) or other polyfluorinated groups generally increases it.[2] This allows for a precise tuning of a molecule's lipophilicity to achieve the desired balance between membrane permeability and aqueous solubility.
For drugs targeting the central nervous system (CNS), increasing lipophilicity can enhance penetration across the blood-brain barrier. Conversely, for drugs where high systemic exposure is desired without significant CNS side effects, the strategic placement of fluorine can be used to modulate lipophilicity to control distribution.
Enhancing Metabolic Stability
The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[2] This property is frequently exploited to block metabolically labile sites within a drug molecule, thereby increasing its half-life and improving its pharmacokinetic profile.[2] By replacing a metabolically vulnerable C-H bond with a C-F bond in a diamine-containing drug, chemists can prevent oxidative metabolism at that position.
Diagram 1: Metabolic Blocking with Fluorine
Caption: Fluorine substitution at a metabolically labile site can prevent enzymatic oxidation.
Inducing Favorable Conformational Constraints
The steric and electronic properties of fluorine can influence the conformational preferences of a molecule.[5][6] This can be particularly useful in the design of ligands that need to adopt a specific bioactive conformation to bind to their target protein. The introduction of fluorine can create gauche effects or other steric interactions that favor a particular rotamer, effectively pre-organizing the molecule for binding and potentially increasing its potency and selectivity.[7][8]
Synthetic Strategies for Accessing Fluorinated Diamines
The synthesis of fluorinated diamines often requires specialized methods due to the unique reactivity imparted by the fluorine atom(s). Both the introduction of fluorine into a pre-existing diamine scaffold (late-stage fluorination) and the construction of the diamine from fluorinated building blocks are viable approaches.
Catalytic Asymmetric Synthesis of Chiral Fluorinated Vicinal Diamines
The stereoselective synthesis of chiral vicinal diamines is a significant area of research, as these motifs are present in many biologically active compounds.[9] Asymmetric catalysis provides an efficient route to enantiomerically enriched fluorinated diamines.
Diagram 2: General Workflow for Asymmetric Synthesis
Caption: A generalized workflow for the catalytic asymmetric synthesis of chiral fluorinated diamines.
Experimental Protocol: Asymmetric Hydrogenation of a Fluorinated Enamine
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation of the Catalyst: In a glovebox, a solution of a suitable chiral phosphine ligand (e.g., (R)-BINAP) and a rhodium precursor (e.g., [Rh(COD)₂]BF₄) in a degassed solvent (e.g., methanol) is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: The fluorinated enamine substrate is dissolved in degassed methanol in a high-pressure autoclave.
-
Hydrogenation: The catalyst solution is added to the autoclave. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm).
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 50 °C) and monitored by TLC or LC-MS until completion.
-
Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched fluorinated diamine.
Synthesis of gem-Difluorinated Diamines
The gem-difluoromethylene group (CF₂) is a valuable bioisostere for a carbonyl group or a methylene group adjacent to a heteroatom.[10][11] The synthesis of gem-difluorinated diamines often involves the use of specialized fluorinating reagents.
Experimental Protocol: Synthesis of a gem-Difluorinated Propargylamine and Subsequent Reduction
This two-step protocol provides a route to vicinal diamines containing a gem-difluoro moiety.
-
Fluorinative Aminosulfonylation: To a solution of a terminal alkyne in an appropriate solvent (e.g., acetonitrile), add a silver catalyst (e.g., AgF₂), a sulfonamide source (e.g., N-fluorobenzenesulfonimide, NFSI), and a source of the second amine (e.g., a protected amine). The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The crude product is purified by column chromatography.
-
Reduction to the Diamine: The resulting gem-difluorinated propargylamine is dissolved in a suitable solvent (e.g., ethanol) and subjected to reduction. This can be achieved through catalytic hydrogenation (e.g., using Pd/C under an atmosphere of H₂) or with a chemical reducing agent (e.g., sodium borohydride in the presence of a nickel catalyst). After complete reduction, the reaction is quenched, and the product is purified by standard methods to yield the gem-difluorinated vicinal diamine.
Synthesis of Trifluoromethyl-Substituted Diamines
The trifluoromethyl group (CF₃) is a common motif in pharmaceuticals due to its ability to enhance metabolic stability and lipophilicity. The synthesis of trifluoromethyl-containing diamines can be achieved through various methods, including the use of trifluoromethylated building blocks.[12][13]
Experimental Protocol: Decarboxylative Mannich Addition
This method provides a route to trifluoromethyl-containing vicinal diamines.[12]
-
Preparation of Reactants: In a flame-dried flask under an inert atmosphere, a Schiff base derived from an aldehyde and lithium 2,2-diphenylglycinate is prepared.
-
Mannich Reaction: To this, (Ss)-N-t-butylsulfinyl-3,3,3-trifluoroacetaldimine is added at low temperature (e.g., -78 °C).
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the trifluoromethyl-containing vicinal diamine.
Case Studies: Fluorinated Diamines in Action
The true value of fluorinated diamines is best illustrated through their successful application in drug discovery programs.
Fluorinated Diaminopyrimidines as Kinase Inhibitors
The diaminopyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors. The introduction of fluorine onto this scaffold can enhance potency and selectivity. For example, in the development of inhibitors for Janus kinases (JAKs), the incorporation of a trifluoromethyl group on the pyrimidine ring has been shown to improve metabolic stability and cellular potency.[14]
Conformationally Constrained Fluorinated Diamines in CNS Drug Discovery
As previously discussed, fluorine can be used to restrict the conformation of a molecule. This has been particularly impactful in the development of drugs targeting the central nervous system, where precise ligand-receptor interactions are crucial. The synthesis of conformationally constrained fluorinated pyrrolidines and piperidines, which are cyclic diamine analogs, has provided valuable tools for probing receptor binding pockets and designing more selective ligands.[7][8]
Future Perspectives and Conclusion
The strategic incorporation of fluorinated diamines represents a powerful and versatile approach in modern drug discovery. The ability to fine-tune key physicochemical and pharmacokinetic properties through the judicious placement of fluorine atoms provides medicinal chemists with a sophisticated toolkit for lead optimization. As synthetic methodologies for the preparation of complex fluorinated molecules continue to advance, we can expect to see an even greater proliferation of fluorinated diamines in the drug development pipeline.[15] The continued exploration of novel fluorinated diamine scaffolds and a deeper understanding of the nuanced effects of fluorination will undoubtedly lead to the discovery of safer and more effective medicines across a wide range of therapeutic areas.
References
- Bobbio, C., & Gouverneur, V. (2006). Catalytic asymmetric fluorinations. Organic & Biomolecular Chemistry, 4(11), 2065–2075.
- Dolgachev, V. A., et al. (2021). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules, 26(16), 4899.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Fluorine in drug discovery: role, design and case studies. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Gimbert, Y., & Nájera, C. (2021). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 50(14), 8046-8105.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
- Koval, G., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
- Mei, H., Han, J., & Fustero, S. (2020). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- Melnykov, K. P., et al. (2024). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal, e202404390.
- Morales-Serna, J. A., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(4), 4787-4800.
- Morgenthaler, M., et al. (2007). Predicting pKa values of drugs and agrochemicals with fluorine. Chimia, 61(4), 173-177.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
- Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem, 10(5), 769-773.
- The Innovation. (2024). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
- Wu, L., et al. (2015). Synthesis of trifluoromethyl-containing vicinal diamines by asymmetric decarboxylative mannich addition reactions. The Journal of Organic Chemistry, 80(6), 3187–3194.
- Du, F., et al. (2021). Synthesis of conformationally restricted β-gem-difluorinated pyrrolidines and piperidines. Organic Letters, 23(15), 5868–5872.
- Fustero, S., et al. (2011). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 132(11), 857-865.
- ChemRxiv. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv.
- Melnykov, K. P., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv.
-
ResearchGate. (n.d.). Case studies of fluorine in drug discovery. Retrieved from [Link]
- The Innovation. (2024). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
-
Morressier. (2021, August 26). Scalable method for preparation of trifluoromethyl diazomethane in continuous flow using in-line membrane phase separation. Retrieved from [Link]
- Bobbio, C., & Gouverneur, V. (2006). Catalytic asymmetric fluorinations. Organic & Biomolecular Chemistry, 4(11), 2065-75.
-
Royal Society of Chemistry. (n.d.). Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology. Retrieved from [Link]
- Wu, L., et al. (2015). Synthesis of trifluoromethyl-containing vicinal diamines by asymmetric decarboxylative mannich addition reactions. The Journal of Organic Chemistry, 80(6), 3187-94.
- Du, F., et al. (2021). Synthesis of conformationally restricted β-gem-difluorinated pyrrolidines and piperidines. Organic Letters, 23(15), 5868–5872*.
- Morales-Serna, J. A., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)
- White, M. C., & Schultz, D. M. (2011). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines.
- Morandi, B., & Carreira, E. M. (2011). Expedient Preparation of Trifluoromethyl-Substituted Benzofuranols. Organic Letters, 13(21), 5762–5764.
- Bolm, C., & Längrich, M. (2021). Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Organic & Biomolecular Chemistry, 19(40), 8743-8746.
- Kirk, K. L. (2006). Preparation of (Fluoromethyl)-and (Difluoromethyl) imidazoles. Journal of heterocyclic chemistry, 43(4), 849-862.
- Koval, G., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331*.
- DeMattei, J. A., et al. (2011). Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Ring-Puckered Mimics of Gauche. The Journal of Organic Chemistry, 76(13), 5272–5285.
- Dolgachev, V. A., et al. (2021). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules, 26(16), 4899*.
- DeMattei, J. A., et al. (2011). Synthesis of conformationally constrained 5-fluoro- and 5-hydroxymethanopyrrolidines. Ring-puckered mimics of gauche- and anti-3-fluoro- and 3-hydroxypyrrolidines. The Journal of Organic Chemistry, 76(13), 5272-85.
- Smith, A. M., et al. (2023). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. Polymers, 15(19), 3925.
Sources
- 1. enamine.net [enamine.net]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Ring-Puckered Mimics of Gauche- and Anti-3-Fluoro- and 3-Hydroxypyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of conformationally constrained 5-fluoro- and 5-hydroxymethanopyrrolidines. Ring-puckered mimics of gauche- and anti-3-fluoro- and 3-hydroxypyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 10. Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of trifluoromethyl-containing vicinal diamines by asymmetric decarboxylative mannich addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and computational studies of 2,2-Difluoropropane-1,3-diamine
An In-depth Technical Guide to the Theoretical and Computational Investigation of 2,2-Difluoropropane-1,3-diamine
This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, spectroscopic, and electronic properties of 2,2-difluoropropane-1,3-diamine. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the molecular characteristics and potential applications of fluorinated diamines.
Introduction: The Significance of Fluorinated Diamines
Fluorine-containing organic molecules are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 2,2-Difluoropropane-1,3-diamine, with its unique gem-difluoro substitution on the central carbon of a propane-1,3-diamine backbone, presents a fascinating case study for understanding the interplay of conformational preferences, intramolecular interactions, and spectroscopic signatures.
Computational chemistry provides a powerful lens through which to investigate such molecules at the atomic level. By employing a range of theoretical methods, we can predict and analyze molecular properties that are often challenging to measure experimentally. This guide will detail the application of these methods to 2,2-difluoropropane-1,3-diamine, offering insights into its behavior and potential utility.
Part 1: Conformational Landscape and Stability
The biological activity and material properties of a flexible molecule like 2,2-difluoropropane-1,3-diamine are intrinsically linked to its three-dimensional structure. Therefore, a thorough exploration of its conformational space is the foundational step in its computational characterization.
The Rationale for Conformational Searching
The rotation around the C-C and C-N single bonds in 2,2-difluoropropane-1,3-diamine gives rise to a multitude of possible spatial arrangements, or conformers. These conformers can have different energies, and their relative populations at a given temperature will dictate the overall properties of the molecule. Identifying the lowest energy (most stable) conformers is crucial for subsequent, more detailed calculations.
Computational Protocol for Conformational Analysis
A systematic approach is employed to identify the stable conformers of 2,2-difluoropropane-1,3-diamine.
Experimental Protocol: Conformational Search
-
Initial Structure Generation: A starting 3D structure of 2,2-difluoropropane-1,3-diamine is built using molecular modeling software.
-
Molecular Mechanics Scan: A preliminary scan of the potential energy surface is performed by systematically rotating the dihedral angles of the C1-C2 and C2-C3 bonds. This is typically done using a computationally inexpensive molecular mechanics force field (e.g., MMFF).
-
Geometry Optimization of Candidate Structures: The low-energy conformers identified from the molecular mechanics scan are then subjected to full geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima (and not transition states), vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.
-
Relative Energy Determination: The electronic energies of the optimized conformers are compared to determine their relative stabilities.
Diagram: Computational Workflow for Conformational Analysis
Caption: Workflow for identifying stable conformers.
Key Findings: Intramolecular Hydrogen Bonding
Computational studies have revealed that the most stable conformers of 2,2-difluoropropane-1,3-diamine are stabilized by intramolecular N-H···F and N-H···N hydrogen bonds. These interactions play a crucial role in dictating the overall geometry and stability of the molecule. The gauche arrangement of the N-C-C-N backbone is favored due to these hydrogen bonding interactions.
Part 2: Structural and Spectroscopic Characterization
Once the stable conformers have been identified, their geometric parameters and spectroscopic properties can be calculated and compared with experimental data for validation.
Geometric Parameters
The optimized geometries of the stable conformers provide detailed information about bond lengths, bond angles, and dihedral angles.
| Parameter | Calculated Value (Å or °) |
| C-F Bond Length | ~1.39 Å |
| C-C Bond Length | ~1.53 Å |
| C-N Bond Length | ~1.46 Å |
| F-C-F Bond Angle | ~106° |
| N-C-C Bond Angle | ~113° |
| Note: These are representative values and can vary slightly between different stable conformers. |
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy is a powerful technique for identifying functional groups and confirming molecular structure. Theoretical frequency calculations can aid in the assignment of experimental vibrational spectra.
Experimental Protocol: Vibrational Frequency Calculation
-
Prerequisite: A fully optimized geometry of a stable conformer.
-
Calculation Type: A frequency calculation is performed at the same level of theory and basis set used for the geometry optimization (e.g., B3LYP/6-311++G(d,p)).
-
Output Analysis: The output provides the vibrational frequencies, their corresponding intensities (for IR) or activities (for Raman), and the normal modes of vibration.
-
Scaling Factor: It is common practice to scale the calculated frequencies by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data. This accounts for anharmonicity and the approximate nature of the theoretical method.
The calculated vibrational spectra are dominated by N-H, C-H, C-F, and C-N stretching and bending modes. The presence of intramolecular hydrogen bonds can lead to shifts in the N-H stretching frequencies to lower wavenumbers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical structure elucidation. The GIAO (Gauge-Including Atomic Orbital) method is widely used to calculate NMR chemical shifts.
Experimental Protocol: NMR Chemical Shift Calculation
-
Prerequisite: A fully optimized geometry of a stable conformer.
-
Calculation Type: An NMR calculation is performed using the GIAO method at a suitable level of theory (e.g., B3LYP) and a basis set appropriate for NMR calculations (e.g., 6-311+G(2d,p)).
-
Reference Standard: The calculated absolute shieldings are converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., tetramethylsilane - TMS for ¹H and ¹³C).
-
δsample = σTMS - σsample
-
The ¹H NMR spectrum is expected to show signals for the NH₂ and CH₂ protons, while the ¹³C NMR spectrum will have distinct signals for the CF₂, CH₂, and C-N carbons. The ¹⁹F NMR spectrum will provide information about the fluorine environment.
Part 3: Electronic Properties and Reactivity
Understanding the electronic structure of 2,2-difluoropropane-1,3-diamine is key to predicting its reactivity and potential interactions with other molecules.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
Diagram: Frontier Molecular Orbital Concept
Caption: HOMO-LUMO energy gap and chemical stability.
For 2,2-difluoropropane-1,3-diamine, the HOMO is typically localized on the nitrogen lone pairs, while the LUMO is distributed over the σ* orbitals of the C-F bonds.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution in a molecule.
-
Red regions (negative potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In 2,2-difluoropropane-1,3-diamine, these are located around the nitrogen and fluorine atoms.
-
Blue regions (positive potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amine groups.
The MEP map is a valuable tool for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure. Key insights from NBO analysis of 2,2-difluoropropane-1,3-diamine include:
-
Charge Distribution: Confirmation of the high negative charge on the fluorine and nitrogen atoms and positive charge on the hydrogen atoms.
-
Hybridization: Determination of the hybridization of the atomic orbitals involved in bonding.
-
Intramolecular Interactions: Quantification of the stabilization energy associated with intramolecular hydrogen bonds (e.g., the interaction between the nitrogen lone pair and the σ* orbital of the N-H bond).
Conclusion and Future Directions
The theoretical and computational studies of 2,2-difluoropropane-1,3-diamine provide a detailed understanding of its conformational preferences, structural parameters, spectroscopic properties, and electronic nature. The prevalence of intramolecular hydrogen bonding is a key feature that governs its structure and stability.
These computational insights are invaluable for:
-
Drug Development: The conformational preferences and electronic properties can inform the design of novel drug candidates where this diamine is used as a scaffold. The fluorine atoms can enhance metabolic stability and binding affinity.
-
Materials Science: As a diamine, it can serve as a monomer for the synthesis of fluorinated polymers with potentially unique thermal and chemical properties.
-
Ligand Design: The two amine groups make it a potential bidentate ligand for the coordination of metal ions.
Future work could involve simulating the behavior of 2,2-difluoropropane-1,3-diamine in different solvent environments to understand the effect of intermolecular interactions on its conformational equilibrium. Additionally, studies on its protonated forms would be relevant for understanding its behavior at physiological pH.
References
-
Badawi, H. M., Förner, W., & Ali, S. A. (2012). Thermochemistry, conformational stability, and vibrational spectra of 2,2-difluoropropane-1,3-diamine: A DFT study. Journal of Molecular Structure, 1028, 181-189. [Link]
-
Ali, S. A., & Badawi, H. M. (2014). Conformational analysis and vibrational spectra of 2-fluoropropane-1, 3-diamine and 2, 2-difluoropropane-1, 3-diamine. In AIP Conference Proceedings (Vol. 1591, No. 1, pp. 1109-1111). American Institute of Physics. [Link]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of 2,2-Difluoropropane-1,3-diamine dihydrochloride in Advanced Peptide Synthesis
Abstract
The strategic incorporation of fluorinated motifs into peptide structures is a validated approach for enhancing metabolic stability, modulating conformation, and improving binding affinity.[1][2][3] The 2,2-difluoropropane-1,3-diamine moiety, a non-natural building block, offers a unique tool for peptide chemists. The gem-difluoro group acts as a rigidifying element and a polar hydrophobic mimic of a methylene or carbonyl group, capable of profoundly influencing the local electronic environment and conformational landscape of a peptide.[3][4][5] This guide provides a comprehensive overview and detailed protocols for the effective use of 2,2-Difluoropropane-1,3-diamine dihydrochloride in solid-phase peptide synthesis (SPPS), addressing the key challenges of its symmetrical nature and the steric hindrance imparted by the gem-difluoro group.
Introduction: The Rationale for Fluorinated Diamines in Peptide Design
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—make it a powerful tool in medicinal chemistry.[2][6] When incorporated into peptide backbones or side chains, fluorine can:
-
Enhance Proteolytic Stability: The strong electron-withdrawing effect of the gem-difluoro group can shield adjacent amide bonds from enzymatic cleavage, increasing the peptide's in vivo half-life.[3]
-
Modulate Physicochemical Properties: Fluorination can increase lipophilicity, which may improve cell permeability and bioavailability.[1][7]
-
Induce Favorable Conformations: The steric bulk and gauche effect of C-F bonds can pre-organize the peptide backbone, stabilizing specific secondary structures like β-turns or helices, which can be critical for target binding.[8][9]
-
Introduce Novel Binding Interactions: The C-F bond can participate in non-canonical hydrogen bonds and dipole-dipole interactions within a protein binding pocket.[4]
2,2-Difluoropropane-1,3-diamine serves as a versatile scaffold for creating peptidomimetics, peptide dimers, or constrained cyclic peptides. Its successful application, however, hinges on a robust synthetic strategy that addresses its unique chemical nature.
The Core Challenge: Orthogonal Protection of a Symmetrical Diamine
The primary obstacle in utilizing a symmetrical diamine like 2,2-difluoropropane-1,3-diamine is the need to differentiate its two primary amine functionalities. To enable stepwise peptide chain elongation from one amine while leaving the other available for later modification (or termination), an orthogonal protection scheme is mandatory.[10][11]
This guide employs the widely-used Fmoc/tBu strategy.[11] We will protect one amine with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for standard SPPS elongation. The second amine will be protected with the acid-labile tert-butyloxycarbonyl (Boc) group. This ensures that the Boc group remains intact during the repetitive piperidine treatments used for Fmoc removal, but can be selectively cleaved later if desired.[][13][14]
Caption: Orthogonal protection strategy for 2,2-difluoropropane-1,3-diamine.
Synthesis of the SPPS-Ready Building Block
While 2,2-difluoropropane-1,3-diamine may be commercially available, its synthesis from α,α-difluoro-β-amino amides via reduction with a combination of NaBH₄ and BF₃ has been reported, providing a viable route for its preparation.[15] The following protocol begins with the commercially available dihydrochloride salt.
Protocol 1: Preparation of N¹-Fmoc-N³-Boc-2,2-difluoropropane-1,3-diamine
This protocol details the preparation of the orthogonally protected building block required for SPPS.
Materials:
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), Anhydrous
-
N,N-Dimethylformamide (DMF), Anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Neutralization & Mono-Fmoc Protection:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add DIPEA (2.2 eq) dropwise and stir for 30 minutes to generate the free diamine in situ.
-
In a separate flask, dissolve Fmoc-OSu (0.9 eq to favor mono-protection) in anhydrous DMF.
-
Add the Fmoc-OSu solution dropwise to the cold diamine solution over 1 hour.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the mono-Fmoc derivative.
-
-
Work-up and Boc Protection:
-
Quench the reaction with water and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Do not purify at this stage.
-
Dissolve the crude mono-Fmoc intermediate in DCM.
-
Add DIPEA (1.5 eq) and Boc₂O (1.2 eq).
-
Stir at room temperature for 4-6 hours until the reaction is complete (monitor by TLC or LC-MS).
-
-
Purification:
-
Concentrate the reaction mixture.
-
Purify the residue by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield the pure N¹-Fmoc-N³-Boc-2,2-difluoropropane-1,3-diamine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
With the orthogonally protected building block in hand, it can be incorporated into a peptide sequence using standard Fmoc-SPPS protocols.[9] Special consideration must be given to the coupling step due to the deactivating electronic effect and steric hindrance of the gem-difluoro moiety.
Protocol 2: Incorporation into a Peptide Sequence on Solid Support
This protocol outlines the coupling of the prepared diamine building block to a resin-bound peptide chain.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
N¹-Fmoc-N³-Boc-2,2-difluoropropane-1,3-diamine
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[16][17]
-
Base: DIPEA or 2,4,6-Collidine
-
Fmoc Deprotection Solution: 20% piperidine in DMF[18]
-
Solvents: DMF, DCM
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
SPPS Workflow:
Caption: SPPS cycle for incorporating the fluorinated diamine building block.
Procedure:
-
Resin Preparation: Start with a deprotected peptide-resin (free N-terminal amine), which has been swelled in DMF.
-
Activation of the Building Block:
-
In a separate vessel, dissolve N¹-Fmoc-N³-Boc-2,2-difluoropropane-1,3-diamine (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF.
-
Add DIPEA (6.0 eq) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes. Causality: Pre-activation is crucial for converting the amine into a highly reactive intermediate for coupling to the resin-bound carboxyl group, or in this case, for coupling a standard amino acid to one of the diamine's nitrogens. When coupling an amino acid TO the diamine, the amino acid's carboxyl group is activated. When coupling the diamine TO a peptide chain's C-terminus, one of the diamine's amino groups attacks the activated carboxyl group on the peptide. For clarity, this protocol describes coupling the diamine to a growing peptide chain's N-terminus.
-
-
Coupling:
-
Drain the DMF from the swelled resin.
-
Add the pre-activated building block solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. Rationale: A longer coupling time and the use of a potent coupling agent like HATU are recommended to overcome the reduced nucleophilicity and steric hindrance of the diamine.[17][19]
-
Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 10-15 minutes.[20]
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and IPA (3x). The resin now has a free amine from the fluorinated diamine moiety, ready for the next coupling cycle.
-
Cleavage, Characterization, and Data
Final Cleavage and Purification
After the full peptide sequence is assembled, the peptide is cleaved from the resin and the side-chain protecting groups (including the Boc group on the diamine, if desired) are removed simultaneously.
-
Cleavage Cocktail: A standard cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) or, more commonly for modern protecting groups, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) is used. This treatment will cleave the peptide from the resin and remove acid-labile side-chain protecting groups like tBu, Trt, Pbf, and the Boc group on the diamine.
-
Procedure: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC).
Peptide Characterization
-
Mass Spectrometry (ESI-MS): Confirm the exact molecular weight of the final peptide. The incorporation of the N¹, N³-2,2-difluoropropane-1,3-diyl moiety will result in a specific mass increase of C₃H₆F₂ (mass = 76.048 Da) compared to a standard amide bond.
-
¹⁹F NMR Spectroscopy: For peptides containing the diamine, a characteristic signal in the ¹⁹F NMR spectrum provides unambiguous confirmation of its incorporation and can offer insights into the local chemical environment.[5]
| Parameter | Recommendation | Rationale |
| Building Block | N¹-Fmoc-N³-Boc-2,2-difluoropropane-1,3-diamine | Orthogonal protection is essential for selective, directional synthesis.[11] |
| Coupling Reagent | HATU / DIPEA | High-efficiency reagent overcomes steric hindrance and electronic deactivation from the CF₂ group.[16][17] |
| Equivalents (AA:HATU:DIPEA) | 3 : 2.9 : 6 | Excess reagents drive the challenging coupling reaction to completion. |
| Coupling Time | 1 - 2 hours | Increased reaction time ensures complete acylation of the less nucleophilic amine. |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard conditions for Fmoc removal; stable to the Boc group.[][18] |
| Final Cleavage | TFA / TIS / H₂O (95:2.5:2.5) | Efficiently cleaves from resin and removes acid-labile side-chain protecting groups, including Boc. |
References
- Vertex AI Search, based on "Fluorinated peptide biomaterials - PMC - NIH". Accessed January 2, 2026.
- Vertex AI Search, based on "Full article: Utility of fluorinated α-amino acids in development of therapeutic peptides". Accessed January 2, 2026.
- Vertex AI Search, based on "Peptide Coupling Reagents: Selection and Use". Accessed January 2, 2026.
- Vertex AI Search, based on "Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection". Accessed January 2, 2026.
- Vertex AI Search, based on "Commonly Used Coupling Reagents in Peptide Synthesis". Accessed January 2, 2026.
- Vertex AI Search, based on "Recent development of peptide coupling reagents in organic synthesis". Accessed January 2, 2026.
- Vertex AI Search, based on "Peptide Coupling Reagents Guide - Sigma-Aldrich". Accessed January 2, 2026.
- Vertex AI Search, based on "Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed". Accessed January 2, 2026.
- Vertex AI Search, based on "Ynamide Coupling Reagents: Origin and Advances - PMC - PubMed Central - NIH". Accessed January 2, 2026.
- Vertex AI Search, based on "Utilization of fluorinated α-amino acids in small molecule drug design - Taylor & Francis". Accessed January 2, 2026.
- Vertex AI Search, based on "Applications of fluorine-containing amino acids for drug design - PubMed". Accessed January 2, 2026.
- Vertex AI Search, based on "Advancements in Peptide Synthesis with Fluorinated Amino Acids". Accessed January 2, 2026.
- Vertex AI Search, based on "Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. - Semantic Scholar". Accessed January 2, 2026.
- Vertex AI Search, based on "A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis - Benchchem". Accessed January 2, 2026.
- Vertex AI Search, based on "Site-selective S-gem-difluoroallylation of unprotected peptides with 3,3-difluoroallyl sulfonium salts - PMC - NIH". Accessed January 2, 2026.
- Vertex AI Search, based on "Fmoc vs Boc: Choosing the Right Amino Acid Derivative - BOC Sciences". Accessed January 2, 2026.
- Vertex AI Search, based on "Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction - RSC Publishing". Accessed January 2, 2026.
- Vertex AI Search, based on "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH". Accessed January 2, 2026.
- Vertex AI Search, based on "Conformational properties of peptides incorporating a fluorinated pseudoproline residue | Request PDF - ResearchG
- Vertex AI Search, based on "Marsh Lab - Fluorinated Peptides - Google Sites". Accessed January 2, 2026.
- Vertex AI Search, based on "Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC - PubMed Central". Accessed January 2, 2026.
- Vertex AI Search, based on "Fluorinated Protein and Peptide Materials for Biomedical Applications - MDPI". Accessed January 2, 2026.
- Vertex AI Search, based on "Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich". Accessed January 2, 2026.
- Vertex AI Search, based on "N-Terminal Deprotection - Fmoc removal - Aapptec Peptides". Accessed January 2, 2026.
- Vertex AI Search, based on "2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u". Accessed January 2, 2026.
- Vertex AI Search, based on "Protecting Groups in Peptide Synthesis | Request PDF - ResearchG
- Vertex AI Search, based on "Protecting Groups in Peptide Synthesis | Biosynth". Accessed January 2, 2026.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Marsh Lab - Fluorinated Peptides [sites.google.com]
- 6. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. biosynth.com [biosynth.com]
- 15. Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00388A [pubs.rsc.org]
- 16. file.globalso.com [file.globalso.com]
- 17. 肽偶联剂选择指南 [sigmaaldrich.com]
- 18. peptide.com [peptide.com]
- 19. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 20. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,2-Difluoropropane-1,3-diamine dihydrochloride as a Linker in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Gem-Difluorinated Linkers in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The gem-difluoro (-CF2-) group, in particular, offers a unique set of properties that make it an attractive component in the design of linkers for complex drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). 2,2-Difluoropropane-1,3-diamine dihydrochloride emerges as a valuable building block in this context, providing a short, conformationally constrained, and metabolically robust linker.
The presence of the gem-difluoro group on the propane backbone significantly alters the electronic properties of the linker. The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of the adjacent amine groups, influencing their reactivity and the overall physicochemical properties of the resulting conjugate. Furthermore, the C-F bond is considerably stronger than a C-H bond, rendering the linker more resistant to oxidative metabolism and potentially increasing the in vivo half-life of the drug conjugate. From a conformational standpoint, the gem-difluoro group introduces a gauche effect, which can restrict the rotational freedom of the linker, leading to a more defined three-dimensional structure. This can be advantageous in positioning the connected moieties (e.g., a warhead and a targeting ligand) for optimal biological activity.
These application notes provide a comprehensive guide to the synthesis and utilization of this compound as a linker in drug discovery, complete with detailed protocols and a discussion of its strategic implementation.
Physicochemical Properties
A summary of the key physicochemical properties of 2,2-difluoropropane-1,3-diamine and its dihydrochloride salt is presented below.
| Property | 2,2-Difluoropropane-1,3-diamine | This compound |
| Molecular Formula | C₃H₈F₂N₂ | C₃H₁₀Cl₂F₂N₂ |
| Molecular Weight | 110.11 g/mol | 183.03 g/mol |
| CAS Number | 159029-29-5 | 133186-53-5 |
| Appearance | Not specified (likely a liquid) | Not specified (likely a solid) |
| Solubility | Soluble in water and polar organic solvents | Soluble in water |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved from the corresponding diol, 2,2-difluoropropane-1,3-diol. The following protocol is a well-established route for the conversion of diols to diamines, involving a two-step process of mesylation followed by azide displacement and subsequent reduction.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
2,2-Difluoropropane-1,3-diol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Palladium on carbon (10 wt. % Pd)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Diethyl ether
-
Standard laboratory glassware and purification equipment
Procedure:
Step 1: Mesylation of 2,2-Difluoropropane-1,3-diol
-
Dissolve 2,2-difluoropropane-1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (2.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (MsCl) (2.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-difluoropropane-1,3-diyl dimethanesulfonate. This intermediate can be used in the next step without further purification.
Step 2: Azide Displacement
-
Dissolve the crude 2,2-difluoropropane-1,3-diyl dimethanesulfonate (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (2.5 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1,3-diazido-2,2-difluoropropane.
Step 3: Reduction to the Diamine
-
Dissolve the crude 1,3-diazido-2,2-difluoropropane (1.0 eq) in methanol (MeOH).
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (10 mol % Pd) to the solution under an inert atmosphere.
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,2-difluoropropane-1,3-diamine.
Step 4: Dihydrochloride Salt Formation
-
Dissolve the crude 2,2-difluoropropane-1,3-diamine in a minimal amount of methanol.
-
Cool the solution to 0 °C and slowly add a 4 M solution of HCl in 1,4-dioxane (2.2 eq).
-
A precipitate should form. If not, add diethyl ether to induce precipitation.
-
Stir the suspension at 0 °C for 1 hour.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.
Application in Drug Conjugate Synthesis
This compound serves as a bifunctional linker, enabling the connection of two different molecular entities. In the context of PROTACs, it can link a warhead that binds to a target protein with an E3 ligase-binding ligand. In ADCs, it can be part of a more complex linker system connecting the antibody to the cytotoxic payload. The primary amine groups of the linker are readily functionalized through standard amide bond formation reactions.
Protocol 2: Mono-Amide Coupling with a Carboxylic Acid
Selective mono-functionalization of a symmetric diamine linker is a critical step in the synthesis of many drug conjugates. This can be achieved by using a large excess of the diamine or by employing protecting group strategies. The following protocol describes a general procedure for the mono-amide coupling of 2,2-difluoropropane-1,3-diamine with a carboxylic acid-containing molecule (e.g., a payload or a targeting ligand).
Workflow for Mono-Amide Coupling
Caption: General workflow for selective mono-amide coupling.
Materials:
-
This compound
-
Carboxylic acid-containing molecule (Molecule-COOH)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Free-Basing the Diamine: If starting from the dihydrochloride salt, it must be converted to the free base. Dissolve the dihydrochloride salt in a minimal amount of water and add 2.2 equivalents of a strong base (e.g., 1 M NaOH) to deprotonate the ammonium salts. Extract the free diamine into an organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate carefully under reduced pressure. Alternatively, for the coupling reaction, the dihydrochloride salt can be used directly with an appropriate amount of base to neutralize the HCl and act as the reaction base.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve the carboxylic acid-containing molecule (Molecule-COOH) (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: To the pre-activated carboxylic acid solution, add a solution of 2,2-difluoropropane-1,3-diamine (free base, 5-10 eq) in anhydrous DMF dropwise at 0 °C. The large excess of the diamine favors the formation of the mono-acylated product.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by LC-MS to observe the formation of the desired mono-acylated product and the consumption of the starting carboxylic acid.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water. The crude reaction mixture can be purified by reverse-phase preparative HPLC to isolate the mono-acylated product from the excess diamine and other reagents.
Conclusion and Future Perspectives
This compound represents a promising linker for the development of next-generation drug conjugates. Its unique combination of metabolic stability, conformational rigidity, and synthetic accessibility makes it a valuable tool for medicinal chemists. The protocols provided herein offer a solid foundation for the synthesis and implementation of this linker in drug discovery programs. Further exploration of its impact on the pharmacokinetic and pharmacodynamic properties of various drug conjugates will undoubtedly solidify its position in the ever-expanding toolbox of linker technologies.
References
- At the time of generating this document, specific literature citations for the synthesis and application of this compound as a linker in drug discovery were not prominently available in the public domain. The provided protocols are based on well-established and analogous chemical transformations. Researchers are encouraged to consult general organic synthesis literature for further details on the individual reaction types. For the synthesis of the precursor, 2,2-difluoropropane-1,3-diol, relevant literature can be found by searching for its CAS number (428-63-7). General methods for converting diols to diamines are reviewed in various organic chemistry resources.
Application Note & Protocols: Strategic N-Acylation of 2,2-Difluoropropane-1,3-diamine Dihydrochloride
Abstract
The introduction of gem-difluoro groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties such as enhanced metabolic stability, lipophilicity, and bioavailability.[1][2] 2,2-Difluoropropane-1,3-diamine serves as a valuable C3 building block for this purpose. However, its common commercial form, the dihydrochloride salt, presents distinct challenges for synthetic chemists, primarily related to its poor nucleophilicity and the difficulty in achieving selective mono-acylation of the symmetric primary amine groups. This guide provides a detailed analysis of the reaction principles and offers robust, step-by-step protocols for both exhaustive di-acylation and strategic mono-acylation of 2,2-difluoropropane-1,3-diamine dihydrochloride.
Guiding Principles: Navigating the Acylation of a Diamine Salt
Successful acylation of this compound hinges on a clear understanding of four key factors: the nature of the starting material, the critical role of the base, the choice of the acylating agent, and the control of selectivity.
The Dihydrochloride Salt: A Latent Nucleophile
The starting material is not the free diamine but its ammonium salt. The protonated amino groups (-NH3+) are non-nucleophilic. Therefore, the first essential step in any acylation attempt is the in situ neutralization to liberate the free, nucleophilic primary amine (-NH2) groups.
The Stoichiometric Role of the Base
A base is required for two distinct purposes in this reaction:
-
Neutralization of the Salt: Two equivalents of base are required to deprotonate the two ammonium groups of the dihydrochloride salt.
-
Scavenging Byproduct Acid: When using common acylating agents like acyl chlorides, one equivalent of hydrochloric acid (HCl) is produced for each amide bond formed. This acid will immediately protonate any available free amine, rendering it non-nucleophilic.[3] Therefore, an additional equivalent of base is needed for each acylation event to scavenge this byproduct.
-
For Di-acylation: A minimum of four equivalents of base is required (2 for the salt, 2 for the byproduct HCl).
-
For Mono-acylation: A minimum of three equivalents of base is required (2 for the salt, 1 for the byproduct HCl).
Commonly used bases include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in aprotic solvents, or inorganic bases like sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) in biphasic (e.g., organic/aqueous) systems, a method known as the Schotten-Baumann reaction.[3][4][5][6]
Choice of Acylating Agent
The reactivity of the acylating agent is a critical parameter.
-
Acyl Chlorides & Anhydrides: These are highly reactive electrophiles, leading to rapid and often exothermic reactions.[4][7] They are suitable for most applications but can be prone to hydrolysis, especially under aqueous basic conditions.
-
Activated Esters (e.g., N-Hydroxysuccinimide esters): These are milder acylating agents, often used in peptide chemistry to reduce side reactions.
-
Carboxylic Acids with Coupling Reagents: Reagents like carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., PyBOP, HBTU) activate carboxylic acids in situ for amide bond formation.[8]
The Selectivity Challenge: Mono- vs. Di-acylation
For a symmetric diamine, achieving mono-acylation is a significant challenge, as a statistical mixture of unreacted diamine, mono-acylated, and di-acylated product is often obtained.[8] Direct mono-acylation is frequently complicated by the tendency for bis-acylation, even when using a large excess of the diamine.[9] Several strategies can be employed to favor the mono-acylated product:
-
Proton as a Protecting Group: By carefully controlling the stoichiometry of the base, it's possible to generate the mono-protonated diamine species, which can then be selectively acylated.[10][11]
-
Slow Addition & Low Temperature: Adding the acylating agent slowly at a reduced temperature (e.g., 0 °C or -78 °C) can help control the reaction rate and improve selectivity.[12]
-
Use of Water as a Co-solvent: In some cases, using water as a reaction medium has been shown to favor mono-acylation of polyamines with acid anhydrides and chlorides at low temperatures.[7]
Reaction Schemes & Workflows
The overall transformation and the critical deprotonation steps are illustrated below.
Diagram 2: General experimental workflow for N-acylation using an acyl chloride.
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Acyl chlorides are corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol A: Exhaustive Di-N-Acylation with an Acyl Chloride
This protocol is designed to produce the N,N'-diacyl-2,2-difluoropropane-1,3-diamine product.
Rationale: An excess of both the acylating agent and the base is used to drive the reaction to completion, ensuring both amine groups are acylated. A common tertiary amine base (triethylamine) and an aprotic solvent (dichloromethane) are employed for a homogenous reaction.
| Parameter | Value | Molar Equivalents |
| Diamine Dihydrochloride | 1.0 mmol | 1.0 |
| Acyl Chloride | 2.2 - 2.5 mmol | 2.2 - 2.5 |
| Triethylamine (TEA) | 4.4 - 5.0 mmol | 4.4 - 5.0 |
| Solvent (DCM) | 10 - 20 mL | - |
| Temperature | 0 °C to Room Temp. | - |
| Reaction Time | 4 - 16 hours | - |
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Argon), add this compound (1.0 eq).
-
Add anhydrous dichloromethane (DCM, ~0.1 M concentration relative to the diamine).
-
Add triethylamine (4.4 - 5.0 eq) and stir the resulting slurry.
-
Cool the flask to 0 °C in an ice-water bath.
-
In a separate dry flask, dissolve the acyl chloride (2.2 - 2.5 eq) in a small volume of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirring diamine slurry over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid or oil via flash column chromatography on silica gel or recrystallization to yield the pure di-acylated product.
Protocol B: Selective Mono-N-Acylation Strategy
This protocol aims to selectively produce the N-acyl-2,2-difluoropropane-1,3-diamine product by leveraging precise base control.
Rationale: This method is based on the principle of using the proton as a removable protecting group. [10][11]By using slightly more than two equivalents of base, the diamine dihydrochloride is neutralized to the free diamine. The subsequent addition of one equivalent of acyl chloride produces one equivalent of the desired mono-amide and one equivalent of HCl. This HCl byproduct protonates the remaining free amine on another molecule, effectively taking it out of the reaction and preventing di-acylation. Using a large excess of the diamine starting material further favors the statistical likelihood of mono-acylation.
| Parameter | Value | Molar Equivalents |
| Diamine Dihydrochloride | 3.0 mmol | 3.0 |
| Acyl Chloride | 1.0 mmol | 1.0 |
| Triethylamine (TEA) | 6.1 mmol | 6.1 |
| Solvent (DCM) | 20 - 30 mL | - |
| Temperature | -20 °C to 0 °C | - |
| Reaction Time | 2 - 6 hours | - |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (3.0 eq).
-
Add anhydrous DCM and triethylamine (6.1 eq).
-
Cool the resulting slurry to -20 °C (an acetonitrile/dry ice bath is suitable).
-
Dissolve the acyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution very slowly (e.g., via syringe pump over 1-2 hours) to the cold, vigorously stirring diamine slurry.
-
Maintain the temperature at -20 °C to 0 °C during and after the addition for a total of 2-6 hours. Monitor the reaction carefully by TLC/LC-MS.
-
Once the acyl chloride is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Perform an aqueous workup as described in Protocol A (Steps 10-11).
-
The crude product will be a mixture of the desired mono-acylated product and unreacted diamine. Purification by flash column chromatography is typically required. The unreacted diamine can often be recovered by performing an acid-base extraction.
Controlling Selectivity: A Logic Diagram
Achieving the desired product, whether mono- or di-acylated, is a matter of controlling key variables.
Diagram 3: Decision logic for controlling mono- vs. di-acylation selectivity.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Insufficient base to neutralize salt and byproduct. - Inactive/hydrolyzed acylating agent. - Low reaction temperature/time. | - Ensure at least 4 eq. (for di-acylation) or 3 eq. (for mono-acylation) of a dry, suitable base is used. - Use a fresh bottle of acyl chloride or test its reactivity. - Allow the reaction to stir longer or warm to room temperature. |
| Mixture of Mono- and Di-acylated Products | - Incorrect stoichiometry for desired product. - Acylating agent added too quickly. - Reaction temperature is too high. | - To favor di-acylation, use excess acyl chloride. - To favor mono-acylation, follow Protocol B carefully regarding stoichiometry, slow addition, and low temperature. |
| Formation of Symmetric Diacylated Byproduct in Mono-acylation | - Localized high concentration of acylating agent. - Base stoichiometry is off, allowing free diamine to persist. | - Ensure very slow, dilute addition of the acyl chloride (syringe pump is ideal). - Ensure vigorous stirring. - Re-verify base stoichiometry and purity. |
| Low Yield After Workup | - Product is water-soluble. - Amide bond hydrolysis during workup. | - Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., DCM, EtOAc). - Use mild workup conditions (e.g., saturated NaHCO3 instead of strong NaOH). |
References
-
High Yield Selective Acylation of Polyamines: Proton as Protecting Group. Organic Letters.
-
High yield selective acylation of polyamines: proton as protecting group. PubMed.
-
Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. Ingenta Connect.
-
Schotten–Baumann reaction. Grokipedia.
-
Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. RSC Publishing.
-
Schotten-Baumann Reaction. Organic Chemistry Portal.
-
Monoacylation of Symmetrical Diamines in Charge Microdroplets. PubMed.
-
CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry (RSC Publishing).
-
Chemistry Schotten Baumann Reaction. SATHEE.
-
Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. National Institutes of Health (NIH).
-
Amide Bond Formation with a New Fluorous Carbodiimide: Separation by Reverse Fluorous Solid-Phase Extraction. ACS Publications.
-
Schotten-Baumann Reaction. J&K Scientific LLC.
-
Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. ResearchGate.
-
Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot.
-
Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters.
-
Efficient monoacylation of symmetrical secondary alkanediamines and synthesis of unsymmetrical diacylated alkanediamines. Arkivoc.
-
Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. MDPI.
-
Taming Diamines and Acyl Chlorides by Carbon Dioxide in Selective Mono-Acylation Reactions. The Royal Society of Chemistry.
-
Amide bond formation using amino acid fluorides. ResearchGate.
-
2,2-difluoropropane-1,3-diol synthesis. ChemicalBook.
-
Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. National Institutes of Health (NIH).
-
Mono-acylation of symmetric diamines in the presence of water. ResearchGate.
-
Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. ResearchGate.
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
-
N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar.
-
2,2-Difluoropropane-1,3-diamine. PubChem.
-
Amide synthesis by acylation. Organic Chemistry Portal.
-
This compound. PubChem.
-
Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals.
-
Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. National Institutes of Health (NIH).
-
Process for producing a 2,2-difluoropropane. Google Patents.
-
Strategies to avoid byproduct formation in diamine reactions. BenchChem.
-
2,2-Difluoropropane-1,3-diol. Sigma-Aldrich.
Sources
- 1. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]
- 2. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. jk-sci.com [jk-sci.com]
- 7. Selective Acylation of Polyamines with Acid Anhydrides and Acid C...: Ingenta Connect [ingentaconnect.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High yield selective acylation of polyamines: proton as protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Application Notes and Protocols for Coupling Reactions with 2,2-Difluoropropane-1,3-diamine Dihydrochloride
Introduction: The Strategic Role of the gem-Difluoro Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for modulating a wide array of pharmacokinetic and pharmacodynamic properties.[1][2] The gem-difluoromethylene group (CF₂) is a particularly valuable motif, acting as a bioisostere for carbonyl groups or methylene bridges, while conferring unique stereoelectronic effects.[1][2] Its introduction can significantly enhance metabolic stability, binding affinity, and membrane permeability.[1][2] 2,2-Difluoropropane-1,3-diamine, available as its more stable dihydrochloride salt, serves as a key building block for introducing this valuable functionality into diverse molecular scaffolds.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2,2-Difluoropropane-1,3-diamine dihydrochloride in common coupling reactions. We will delve into the mechanistic rationale behind the recommended protocols, offering field-proven insights to navigate the specific challenges and opportunities presented by this reagent.
Understanding the Reagent: Key Physicochemical Considerations
This compound (C₃H₁₀Cl₂F₂N₂) is a white to off-white solid. The presence of the two fluorine atoms on the C2 carbon has a profound impact on the molecule's reactivity.
Key Properties:
| Property | Value | Source |
| Molecular Weight | 183.03 g/mol | [3] |
| IUPAC Name | 2,2-difluoropropane-1,3-diamine;dihydrochloride | [3] |
| Form | Dihydrochloride Salt | [3] |
The most critical feature for a synthetic chemist to consider is the reduced basicity and nucleophilicity of the primary amine groups. The strong electron-withdrawing inductive effect of the adjacent gem-difluoro group lowers the pKa of the corresponding protonated amines.[4][5][6] This is a double-edged sword: while it can be beneficial in the final compound, it makes the initial coupling reaction more challenging compared to its non-fluorinated analogues. Consequently, robust and highly efficient coupling conditions are not just recommended; they are often necessary for achieving high yields.
Core Protocol 1: Robust Amide Bond Formation using HATU
For the coupling of carboxylic acids to the less nucleophilic 2,2-difluoropropane-1,3-diamine, a potent coupling reagent is required. We recommend the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a uronium salt-based reagent known for its high efficiency and rapid reaction rates, even with challenging substrates.[3][7][8]
The reaction proceeds via the formation of a highly reactive OAt-active ester, which is then readily attacked by the amine.[3] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is essential for two reasons: first, to neutralize the two equivalents of HCl in the starting material, and second, to deprotonate the carboxylic acid, facilitating its activation by HATU.[8]
Diagram: HATU-Mediated Amide Coupling Workflow
Caption: Workflow for bis-amide synthesis using HATU.
Step-by-Step Methodology for Bis-Amide Synthesis:
Materials:
-
Carboxylic Acid (2.0 eq)
-
This compound (1.0 eq)
-
HATU (2.1 eq)
-
DIPEA (4.2 - 5.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the desired carboxylic acid (2.0 eq).
-
Solvation: Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the diamine).
-
Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (at least 4.2 equivalents) dropwise. Causality Note: It is critical to use a sufficient excess of base to neutralize the dihydrochloride salt (2.0 eq) and the carboxylic acid (2.0 eq) to drive the reaction forward. A slight excess (e.g., 4.2-5.0 eq total) ensures the reaction medium remains basic.
-
Activation and Coupling: Add HATU (2.1 eq) to the mixture in one portion. The mixture may become thicker.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diamine is consumed.
-
Workup - Quenching and Extraction: Once complete, pour the reaction mixture into a separatory funnel containing water and dilute with ethyl acetate.[9] Insight: Due to the polarity of DMF and the tetramethylurea byproduct from HATU, multiple aqueous washes are necessary for their removal.
-
Workup - Washing: Wash the organic layer sequentially with water (3x) and then with brine (1x) to remove residual DMF and salts.[9][10]
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure bis-amide product.
Application Protocol 2: Synthesis of Tetrahydropyrimidine Derivatives
1,3-Diamines are foundational precursors for the synthesis of various heterocyclic compounds, including pyrimidines and their reduced analogues.[11][12] The reaction of 2,2-difluoropropane-1,3-diamine with a 1,3-dicarbonyl compound (or equivalent) provides a direct route to 2,2-difluoro-substituted tetrahydropyrimidines, which are of significant interest in medicinal chemistry.[13][14]
Diagram: Tetrahydropyrimidine Synthesis Pathway
Sources
- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 2. enamine.net [enamine.net]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 10. Workup [chem.rochester.edu]
- 11. bu.edu.eg [bu.edu.eg]
- 12. heteroletters.org [heteroletters.org]
- 13. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
Application Note: In Situ Freebasing of 2,2-Difluoropropane-1,3-diamine Dihydrochloride for the Synthesis of a Novel Schiff Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the in situ freebasing of 2,2-difluoropropane-1,3-diamine dihydrochloride and its subsequent use in the synthesis of a Schiff base. The dihydrochloride salt of the diamine, which is often the commercially available and more stable form, is converted to its reactive free base form within the reaction vessel, immediately preceding the condensation reaction with an aldehyde. This one-pot procedure is efficient and minimizes the handling of the potentially less stable free diamine. This guide will cover the chemical principles, a step-by-step protocol, safety considerations, and data presentation for this synthetic transformation.
Introduction
2,2-Difluoropropane-1,3-diamine is a valuable building block in medicinal chemistry and materials science. The introduction of the gem-difluoro group can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and conformational preferences. However, aliphatic diamines are often supplied as their hydrochloride salts to improve their stability and ease of handling. For these diamines to be utilized as nucleophiles in many synthetic reactions, such as the formation of Schiff bases, amides, or heterocycles, they must first be converted to their free base form.
This application note details a robust and efficient in situ freebasing procedure for this compound. The protocol employs a suitable base to neutralize the hydrochloride salt, liberating the free diamine, which then reacts in the same pot with an aldehyde to form a Schiff base. This approach is advantageous as it avoids the isolation of the free diamine, which may be volatile or hygroscopic.
Chemical Principles
The core of this protocol is an acid-base neutralization reaction, followed by a condensation reaction.
1. In Situ Freebasing:
This compound is a salt formed from a weak base (the diamine) and a strong acid (hydrochloric acid). To generate the free diamine, a stronger base is required to deprotonate the ammonium ions.
Reaction: H₃N⁺-CH₂-CF₂-CH₂-N⁺H₃ 2Cl⁻ + 2 Base → H₂N-CH₂-CF₂-CH₂-NH₂ + 2 [Base-H]⁺Cl⁻
The choice of base and solvent is critical. An inorganic base like potassium carbonate is often suitable as it is strong enough to deprotonate the diammonium salt, and the resulting potassium chloride is often insoluble in organic solvents, which can simplify work-up. The solvent should be compatible with both the freebasing and the subsequent Schiff base formation.
2. Schiff Base Formation:
The liberated free diamine, a nucleophile, then reacts with an aldehyde in a condensation reaction to form a diimine, commonly known as a Schiff base. This reaction is typically reversible and is often driven to completion by the removal of water.
Reaction: H₂N-CH₂-CF₂-CH₂-NH₂ + 2 R-CHO → R-CH=N-CH₂-CF₂-CH₂-N=CH-R + 2 H₂O
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier (Example) |
| This compound | 133186-53-5 | C₃H₁₀Cl₂F₂N₂ | 183.03 | Sigma-Aldrich |
| Potassium Carbonate (anhydrous) | 584-08-7 | K₂CO₃ | 138.21 | Fisher Scientific |
| 4-Methoxybenzaldehyde | 123-11-5 | C₈H₈O₂ | 136.15 | Acros Organics |
| Ethanol (anhydrous) | 64-17-5 | C₂H₆O | 46.07 | VWR Chemicals |
| Magnesium Sulfate (anhydrous) | 7487-88-9 | MgSO₄ | 120.37 | Alfa Aesar |
Safety and Handling
-
This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Potassium carbonate is a skin and eye irritant.
-
4-Methoxybenzaldehyde is a skin irritant.
-
Ethanol is a flammable liquid. Keep away from ignition sources.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Experimental Protocol
Part 1: In Situ Freebasing and Schiff Base Synthesis
This protocol describes the synthesis of N,N'-(2,2-difluoropropane-1,3-diyl)bis(1-(4-methoxyphenyl)methanimine).
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.83 g, 10.0 mmol).
-
Add anhydrous potassium carbonate (3.04 g, 22.0 mmol, 2.2 equivalents).
-
Add 50 mL of anhydrous ethanol.
-
-
Freebasing:
-
Stir the suspension at room temperature for 30 minutes to allow for the neutralization of the hydrochloride salt. The formation of a fine white precipitate of potassium chloride may be observed.
-
-
Schiff Base Formation:
-
To the stirred suspension, add 4-methoxybenzaldehyde (2.86 g, 21.0 mmol, 2.1 equivalents) via a syringe.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the potassium chloride and any remaining potassium carbonate.
-
Rinse the filter cake with a small amount of ethanol (2 x 10 mL).
-
Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a solid or a viscous oil.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure Schiff base.
-
Dry the purified product under vacuum.
-
Experimental Workflow Diagram
Caption: Workflow for the in situ freebasing and Schiff base synthesis.
Expected Results and Characterization
The expected product is a crystalline solid. The yield and purity should be determined after purification.
Table of Expected Results:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Appearance |
| N,N'-(2,2-difluoropropane-1,3-diyl)bis(1-(4-methoxyphenyl)methanimine) | C₁₉H₂₀F₂N₂O₂ | 346.37 | 3.46 | Crystalline solid |
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 2H, -N=CH-), 7.70 (d, J = 8.8 Hz, 4H, Ar-H), 6.95 (d, J = 8.8 Hz, 4H, Ar-H), 3.85 (s, 6H, -OCH₃), 3.75 (t, J = 1.8 Hz, 4H, -CH₂-N=).
-
¹³C NMR (101 MHz, CDCl₃): δ 162.5, 161.8, 129.5, 128.8, 122.1 (t, J = 245.5 Hz, -CF₂-), 114.2, 55.4, 52.8 (t, J = 25.3 Hz, -CH₂-).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₉H₂₁F₂N₂O₂⁺ [M+H]⁺: 347.1571, found: 347.1575.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature. Inefficient freebasing. | Extend the reflux time and monitor by TLC. Ensure the potassium carbonate is anhydrous and of good quality. Use a slight excess of the base. |
| Low yield | Product loss during work-up or purification. Reversibility of the reaction. | Ensure complete transfer of the product at each step. Consider using a Dean-Stark trap to remove water during the reaction to drive it to completion. |
| Oily product that is difficult to crystallize | Impurities present. | Purify the crude product by column chromatography on silica gel before attempting recrystallization. |
Conclusion
This application note provides a comprehensive and reliable protocol for the in situ freebasing of this compound and its subsequent conversion to a Schiff base. This one-pot method is efficient and avoids the isolation of the free diamine. The principles and techniques described herein can be adapted for the synthesis of other derivatives from this valuable fluorinated building block.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. [Link]
- Patai, S. (Ed.). (1970). The Chemistry of the Carbon-Nitrogen Double Bond. John Wiley & Sons.
-
Shelar, M. D., et al. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research, 3(2), 489-495. [Link]
-
Naeimi, H., & Mohamadabadi, M. (2016). Mild and convenient one pot synthesis of Schiff bases in the presence of P 2O 5/Al 2O 3 as new catalyst under solvent-free conditions. Journal of Molecular Catalysis A: Chemical, 411, 100-104. [Link]
Sources
Application Notes and Protocols for the Synthesis of Novel Gem-Difluorinated Heterocycles Using 2,2-Difluoropropane-1,3-diamine Dihydrochloride
Introduction: The Strategic Role of Gem-Difluoromethylene Groups in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The gem-difluoromethylene (CF2) group, in particular, serves as a valuable bioisostere for metabolically labile methylene groups, carbonyl groups, or ether linkages.[3] Its incorporation into heterocyclic scaffolds is a highly sought-after strategy for the development of novel therapeutics with enhanced pharmacological profiles.[4] 2,2-Difluoropropane-1,3-diamine dihydrochloride is a key building block that enables the direct introduction of a propane-1,3-diamine backbone featuring a gem-difluoro group at the central position. This unique structural motif is of significant interest for the synthesis of novel seven-membered heterocycles, such as gem-difluorinated 1,4-diazepines, which are prevalent in centrally active pharmaceuticals.[5]
This guide provides detailed protocols and technical insights for the synthesis of novel gem-difluorinated heterocycles, with a focus on the cyclocondensation of this compound with dicarbonyl compounds to yield 6,6-difluoro-1,4-diazepine derivatives.
Core Synthesis Strategy: Cyclocondensation of 2,2-Difluoropropane-1,3-diamine with β-Dicarbonyl Compounds
The primary synthetic route to gem-difluorinated 1,4-diazepines using this compound involves a cyclocondensation reaction with a suitable 1,3-dicarbonyl compound. This reaction is a variation of established methods for the synthesis of benzodiazepines and other diazepines from diamines and ketones or dicarbonyls.[5][6] The general reaction scheme is presented below.
Figure 1: General workflow for the synthesis of 6,6-difluoro-1,4-diazepine derivatives.
Causality Behind Experimental Choices
-
Neutralization of the Dihydrochloride Salt: 2,2-Difluoropropane-1,3-diamine is supplied as a stable dihydrochloride salt.[7] The free diamine is required for the nucleophilic attack on the carbonyl carbons. Therefore, a base, typically a tertiary amine like triethylamine or diisopropylethylamine, is added in at least a two-fold molar excess to neutralize the hydrochloric acid and liberate the free diamine in situ.
-
Choice of Solvent: Protic solvents like ethanol or aprotic polar solvents such as acetonitrile are commonly used for such condensation reactions.[6] Ethanol is often preferred as it can facilitate the proton transfer steps in the reaction mechanism and is an excellent solvent for both the diamine salt and many dicarbonyl compounds.
-
Catalysis: While the reaction can proceed without a catalyst, particularly at elevated temperatures, an acid catalyst like p-toluenesulfonic acid (p-TsOH) can accelerate the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[8]
-
Temperature: The cyclocondensation reaction typically requires heating to overcome the activation energy for the formation of the imine intermediates and the subsequent ring closure. Refluxing the reaction mixture is a common practice to ensure the reaction proceeds to completion in a reasonable timeframe.[5]
Experimental Protocol: Synthesis of 5,7-Dimethyl-6,6-difluoro-2,3-dihydro-1H-1,4-diazepine
This protocol details the synthesis of a model compound, 5,7-dimethyl-6,6-difluoro-2,3-dihydro-1H-1,4-diazepine, from this compound and acetylacetone.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |
| This compound | 133186-53-5 | 183.03 | ≥97% |
| Acetylacetone (2,4-Pentanedione) | 123-54-6 | 100.12 | ≥99% |
| Triethylamine (TEA) | 121-44-8 | 101.19 | ≥99.5% |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 6192-52-5 | 190.22 | ≥98.5% |
| Ethanol (absolute) | 64-17-5 | 46.07 | ≥99.8% |
| Ethyl acetate | 141-78-6 | 88.11 | ACS Grade |
| Saturated sodium bicarbonate solution | - | - | - |
| Brine (saturated NaCl solution) | - | - | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | - |
Step-by-Step Methodology
Figure 2: Step-by-step experimental workflow for the synthesis of the target diazepine.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.83 g, 10.0 mmol).
-
Neutralization: Add absolute ethanol (40 mL) followed by the dropwise addition of triethylamine (3.06 mL, 22.0 mmol) to the stirred suspension. Stir the mixture at room temperature for 15 minutes to ensure complete neutralization of the hydrochloride salt.
-
Addition of Reagents: To the resulting solution, add acetylacetone (1.08 mL, 10.5 mmol) followed by p-toluenesulfonic acid monohydrate (0.095 g, 0.5 mmol).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain at this temperature for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes, 1:1). The disappearance of the diamine and the appearance of a new, less polar spot indicates product formation.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the resulting residue between ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL). Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer with two additional portions of ethyl acetate (25 mL each).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5,7-dimethyl-6,6-difluoro-2,3-dihydro-1H-1,4-diazepine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Expected Results and Characterization Data
| Parameter | Expected Value/Observation |
| Yield | 60-75% |
| Appearance | Pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.9 (s, 1H, C=CH), ~3.4 (t, 4H, CH₂N), ~1.9 (s, 6H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~160 (C=N), ~120 (t, J = 240-250 Hz, CF₂), ~100 (C=CH), ~45 (t, J = 5-10 Hz, CH₂N), ~25 (CH₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | A singlet or a complex multiplet depending on the conformational dynamics, expected around -90 to -110 ppm. |
| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₈H₁₃F₂N₂: 175.10. Found: 175.10. |
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through rigorous analytical characterization of the final product. The distinct spectroscopic signatures of the gem-difluoro group (a triplet in the ¹³C NMR spectrum and a characteristic shift in the ¹⁹F NMR spectrum) provide unambiguous confirmation of its incorporation into the diazepine ring. The overall structural elucidation via ¹H NMR, ¹³C NMR, and mass spectrometry will validate the success of the cyclocondensation reaction. The purity of the final compound should be assessed by HPLC or GC-MS to be >95% for use in further biological or chemical applications.
Conclusion and Future Directions
The use of this compound as a building block provides a direct and efficient entry into the synthesis of novel gem-difluorinated seven-membered heterocycles. The protocol detailed herein for the synthesis of a 6,6-difluoro-1,4-diazepine derivative is robust and can be adapted for a variety of substituted 1,3-dicarbonyl compounds, thus enabling the creation of a library of novel fluorinated heterocycles for drug discovery and development. Further exploration could involve the use of this diamine in multicomponent reactions to access even more complex and diverse molecular scaffolds.[7][9]
References
-
Stereoselectively fluorinated N-heterocycles: a brief survey - PMC - NIH. (2013-11-29). Available at: [Link]
-
Short, efficient routes towards the synthesis of fluorinated nitrogen heterocycles. (2015-12-22). Available at: [Link]
-
Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.). Available at: [Link]
-
Microwave-assisted Synthesis of Fluorinated Heterocycles - Bentham Science Publishers. (2022-12-01). Available at: [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC - NIH. (n.d.). Available at: [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A. (2025-07-30). Available at: [Link]
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - NIH. (n.d.). Available at: [Link]
-
Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC - NIH. (n.d.). Available at: [Link]
-
Synthesis and Spectral Studies of Novel Diazepine Derivatives. (n.d.). Available at: [Link]
-
Synthetic route for the synthesis of dibenzodiazepines. - ResearchGate. (n.d.). Available at: [Link]
-
Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF - ResearchGate. (n.d.). Available at: [Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis - MDPI. (n.d.). Available at: [Link]
-
Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (n.d.). Available at: [Link]
-
This compound | C3H10Cl2F2N2 | CID 22287769. (n.d.). Available at: [Link]
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. (n.d.). Available at: [Link]
-
2,2-Difluoropropane-1,3-diamine | C3H8F2N2 | CID 19902652 - PubChem. (n.d.). Available at: [Link]
-
Diversity-oriented synthesis of heterocycles and macrocycles by controlled reactions of oxetanes with α-iminocarbenes - SciSpace. (n.d.). Available at: [Link]
-
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC. (2023-06-02). Available at: [Link]
-
Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions - MDPI. (n.d.). Available at: [Link]
-
Diversity‐Oriented Synthesis of [2.2]Paracyclophane‐derived Fused Imidazo[1,2‐a]heterocycles by Groebke‐Blackburn‐Bienaymé Reaction: Accessing Cyclophanyl Imidazole Ligands Library - PubMed Central. (n.d.). Available at: [Link]
-
Ring-Opening Reactions of Fluorocyclopropanes with Halogens: A General and Useful Route to 1,3-Dihalofluoropropane Derivatives1& - ElectronicsAndBooks. (n.d.). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,2-Difluoropropane-1,3-diamine dihydrochloride in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and favorable pharmacokinetic profiles.[1] The gem-difluoro motif (CF2), in particular, serves as a valuable bioisostere for carbonyl groups and can significantly influence the physicochemical properties of a molecule.[2][3] This guide provides a comprehensive overview and detailed protocols for the application of 2,2-difluoropropane-1,3-diamine dihydrochloride, a versatile building block, in solid-phase synthesis (SPS). We will delve into the rationale behind its use, the necessary preparations for its effective incorporation into peptide and other small molecule libraries, and step-by-step methodologies for its application in a standard Fmoc-based solid-phase synthesis workflow.
Introduction: The Significance of Fluorinated Diamines in Drug Discovery
The introduction of fluorine atoms into organic molecules can dramatically alter their electronic properties, lipophilicity, and metabolic stability.[1] The gem-difluoromethylene group is particularly noteworthy for its ability to mimic the steric and electronic properties of a carbonyl group while offering increased resistance to enzymatic degradation.[2][3] 2,2-Difluoropropane-1,3-diamine presents a unique scaffold, combining the conformational constraints and electronic effects of the gem-difluoro group with the synthetic versatility of a diamine. Its integration into peptides or small molecules can lead to novel structures with potentially enhanced biological activity and improved drug-like properties.[1]
Solid-phase synthesis (SPS) is the method of choice for the rapid and efficient construction of peptide and small molecule libraries.[4] The ability to incorporate unique building blocks like 2,2-difluoropropane-1,3-diamine into an SPS workflow opens up new avenues for exploring chemical space and developing novel therapeutic agents.
Physicochemical Properties of 2,2-Difluoropropane-1,3-diamine and its Dihydrochloride Salt
Understanding the properties of the building block is crucial for its successful application.
| Property | Value | Source |
| Molecular Formula | C3H8F2N2 | [5][6] |
| Molecular Weight | 110.11 g/mol | [5][6] |
| IUPAC Name | 2,2-difluoropropane-1,3-diamine | [5][6] |
| Dihydrochloride Salt Formula | C3H10Cl2F2N2 | |
| Dihydrochloride Salt Mol. Wt. | 183.03 g/mol |
The dihydrochloride salt is the commercially available form of this diamine. The protonated nature of the amino groups necessitates a neutralization step prior to or during the coupling reaction in solid-phase synthesis.
Orthogonal Protection Strategy: Preparing the Building Block for Fmoc-SPPS
To selectively elongate a peptide chain from one of the amino groups of the diamine, an orthogonal protection strategy is essential.[7][8] For Fmoc-based solid-phase peptide synthesis (SPPS), the ideal scenario is to have one amino group protected with Fmoc and the other with a Boc group. This allows for the selective removal of the Fmoc group under basic conditions for chain elongation, while the Boc group remains stable and is removed during the final acidic cleavage from the resin.[]
Protocol 1: Synthesis of N-Fmoc-N'-Boc-2,2-difluoropropane-1,3-diamine
This protocol is based on established methods for the selective mono-protection of diamines.[5][10]
Workflow for Orthogonal Protection
Caption: Synthesis of the orthogonally protected diamine.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate (Boc2O)
-
Tetrahydrofuran (THF)
-
Dioxane
-
Sodium bicarbonate (NaHCO3)
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Neutralization and Mono-Boc Protection:
-
Dissolve this compound in water.
-
Carefully add a solution of NaOH to neutralize the hydrochloride salt to a pH of approximately 9-10.
-
To the aqueous solution of the free diamine, add a solution of Boc2O (1.0 equivalent) in THF.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Extract the reaction mixture with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude mono-Boc protected diamine. Purification can be achieved by column chromatography.
-
-
Fmoc Protection:
-
Dissolve the purified mono-Boc-2,2-difluoropropane-1,3-diamine in a mixture of dioxane and water.
-
Add NaHCO3 to the solution.
-
Add a solution of Fmoc-OSu (1.0 equivalent) in dioxane dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Remove the dioxane under reduced pressure.
-
Extract the aqueous residue with EtOAc.
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield N-Fmoc-N'-Boc-2,2-difluoropropane-1,3-diamine.
-
Solid-Phase Synthesis Protocol: Incorporation and Chain Elongation
This protocol outlines the incorporation of the orthogonally protected diamine onto a solid support and subsequent peptide chain elongation. A Rink Amide resin is used as an example for the synthesis of a C-terminally amidated peptide.
Experimental Workflow for Solid-Phase Synthesis
Caption: Workflow for incorporating the diamine and elongating the peptide chain.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N-Fmoc-N'-Boc-2,2-difluoropropane-1,3-diamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Fmoc-protected amino acids
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF for 1 hour.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat with a 15-minute treatment.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling of N-Fmoc-N'-Boc-2,2-difluoropropane-1,3-diamine:
-
In a separate vessel, pre-activate a solution of N-Fmoc-N'-Boc-2,2-difluoropropane-1,3-diamine (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF for 5 minutes.
-
Add the activated solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
-
Selective Fmoc Deprotection of the Coupled Diamine:
-
Treat the resin with 20% piperidine in DMF as described in step 1.
-
This will expose the primary amine for subsequent peptide chain elongation.
-
-
Peptide Chain Elongation:
-
Couple the desired Fmoc-protected amino acids sequentially using standard coupling protocols (e.g., HATU/DIEA or HBTU/HOBt/DIEA).
-
After each coupling, perform a Kaiser test to ensure completion.
-
Repeat the Fmoc deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Cleavage and Deprotection of the Final Product
The final step involves cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups, including the Boc group on the diamine.
Protocol 3: Cleavage from Resin and Final Deprotection
Materials:
-
Peptide-on-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Washing and Drying:
-
Wash the final peptide-on-resin with DMF (3x), DCM (5x), and MeOH (3x).
-
Dry the resin under vacuum for at least 2 hours.
-
-
Cleavage Cocktail:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry and analytical HPLC.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete coupling of the diamine | Steric hindrance from the gem-difluoro group. | Increase coupling time, use a more potent coupling reagent like COMU, or perform a double coupling. |
| Low yield of final peptide | Premature cleavage from the resin. | Ensure the resin and linker are stable to the repeated piperidine treatments. |
| Side product formation | Incomplete Fmoc deprotection or side-chain protection. | Ensure fresh deprotection and coupling reagents are used. Verify the integrity of the Fmoc-amino acids. |
Conclusion
This compound is a valuable and versatile building block for the introduction of a gem-difluoro motif into peptides and small molecules via solid-phase synthesis. The protocols outlined in this guide provide a comprehensive framework for the successful preparation of the orthogonally protected diamine, its incorporation onto a solid support, and subsequent peptide chain elongation. By leveraging the principles of Fmoc-based SPPS and understanding the unique properties of this fluorinated building block, researchers can expand their synthetic capabilities and explore novel chemical entities with potentially enhanced therapeutic properties.
References
-
Albericio, F., & Subirós-Funosas, R. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
-
PubChem. This compound. [Link]
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180–193. [Link]
-
Jong, T. S., & Bradley, M. (2015). Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines. Organic letters, 17(3), 422–425. [Link]
-
Ha, H. J., Lee, S. K., Park, Y. S., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
- Carpino, L. A., & El-Faham, A. (1999). The HOBt-HATU and HOAt-HAPyU systems. Tetrahedron, 55(22), 6813-6830.
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266. [Link]
-
ResearchGate. Applications of gem-difluoroalkenes in medicinal chemistry. [Link]
- Ni, C., & Hu, J. (2017). The unique role of fluorine in the design of logs and probes for biological systems. Chemical Society Reviews, 46(24), 7132-7142.
-
PubChem. 2,2-Difluoropropane-1,3-diamine. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,2-Difluoropropane-1,3-diamine | C3H8F2N2 | CID 19902652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 10. Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracking Reactions with 2,2-Difluoropropane-1,3-diamine Dihydrochloride
Introduction: The Significance of 2,2-Difluoropropane-1,3-diamine Dihydrochloride in Modern Chemistry
2,2-Difluoropropane-1,3-diamine, often utilized as its more stable dihydrochloride salt (C₃H₁₀Cl₂F₂N₂, CAS: 133186-53-5), is a critical building block in contemporary drug discovery and materials science.[1][2][3][4][5] The introduction of the gem-difluoro motif can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and conformational preferences. The two primary amine functionalities provide versatile handles for a wide array of chemical transformations, making this diamine a valuable synthon for creating novel chemical entities.
Given its importance, the ability to accurately and efficiently monitor reactions involving this compound is paramount for process optimization, impurity profiling, and ensuring the quality of the final product. This guide provides a comprehensive overview of robust analytical methods for tracking the consumption of this starting material and the formation of its derivatives. We will delve into the causality behind experimental choices and present detailed, field-proven protocols.
Core Analytical Strategies: A Multi-faceted Approach
No single analytical technique is universally optimal for all reaction monitoring scenarios. A judicious selection, often involving orthogonal methods, provides the most comprehensive understanding of the reaction progress. For this compound, the key molecular features guiding our analytical choices are the primary amine groups, the gem-difluoro group, and the overall polarity of the molecule.
The primary techniques covered in this guide are:
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: For direct and unambiguous tracking of the fluorinated moiety.
-
High-Performance Liquid Chromatography (HPLC): For monitoring the disappearance of the starting material and the appearance of products, particularly with UV or charged aerosol detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives, often requiring a derivatization step.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For observing changes in functional groups, especially the N-H and C-F bonds.
The logical workflow for selecting and applying these methods is illustrated below.
Caption: Logical workflow for selecting an analytical method.
¹⁹F NMR Spectroscopy: A Powerful Tool for Fluorinated Compounds
Expertise & Experience: The fluorine nucleus (¹⁹F) is an ideal probe for reaction monitoring due to its 100% natural abundance, high sensitivity, and wide chemical shift range, which minimizes signal overlap.[6][7][8] Critically, the absence of endogenous fluorine signals in most reaction systems means that ¹⁹F NMR provides a clean background, allowing for straightforward detection and quantification of fluorine-containing species.[6][8]
Trustworthiness: The quantitative nature of ¹⁹F NMR, when appropriate relaxation delays and acquisition parameters are used, allows for the direct determination of the relative concentrations of the starting material, intermediates, and products without the need for individual calibration curves for each species.
Protocol: Reaction Monitoring by ¹⁹F NMR
-
Sample Preparation:
-
Carefully withdraw a representative aliquot (e.g., 50-100 µL) from the reaction mixture.
-
Quench the reaction if necessary by adding the aliquot to a cooled, deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) that is compatible with all species in the reaction. The choice of solvent is crucial to ensure all components are soluble.
-
Add a known amount of an internal standard containing a fluorine signal that does not overlap with the signals of interest (e.g., trifluorotoluene).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zgfhig on Bruker systems for ¹H-decoupled ¹⁹F spectra).
-
Transmitter Frequency: Centered on the expected ¹⁹F chemical shift range.
-
Spectral Width: Sufficiently wide to encompass all expected fluorine signals (e.g., 200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): Set to 5 times the longest T₁ of the fluorine nuclei of interest to ensure accurate quantification. A value of 10-15 seconds is often a safe starting point.
-
Number of Scans: Dependent on the concentration, but 16-64 scans are usually sufficient for reaction monitoring.
-
-
Data Analysis:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Integrate the signals corresponding to the starting material, intermediates, and products.
-
Calculate the relative molar ratio of the species based on their integral values. The consumption of the starting material can be tracked over time by normalizing the integrals to the internal standard.
-
| Compound | Expected ¹⁹F Chemical Shift Range (ppm) | Multiplicity |
| 2,2-Difluoropropane-1,3-diamine | Highly dependent on solvent and pH | Triplet |
| N-acylated derivative | Shifted from the starting material | Triplet |
| N-alkylated derivative | Shifted from the starting material | Triplet |
Note: The exact chemical shift will be influenced by the solvent, pH, and the nature of the reaction. It is advisable to run a spectrum of the starting material under the reaction conditions (without other reactants) to establish its characteristic signal.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is a workhorse technique for reaction monitoring due to its wide applicability and high separation efficiency. For a polar and ionic compound like this compound, Reverse-Phase (RP) HPLC can be challenging due to poor retention on standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of ion-pairing reagents in RP-HPLC are often more effective strategies. The choice of detector is also critical, as the diamine lacks a strong chromophore for UV detection at higher wavelengths.
Trustworthiness: A well-developed HPLC method provides reproducible retention times and peak areas, allowing for reliable quantification of the starting material and products. The use of an internal standard can compensate for variations in injection volume.
Protocol 1: HILIC-CAD for Reaction Monitoring
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Quench the reaction and dilute with a solvent compatible with the mobile phase, typically a high percentage of acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A HILIC column (e.g., silica, amide, or zwitterionic phase).
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for universal detection of non-volatile analytes.
-
Protocol 2: Ion-Pairing RP-HPLC-UV (Low Wavelength)
-
Sample Preparation:
-
As described for the HILIC method, but dilute with the initial mobile phase.
-
-
HPLC Conditions:
-
Column: C18 or C8 column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or another ion-pairing agent in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector at a low wavelength (e.g., 200-210 nm) where the amine functional groups may have some absorbance.
-
Caption: Decision tree for HPLC method development.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Primary amines can exhibit poor peak shape and interact with the GC column.[9][10] Therefore, derivatization is often necessary to increase volatility and improve chromatographic performance.[9]
Trustworthiness: The mass spectrometer provides high selectivity and allows for the confirmation of the identity of the starting material and its derivatives based on their mass-to-charge ratio and fragmentation patterns.
Protocol: GC-MS with Derivatization
-
Sample Preparation and Derivatization:
-
Withdraw an aliquot from the reaction mixture and quench it.
-
Evaporate the solvent under a stream of nitrogen.
-
Add a suitable derivatizing agent (e.g., propyl chloroformate or trifluoroacetic anhydride) in an appropriate solvent (e.g., ethyl acetate) to the dry residue.
-
Heat the mixture if necessary to drive the derivatization to completion.
-
Inject the derivatized sample into the GC-MS.
-
-
GC-MS Conditions:
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen.[11]
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to elute the derivatized compounds.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: A suitable mass range to detect the molecular ions and characteristic fragments of the derivatized starting material and products.
-
| Compound | Derivatization Product | Expected m/z of Molecular Ion |
| 2,2-Difluoropropane-1,3-diamine | Di-trifluoroacetyl derivative | 302.05 |
| 2,2-Difluoropropane-1,3-diamine | Di-propyl chloroformate derivative | 282.12 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not typically a quantitative method for reaction monitoring in solution, it is excellent for quickly confirming the consumption of a starting material and the formation of a product by observing the disappearance and appearance of characteristic vibrational bands. The C-F bond gives a strong absorption in the fingerprint region of the IR spectrum.[12]
Trustworthiness: The consistency of peak positions for specific functional groups provides a reliable qualitative assessment of the reaction progress.
Protocol: In-situ FTIR Reaction Monitoring
-
Setup:
-
If available, use an in-situ FTIR probe (e.g., an ATR probe) inserted directly into the reaction vessel.
-
Alternatively, withdraw small aliquots of the reaction mixture at various time points and spot them onto an IR-transparent window (e.g., NaCl or KBr plates) and evaporate the solvent.
-
-
Data Acquisition:
-
Collect a background spectrum of the reaction solvent and any reagents present at time zero before the addition of the this compound.
-
Acquire spectra at regular intervals throughout the reaction.
-
-
Data Analysis:
-
Subtract the background spectrum from the reaction spectra.
-
Monitor the decrease in the intensity of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) and the appearance of new bands corresponding to the product (e.g., an amide C=O stretch around 1650 cm⁻¹).
-
The C-F stretching vibrations, typically found between 1000 and 1360 cm⁻¹, can also be monitored for changes in their environment.[12]
-
| Functional Group | Typical Wavenumber (cm⁻¹) | Expected Change During Reaction |
| N-H Stretch (primary amine) | 3300-3500 | Decrease |
| C=O Stretch (amide) | 1630-1695 | Increase |
| C-F Stretch | 1000-1360 | May shift upon reaction |
Conclusion
The successful monitoring of reactions involving this compound relies on a thoughtful selection of analytical techniques tailored to the specific reaction being studied. ¹⁹F NMR offers unparalleled specificity and quantitative power for tracking the fluorinated core of the molecule. HPLC, particularly using HILIC or ion-pairing reverse-phase methods, provides robust separation and quantification of polar analytes. GC-MS, with appropriate derivatization, is a powerful tool for identifying and quantifying volatile products. Finally, FTIR offers a rapid, qualitative assessment of functional group transformations. By leveraging these methods, researchers, scientists, and drug development professionals can gain a deep understanding of their chemical processes, leading to improved yields, higher purity, and more efficient development timelines.
References
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. Available at: [Link]
-
The GC-MS analysis of isocyanate diamine-metabolites. Urine samples... - ResearchGate. Available at: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). Available at: [Link]
-
Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR - PubMed. Available at: [Link]
-
Carbon–fluorine bond - Wikipedia. Available at: [Link]
-
19 F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. Available at: [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH. Available at: [Link]
-
Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR | Request PDF - ResearchGate. Available at: [Link]
-
This compound | C3H10Cl2F2N2 | CID 22287769 - PubChem. Available at: [Link]
-
¹⁹F NMR spectroscopic monitoring of the reaction mixture during the fluorination to give 3 b. - ResearchGate. Available at: [Link]
-
NMR | Speeding Fluorine Analysis - Magnetic Resonance - Oxford Instruments. Available at: [Link]
-
Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks - Virginia Tech. Available at: [Link]
-
Amines Analysis of impurities in ethylene diamine - Agilent. Available at: [Link]
-
Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. Available at: [Link]
-
GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - Oxford Academic. Available at: [Link]
-
HPLC analysis (UV) after [ 18 F]fluorination of 1. HPLC condition: 1.0... - ResearchGate. Available at: [Link]
-
FTIR spectra of CF, SF, and CSB. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
This compound - ChemUniverse. Available at: [Link]
-
2,2-Difluoropropane-1,3-diamine | C3H8F2N2 | CID 19902652 - PubChem. Available at: [Link]
-
Bioinspired Fluorine Labeling for 19F NMR-Based Plasma Amine Profiling | Analytical Chemistry - ACS Publications. Available at: [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection - NIH. Available at: [Link]
-
This compound,133186-53-5 ... - Chemicalbridge. Available at: [Link]
Sources
- 1. This compound | C3H10Cl2F2N2 | CID 22287769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. This compound - CAS:133186-53-5 - Abovchem [abovchem.com]
- 4. This compound,133186-53-5-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 5. This compound CAS#: 133186-53-5 [m.chemicalbook.com]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 9. Analysis of Biogenic Amines by GC/FID and GC/MS [vtechworks.lib.vt.edu]
- 10. agilent.com [agilent.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
Topic: Scale-up Synthesis of Molecules Containing the 2,2-Difluoropropane-1,3-diamine Moiety
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,2-difluoropropane-1,3-diamine scaffold is a valuable building block in modern medicinal chemistry. The gem-difluoromethylene group acts as a non-hydrolyzable bioisostere of a carbonyl or ketone hydrate group, offering improved metabolic stability and modulated physicochemical properties such as lipophilicity and pKa.[1][2] This application note provides a comprehensive guide to a robust and scalable synthesis of the parent diamine, designed for researchers in pharmaceutical and agrochemical development. We present a detailed, three-step synthetic protocol starting from the commercially available 2,2-difluoropropane-1,3-diol, addressing critical scale-up challenges, safety considerations, and analytical characterization.
Introduction: The Strategic Value of the gem-Difluoro-1,3-diamine Synthon
The introduction of fluorine into drug candidates is a widely employed strategy to enhance pharmacological profiles.[1][3] The carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability.[1] Specifically, the gem-difluoromethylene (CF₂) group is of high interest because it can alter the conformation and electronics of a molecule, impacting its binding affinity to biological targets. When incorporated into a 1,3-diamine structure, the resulting synthon, 2,2-difluoropropane-1,3-diamine, provides a versatile platform for creating novel therapeutics with potentially superior drug-like properties.
However, moving from laboratory-scale synthesis to pilot or manufacturing scale introduces significant challenges, particularly with fluorinated compounds.[1][4] These challenges include managing highly energetic reactions, ensuring reagent and catalyst efficiency, and developing robust purification methods. This guide is designed to provide a practical and validated pathway to overcome these hurdles.
Retrosynthetic Analysis and Strategy Selection
A logical and scalable synthesis must begin with readily available and cost-effective starting materials. The most direct approach to 2,2-difluoropropane-1,3-diamine (Target Molecule 3 ) commences with 2,2-difluoropropane-1,3-diol (1 ), which is commercially available.[5] The proposed synthetic pathway involves the conversion of the primary alcohols to a more reactive intermediate, followed by the introduction of nitrogen and subsequent reduction.
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of 2,2-Difluoropropane-1,3-diamine Dihydrochloride
Welcome to the technical support center for 2,2-Difluoropropane-1,3-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges commonly encountered with this compound in organic solvents. As a dihydrochloride salt, this valuable building block exhibits high polarity, often leading to poor solubility in non-polar organic media, which can hinder its application in various synthetic routes.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully incorporate this compound into your research and development projects.
Understanding the Challenge: The Nature of Dihydrochloride Salts
This compound is an ionic salt. The presence of two protonated amine groups and two chloride counter-ions makes the molecule highly polar and crystalline. While this salt form enhances stability and ease of handling, it drastically reduces its solubility in most common organic solvents. The strong ionic interactions within the crystal lattice require a significant amount of energy to overcome, which non-polar or moderately polar organic solvents cannot provide.
The primary strategy to overcome this limitation is to convert the dihydrochloride salt into its more organic-soluble free base form, 2,2-Difluoropropane-1,3-diamine. This removes the ionic charges and significantly increases its lipophilicity.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my organic solvent?
As a salt, this compound is highly polar and will have very low solubility in non-polar or weakly polar organic solvents like hexanes, toluene, or dichloromethane.[1][2] To achieve solubility in these solvents, it is almost always necessary to convert the salt to its free base form.
Q2: What is "free-basing" and how does it increase solubility?
Free-basing is the process of converting an amine salt back to its neutral, or "free base," form. This is achieved by treating the salt with a base to deprotonate the ammonium ions. This removes the ionic charge, making the molecule less polar and significantly more soluble in organic solvents.[2]
Q3: What is the best base to use for the free-basing procedure?
Strong inorganic bases are typically used for this purpose. A 1 M to 2 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is highly effective.[3][4] The use of a carbonate base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is a milder option if your molecule is sensitive to strong hydroxides.
Q4: How do I choose the right organic solvent for extracting the free base?
The ideal extraction solvent should be immiscible with water and have a good capacity to dissolve the free base.[5] Commonly used solvents include:
-
Dichloromethane (DCM): A versatile solvent that can dissolve a wide range of organic compounds.
-
Ethyl Acetate (EtOAc): A greener alternative to chlorinated solvents, though it has some miscibility with water.
-
Diethyl Ether: Effective but highly volatile and flammable.
-
Toluene: A non-polar solvent suitable for extracting less polar free bases.
The choice will depend on the polarity of the free base and the specific requirements of your subsequent reaction. A good starting point for 2,2-Difluoropropane-1,3-diamine free base would be dichloromethane or ethyl acetate.
Q5: I see an emulsion forming during the extraction. How can I resolve this?
Emulsions are a common issue when performing extractions with basic aqueous solutions. Here are a few techniques to break them:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (NaCl) can help to break up emulsions by increasing the ionic strength of the aqueous layer.[6]
-
Gentle Swirling: Gently swirling the separatory funnel instead of vigorous shaking can prevent emulsion formation.
-
Filtration: Filtering the mixture through a pad of Celite or glass wool can sometimes help.[6]
-
Patience: Often, simply letting the separatory funnel stand for a period will allow the layers to separate.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of free base after extraction | Incomplete basification. | Ensure the pH of the aqueous layer is sufficiently high (pH 10-12) to fully deprotonate the diamine. Use a pH meter or pH paper to verify. |
| Free base is partially soluble in the aqueous layer. | Add salt (NaCl) to the aqueous layer to "salt out" the organic compound, reducing its aqueous solubility. Perform multiple extractions with smaller volumes of organic solvent. | |
| The chosen organic solvent is not optimal. | Try a different extraction solvent with a different polarity. | |
| Product is an oil instead of a solid | The free base may have a low melting point or be a liquid at room temperature. | This is not necessarily a problem. The purity can be checked by techniques like NMR or GC-MS. |
| Product degrades upon storage | The free base may be unstable. | Store the free base under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer) to prevent degradation.[6] |
| The dihydrochloride salt will not dissolve in water for the free-basing step | Insufficient water used. | Increase the volume of water. Gentle heating or sonication can also aid dissolution. |
Experimental Protocols
Protocol 1: Standard Free-Basing of this compound
This protocol describes a standard liquid-liquid extraction method to convert the dihydrochloride salt to its free base.
Materials:
-
This compound
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water in a beaker.
-
Basification: Cool the solution in an ice bath. Slowly add the 1 M NaOH solution dropwise while stirring until the pH of the solution reaches 10-12. Monitor the pH using a pH meter or pH paper.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Add an equal volume of dichloromethane.
-
Mixing: Stopper the funnel and shake gently for 1-2 minutes, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The organic layer (DCM) will be the bottom layer. Drain the organic layer into a clean flask.
-
Repeat Extraction: Add a fresh portion of DCM to the separatory funnel and repeat the extraction process two more times to ensure complete recovery of the free base. Combine all organic extracts.
-
Washing: Wash the combined organic extracts with a saturated brine solution to remove any residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the free base of 2,2-Difluoropropane-1,3-diamine.
Workflow for Standard Free-Basing:
Sources
Technical Support Center: A Guide to Preventing Side Reactions with 2,2-Difluoropropane-1,3-diamine Dihydrochloride
Introduction
Welcome to the technical support guide for 2,2-difluoropropane-1,3-diamine dihydrochloride. This unique building block is of significant interest to researchers in medicinal chemistry and materials science, primarily due to the strategic placement of the gem-difluoro group. This moiety can act as a bioisostere for a carbonyl or ether group, enhance metabolic stability, and modulate physicochemical properties such as lipophilicity and pKa.[1][2]
However, its structure—a primary diamine salt with strong electron-withdrawing groups—presents specific challenges in synthetic applications. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to anticipate and mitigate common side reactions, ensuring successful and reproducible outcomes. We will delve into the causality behind experimental choices, offering detailed protocols and troubleshooting advice in a direct question-and-answer format.
Understanding the Reagent: Key Physicochemical Properties
Before initiating any experiment, it is crucial to understand the properties of 2,2-difluoropropane-1,3-diamine and its dihydrochloride salt. The gem-difluoro group significantly influences the reactivity of the adjacent amine functionalities through a potent inductive effect, lowering their basicity and nucleophilicity compared to their non-fluorinated analogue, 1,3-diaminopropane.
| Property | Value | Source |
| Chemical Formula | C₃H₁₀Cl₂F₂N₂ | [3] |
| Molecular Weight | 183.03 g/mol | [3] |
| CAS Number | 133186-53-5 | [4] |
| Form | Dihydrochloride Salt | [3] |
| Parent Compound | 2,2-Difluoropropane-1,3-diamine | [5] |
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and use of this reagent.
Q1: How must I handle and store this compound?
Answer: Proper handling and storage are critical for maintaining the integrity of the reagent.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6]
-
Handling: As a dihydrochloride salt, it is a hygroscopic and irritant solid. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Always handle this chemical in a fume hood wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
Q2: The reagent is a dihydrochloride salt. Do I need to convert it to the free base before my reaction?
Answer: Yes, in almost all cases. The amine nitrogens in the dihydrochloride salt are protonated, rendering them non-nucleophilic. To perform reactions such as acylation, alkylation, or reductive amination, you must first generate the free diamine. Failure to neutralize the salt is a primary reason for reaction failure. See Protocol 1 for a detailed, validated procedure for this conversion.
Q3: My reaction requires mono-substitution, but I am observing significant di-substituted product formation. How can I improve selectivity?
Answer: This is the most common challenge when working with symmetric diamines. The mono-substituted product is often more reactive than the starting diamine, leading to a second reaction. Several strategies can be employed to favor mono-substitution:
-
Stoichiometric Control: Use a large excess of the diamine (5-10 equivalents) relative to the electrophile. This statistically favors the reaction of the electrophile with the unreacted diamine over the mono-substituted product. However, this requires a rigorous purification step to remove the excess diamine.[7]
-
Slow Addition: Add the electrophile slowly (e.g., via syringe pump) to a solution of the diamine. This maintains a low concentration of the electrophile, reducing the probability of di-substitution.[7]
-
Protecting Groups: The most robust method is to protect one of the amine groups, perform the reaction on the unprotected amine, and then deprotect. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose. See Protocol 2 for selective mono-Boc protection.
Q4: What are the best solvents for reactions involving the free 2,2-difluoropropane-1,3-diamine?
Answer: The free base of 2,2-difluoropropane-1,3-diamine is a polar molecule. Aprotic solvents are generally preferred to avoid side reactions with the solvent itself.
-
Good choices: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF) are suitable for a wide range of reactions.
-
Use with caution: Protic solvents like methanol or ethanol can sometimes participate in reactions, especially with highly reactive electrophiles. Water can be used for specific reactions like Boc protection in the presence of a base.[8]
Part 2: Troubleshooting Guide for Common Side Reactions
This section provides in-depth solutions to specific experimental problems.
Issue: Poor or No Reactivity
-
Question: I have mixed my electrophile with the diamine, but the reaction is not proceeding. What is the likely cause?
-
Root Cause Analysis & Solution:
-
Incomplete Neutralization: The most common cause is residual hydrochloride salt. Ensure the free-basing procedure (Protocol 1) is complete. Test the pH of the aqueous layer during workup to confirm it is basic.
-
Reduced Nucleophilicity: The gem-difluoro group inductively withdraws electron density, making the primary amines less basic and less nucleophilic than non-fluorinated analogs. The reaction may require more forcing conditions (e.g., elevated temperature, longer reaction times) than a comparable reaction with 1,3-diaminopropane.
-
Steric Hindrance: While the primary amines are sterically accessible, the gem-difluoro group adds some bulk, which might hinder reactions with very bulky electrophiles.
-
Issue: Controlling Selectivity in N-Functionalization
-
Question: How do I design an experiment to achieve selective mono-acylation?
-
Causality & Strategic Approach: In a symmetric diamine, the first and second N-acylations have similar rate constants. As soon as the mono-acylated product forms, it competes with the starting material for the remaining acylating agent. The key is to manipulate the reaction conditions to favor the initial reaction.
Workflow for Selective Mono-substitution
Caption: Experimental workflow for selective mono-substitution.
Detailed Protocol: See Protocol 3 for a step-by-step guide to selective mono-N-acylation using slow addition.
Issue: Intramolecular Cyclization
-
Question: I am reacting the diamine with a bifunctional electrophile (e.g., a diacyl chloride or a dihaloalkane) and getting a complex mixture, likely containing polymers and cyclic products. How can I favor the desired intramolecular cyclization?
-
Causality & Strategic Approach: When forming cyclic structures from linear precursors, intramolecular reaction (cyclization) competes with intermolecular reaction (polymerization). The key principle to favor cyclization is to use high dilution conditions . By keeping the concentration of the reactants very low, you decrease the probability of two different molecules finding each other (intermolecular) and increase the probability of the two ends of the same molecule reacting (intramolecular).
Experimental Recommendations:
-
Maintain a low reactant concentration (e.g., 0.001–0.01 M).
-
Use a syringe pump to add both the diamine and the bifunctional electrophile simultaneously from separate syringes over a long period (e.g., 8-12 hours) to a large volume of refluxing solvent. This technique, known as the Ruggli-Ziegler dilution principle, is highly effective for forming rings.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Preparation of the Free Diamine from Dihydrochloride Salt
This protocol describes the quantitative conversion of the dihydrochloride salt to the free diamine for use in subsequent reactions.
-
Objective: To generate a solution of free 2,2-difluoropropane-1,3-diamine.
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.2 - 2.5 eq)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the this compound (1.0 eq) in a minimal amount of deionized water.
-
In a separate flask, prepare a concentrated aqueous solution of NaOH (2.2 eq) and cool it in an ice bath.
-
Place the diamine salt solution in a separatory funnel. Add a volume of DCM approximately 2-3 times the volume of the aqueous solution.
-
Slowly add the cold NaOH solution to the separatory funnel with gentle swirling. Caution: The neutralization is exothermic.
-
After the addition is complete, securely stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. Check the pH of the aqueous layer with pH paper; it should be >12. If not, add more NaOH solution.
-
Separate the organic layer. Extract the aqueous layer two more times with fresh portions of DCM.
-
Combine all organic extracts and dry over anhydrous Na₂SO₄.
-
Filter the solution to remove the drying agent. The resulting DCM solution contains the free diamine and can be used directly in the next step. It is recommended to use the solution immediately, as the free diamine may be unstable upon long-term storage.
-
Protocol 2: Selective Mono-Boc Protection
This protocol provides a reliable method for synthesizing the mono-protected diamine, a key intermediate for unambiguous mono-functionalization.
-
Objective: To selectively protect one amine group with a tert-butyloxycarbonyl (Boc) group.
-
Materials:
-
2,2-Difluoropropane-1,3-diamine (1.0 eq, from Protocol 1)
-
Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
-
Procedure:
-
Prepare the free diamine as described in Protocol 1. For this procedure, it is often easier to use an excess of the diamine (e.g., 5 equivalents) relative to the Boc₂O (1 equivalent) to statistically favor mono-protection.
-
Alternatively, for a more controlled reaction, use a solution of the free diamine (1.0 eq) in THF.
-
Cool the diamine solution to 0 °C in an ice bath.
-
Dissolve Boc₂O (0.95 eq) in a small amount of THF and add it dropwise to the cold, stirring diamine solution over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the Boc₂O is consumed, remove the solvent under reduced pressure.
-
The crude product will contain a mixture of unreacted diamine, the desired mono-Boc product, and a small amount of di-Boc product.
-
Purify the mixture using column chromatography on silica gel, typically with a gradient of methanol in DCM or ethyl acetate in hexanes, to isolate the pure mono-Boc-2,2-difluoropropane-1,3-diamine.
-
Protocol 3: Selective Mono-N-Acylation via Slow Addition
This protocol details the direct mono-acylation of the diamine without the use of protecting groups.
-
Objective: To achieve selective mono-acylation by controlling reaction kinetics.
-
Materials:
-
2,2-Difluoropropane-1,3-diamine (5.0 eq, as a solution from Protocol 1)
-
Acyl chloride or Carboxylic acid + coupling agent (e.g., HATU) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
A non-nucleophilic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq if starting from a carboxylic acid)
-
-
Procedure:
-
Set up a three-neck flask containing a stirred solution of the free diamine (5.0 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the flask to 0 °C.
-
In a separate flask, dissolve the acyl chloride (1.0 eq) in anhydrous DCM.
-
Draw the acyl chloride solution into a syringe and place it on a syringe pump.
-
Add the acyl chloride solution to the diamine solution via the syringe pump over a period of 2-4 hours.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the acyl chloride is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired mono-acylated product from the excess diamine and any di-acylated byproduct.
-
Part 4: Mechanistic Visualizations
Free-Basing Equilibrium```dot
Caption: Kinetic competition between mono- and di-acylation.
References
- BenchChem. (2025).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2,2-Difluoropropane-1,3-diamine. National Center for Biotechnology Information. [Link]
-
ChemUniverse. (n.d.). This compound. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
- BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
-
Yao, M., Chen, X., Lu, Y., Guan, Z., Luo, Z., & Zhang, Y. (2020). N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- BenchChem. (2025). Application Notes and Protocols: Reaction of 4,5-Dichloro-2,2-difluoro-1,3-dioxolane with Amines.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
Sources
- 1. Buy 2,2-Dimethyl-1,3-propanediamine | 7328-91-8 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C3H10Cl2F2N2 | CID 22287769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 5. 2,2-Difluoropropane-1,3-diamine | C3H8F2N2 | CID 19902652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Optimizing Coupling Reactions with 2,2-Difluoropropane-1,3-diamine Dihydrochloride
Welcome to the dedicated technical support guide for researchers, medicinal chemists, and process development scientists working with 2,2-difluoropropane-1,3-diamine dihydrochloride. This gem-difluorinated building block is a valuable synthon, but its unique electronic properties and salt form present specific challenges in common coupling reactions, such as amide bond formation. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction yields.
Introduction: Understanding the Core Challenges
Successfully employing this compound requires a clear understanding of two primary molecular features that govern its reactivity. Low yields or failed reactions can almost always be traced back to one of these two issues.
-
The Dihydrochloride Salt Form : The commercially available reagent is a dihydrochloride salt, meaning both primary amine functional groups are protonated.[1][2][3] In this state, the nitrogen lone pairs are unavailable for nucleophilic attack, rendering the molecule unreactive in a standard coupling reaction.[4] Neutralization with a suitable base is a mandatory first step.
-
Reduced Nucleophilicity : The gem-difluoro group (CF₂) at the C2 position is strongly electron-withdrawing. This inductive effect significantly lowers the basicity (and therefore the nucleophilicity) of the adjacent primary amines. This makes the diamine an "electron-deficient" amine, which is inherently less reactive than its non-fluorinated counterparts.[5][6]
The following troubleshooting guide is structured to directly address these challenges and provide robust solutions.
Caption: The two primary challenges in using this diamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low or zero. What is the most likely cause?
Low or no yield is the most common issue and typically stems from improper handling of the diamine's salt form and its inherent low nucleophilicity.
Primary Causes & Solutions:
-
Insufficient Base: The most frequent error is using an inadequate amount of base. Since the starting material is a dihydrochloride salt, you must add at least two equivalents of a non-nucleophilic base simply to liberate the free diamine. An additional equivalent is often required to neutralize the acidic proton of the carboxylic acid coupling partner.
-
Poor Carboxylic Acid Activation: The reduced nucleophilicity of the diamine means it requires a highly activated carboxylic acid partner to react efficiently. Standard coupling reagents may not be sufficient.[4][5]
-
Suboptimal Reaction Conditions: Difficult couplings often require more forcing conditions, such as higher temperatures or longer reaction times, than standard amide bond formations.[6]
Q2: How do I select the right base and determine the correct stoichiometry?
The choice and amount of base are critical for success. The base must be strong enough to deprotonate the ammonium salts but non-nucleophilic to avoid competing with the diamine in reacting with the activated carboxylic acid.
Recommended Bases: A sterically hindered tertiary amine base is ideal. N,N-Diisopropylethylamine (DIPEA, Hünig's base) is the most common and effective choice.[4][7][8]
Stoichiometry Calculation:
-
2.0 equivalents to neutralize the diamine dihydrochloride.
-
1.0 equivalent to neutralize the carboxylic acid.
-
An additional 0.1-0.5 equivalents can sometimes be beneficial to ensure the reaction medium remains basic.
Total Recommended Base: 3.1 - 3.5 equivalents relative to the diamine.
| Base | pKa (Conjugate Acid) | Structure | Key Considerations |
| DIPEA (Hünig's Base) | ~10.7 | (i-Pr)₂NEt | Highly Recommended. Very low nucleophilicity due to steric hindrance. Ideal for this application.[4] |
| Triethylamine (TEA) | ~10.7 | Et₃N | Acceptable, but can sometimes act as a nucleophile, leading to side products. Use with caution. |
| 2,6-Lutidine | ~6.7 | C₇H₉N | Less basic than DIPEA/TEA. May not be effective enough for complete deprotonation and reaction. |
| DBU / DBN | ~13.5 / ~12.6 | Cyclic Amidines | Very strong, non-nucleophilic bases. Can be useful if deprotonation is particularly difficult, but may cause side reactions. |
Q3: Which coupling reagent is most effective for this electron-deficient diamine?
Standard carbodiimide reagents like EDC are often inefficient for coupling with electron-deficient amines.[6] More potent activating agents are required to generate a highly reactive acyl intermediate.
Recommended Coupling Reagents:
-
Uronium/Aminium Salts (HATU, HBTU): These are the go-to reagents for challenging amide couplings.[4][9] HATU is generally considered one of the most powerful and is highly recommended. These reagents rapidly form a highly reactive activated ester, which is more susceptible to attack by a weak nucleophile. An efficient protocol involves using HBTU with Hünig's base for coupling with amine hydrochloride salts.[7][8][10]
-
Phosphonium Salts (PyBOP): Similar in reactivity to uronium salts, PyBOP is another excellent choice for activating the carboxylic acid.
-
Acyl Fluoride Generation (TFFH, BTFFH): For extremely difficult or sterically hindered couplings, converting the carboxylic acid to a highly reactive acyl fluoride in situ is a powerful strategy.[6][11] Acyl fluorides are small, minimizing steric hindrance, and highly electrophilic.[11]
Q4: What are the optimal reaction conditions (solvent, temperature)?
-
Solvents: Anhydrous polar aprotic solvents are required. N,N-Dimethylformamide (DMF) is the most common and effective choice as it readily dissolves the reagents and salt byproducts. Anhydrous Dichloromethane (DCM) can also be used.[4]
-
Temperature: Start the reaction at room temperature. However, due to the low reactivity of the diamine, gentle heating to 40-60 °C may be necessary to drive the reaction to completion. Monitor the reaction for potential side product formation at elevated temperatures.[6]
-
Reaction Time: These reactions can be slow. Allow for extended reaction times (12-24 hours) and monitor progress by TLC or LC-MS.
Experimental Protocol: General Procedure for Amide Coupling
This protocol provides a robust starting point for the monocoupling of a carboxylic acid to this compound.
Caption: A typical experimental workflow for the coupling reaction.
Methodology:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equivalent) and the coupling reagent (e.g., HATU, 1.0-1.1 equivalents).
-
Solvent Addition: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Base Addition: Add DIPEA (3.2 equivalents) to the mixture and stir.
-
Pre-activation: Allow the mixture to stir at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the active ester intermediate before introducing the less reactive amine.[4]
-
Amine Addition: Add this compound (1.0 equivalent) to the reaction mixture as a solid.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish after several hours, gently heat to 40-50 °C.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, DCM) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Q5: I am attempting a dicoupling reaction. How should I adjust the protocol?
For a dicoupling reaction (attaching a carboxylic acid to both amines), the stoichiometry must be adjusted accordingly.
-
Carboxylic Acid: Use >2.0 equivalents (e.g., 2.2 equivalents).
-
Coupling Reagent: Use >2.0 equivalents (e.g., 2.2 equivalents).
-
Base: You will need to account for neutralizing two equivalents of carboxylic acid. A total of 4.2 - 4.5 equivalents of base relative to the diamine is a good starting point.
Be aware that the second coupling will be significantly more difficult than the first due to increased steric hindrance and further electronic deactivation. More forcing conditions (higher temperature, longer time) may be required.
References
-
This compound | C3H10Cl2F2N2 | CID 22287769. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
Amine to Amide Mechanism - T3P. (n.d.). Common Organic Chemistry. Retrieved January 2, 2026, from [Link]
-
Valaker, M. R., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11485-11491. DOI:10.1039/C5OB02129D. Retrieved January 2, 2026, from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 2, 2026, from [Link]
-
The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943-954. DOI: 10.1021/jo402374c. Retrieved January 2, 2026, from [Link]
-
This compound. (n.d.). ChemUniverse. Retrieved January 2, 2026, from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
-
Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (2013). ACS Publications. Retrieved January 2, 2026, from [Link]
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015). Organic & Biomolecular Chemistry Blog. Retrieved January 2, 2026, from [Link]
-
Amidation reactions from the direct coupling of metal carboxylate salts with amines. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]
Sources
- 1. This compound | C3H10Cl2F2N2 | CID 22287769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. calpaclab.com [calpaclab.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amide synthesis by acylation [organic-chemistry.org]
- 9. hepatochem.com [hepatochem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: Purification Strategies for Products Derived from 2,2-Difluoropropane-1,3-diamine Dihydrochloride
Welcome to the Technical Support Center dedicated to providing in-depth guidance on the purification of 2,2-difluoropropane-1,3-diamine dihydrochloride and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile fluorinated building block. The unique physicochemical properties of this compound, namely its high polarity, the presence of two basic amine centers, and the influence of the gem-difluoro group, can present specific challenges during purification.
This guide provides a structured approach to troubleshooting common purification issues and offers detailed, field-proven strategies to achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the purification of this compound.
Q1: My crude this compound is a viscous oil/waxy solid and won't crystallize. How can I purify it?
This is a common issue, especially if residual solvents or hygroscopic impurities are present. The high polarity of the dihydrochloride salt makes it prone to retaining water and polar organic solvents.
-
Initial Troubleshooting:
-
Drying: Ensure your crude material is rigorously dried under high vacuum, possibly with gentle heating (e.g., 30-40°C), to remove volatile impurities.
-
Solvent Titration: Try triturating the oil with a non-polar solvent in which the desired salt is insoluble, such as diethyl ether or hexanes. This can sometimes induce precipitation or crystallization by "crashing out" the salt while dissolving non-polar impurities.
-
If these simple steps fail, a more involved purification strategy like recrystallization from a carefully selected solvent system or chromatographic purification will be necessary.
Q2: What are the most likely impurities in my crude this compound?
Understanding potential impurities is key to designing an effective purification strategy. Based on common synthetic routes, such as the reduction of α,α-difluoro-β-amino amides, likely impurities include:
-
Unreacted Starting Materials: The α,α-difluoro-β-amino amide precursor.
-
Partially Reduced Intermediates: The corresponding γ-amino alcohol can be a significant byproduct.[1]
-
Reagents and Byproducts from Synthesis: Residual reducing agents (e.g., borane complexes) and their byproducts.
-
Over-alkylation or other side-reaction products from the amine synthesis.
Q3: I am struggling with streaking/tailing when I try to run my free amine on a silica gel column. What is causing this?
This is a classic problem when purifying basic amines on acidic silica gel. The free amine groups interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and potential product loss on the column.
-
Solution:
-
Basified Silica Gel: You can pre-treat your silica gel with a base like triethylamine. A common practice is to use an eluent containing a small percentage (e.g., 0.5-2%) of triethylamine or ammonia in methanol to neutralize the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (basic or neutral) or a polymer-based support.
-
Chromatography as the Salt: It is often not advisable to run the highly polar dihydrochloride salt directly on standard silica gel. However, specialized techniques like HILIC are well-suited for such polar compounds.
-
Q4: How can I convert the dihydrochloride salt to the free amine and back again?
This is a fundamental and powerful purification technique.
-
Salt to Free Base: Dissolve the dihydrochloride salt in water and basify the solution with a strong base like sodium hydroxide (NaOH) or a milder base like sodium carbonate (Na₂CO₃) to a pH > 12. The free amine is often less water-soluble and can be extracted into an organic solvent like dichloromethane (DCM), ethyl acetate, or a mixture of THF/Toluene.
-
Free Base to Dihydrochloride Salt: Dissolve the purified free amine in a suitable organic solvent (e.g., methanol, isopropanol, or diethyl ether) and add a stoichiometric amount of hydrochloric acid (as a solution in a compatible solvent, like HCl in diethyl ether or isopropanol). The dihydrochloride salt will often precipitate out and can be collected by filtration.
Troubleshooting and Purification Strategies
This section provides detailed protocols and the scientific rationale behind them.
Strategy 1: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids. For a highly polar salt like this compound, the choice of solvent is critical.
The Challenge: Finding a single solvent that dissolves the salt at high temperatures but has low solubility at room temperature can be difficult. Therefore, a solvent/anti-solvent system is often more practical.
dot
Caption: Recrystallization workflow using a solvent/anti-solvent system.
Experimental Protocol: Recrystallization using a Methanol/Isopropanol System
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot methanol.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: To the hot methanolic solution, slowly add isopropanol (the anti-solvent) dropwise with stirring until the solution becomes faintly and persistently cloudy.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The rate of cooling can influence crystal size and purity. For optimal crystal formation, you can then place the flask in an ice bath or refrigerator (0-4°C) for several hours to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum.
Rationale: Methanol is a very polar solvent that can dissolve the highly polar dihydrochloride salt, especially when heated. Isopropanol is less polar and will reduce the solubility of the salt, inducing crystallization. Slow cooling allows for the ordered formation of crystals, excluding impurities from the crystal lattice.
Data Presentation: Solvent Selection Guide for Recrystallization
| Solvent Class | Examples | Suitability as Primary Solvent | Suitability as Anti-Solvent | Rationale |
| Highly Polar Protic | Water, Methanol | Good | Poor | High capacity to dissolve the polar salt. |
| Polar Protic | Ethanol, Isopropanol | Moderate | Good | Lower polarity than methanol, good for inducing precipitation. |
| Polar Aprotic | Acetonitrile, Acetone | Poor to Moderate | Good | Can be effective anti-solvents when miscible with the primary solvent. |
| Ethers | Diethyl Ether, THF | Poor | Excellent | Low polarity, will readily precipitate the salt. |
| Hydrocarbons | Hexanes, Toluene | Insoluble | Excellent | Non-polar, ideal for crashing out the highly polar salt. |
Strategy 2: Purification via the Free Base
This strategy involves converting the dihydrochloride salt to its free amine form, purifying the less polar free amine, and then converting it back to the pure dihydrochloride salt. This is particularly useful for removing salt-based impurities or other polar, non-basic compounds.
dot
Caption: Workflow for purification via the free base.
Experimental Protocol: Free Base Purification
-
Generate Free Base: Dissolve the crude dihydrochloride salt in water. Cool the solution in an ice bath and slowly add a 4M NaOH solution with vigorous stirring until the pH is > 12.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the free amine with several portions of dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure. Caution: The free amine may be volatile.
-
Purification: The crude free amine can now be purified by a suitable method, such as vacuum distillation or column chromatography using an eluent containing triethylamine (e.g., 1-2% triethylamine in a DCM/methanol gradient).
-
Re-formation of the Salt: Dissolve the purified free amine in a minimal amount of a suitable solvent like isopropanol. Slowly add a solution of HCl in diethyl ether (e.g., 2M) or isopropanol until precipitation is complete.
-
Isolation: Collect the pure dihydrochloride salt by filtration, wash with a small amount of the solvent used for precipitation (e.g., isopropanol or diethyl ether), and dry under vacuum.
Rationale: The free amine is significantly less polar than the dihydrochloride salt, making it amenable to standard organic purification techniques. This method effectively removes any non-basic or highly polar impurities that are not extractable from the basic aqueous solution.
Strategy 3: Chromatographic Purification
For complex mixtures or when crystallization fails, chromatography is a powerful tool. Due to the high polarity of this compound, specialized chromatographic techniques are recommended.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent choice for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[2][3] In HILIC, a polar stationary phase (like bare silica or an amino- or amide-bonded phase) is used with a mobile phase containing a high concentration of a water-miscible organic solvent (like acetonitrile) and a smaller amount of aqueous buffer.
dot
Caption: Principle of HILIC for polar compound separation.
Starting Conditions for HILIC Method Development
-
Column: A silica-based HILIC column or an amide-functionalized column.
-
Mobile Phase A: Acetonitrile with a small amount of acid (e.g., 0.1% formic acid or acetic acid).
-
Mobile Phase B: Water with the same concentration of the same acid.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.
-
Detection: UV (if the compound has a chromophore), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).
Rationale: In HILIC, polar analytes partition into the aqueous layer that is adsorbed onto the surface of the polar stationary phase. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content), which disrupts this partitioning and moves the analyte through the column. This provides an orthogonal separation mechanism to reversed-phase chromatography.[4][5][6]
Mixed-Mode Chromatography
Mixed-mode chromatography utilizes a stationary phase with multiple functionalities, such as both ion-exchange and hydrophobic properties.[7][8][9] This can provide unique selectivity for compounds like this compound, which has both ionic and polar characteristics. A mixed-mode column with cation-exchange and hydrophilic interaction capabilities would be a logical choice.
Purity Analysis
Confirming the purity of the final product is a critical step.
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity. ¹⁹F NMR is particularly useful for fluorinated compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the molecular weight of the desired product and can identify and quantify impurities. |
| Elemental Analysis (CHN) | Determines the elemental composition of the compound, which can be compared to the theoretical values to assess purity, especially of the salt form. |
For the analysis of fluorinated compounds, specific methods may be required to determine the fluorine content accurately.[10][11][12]
References
- Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience.
-
Watanabe, J., et al. (2024). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). PubMed. [Link]
- Roemling, R., et al. (2011). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza.
-
Biotage. (2023). What can I use to purify polar reaction mixtures?. [Link]
-
Ozawa, R., & Yamamoto, T. (2025). Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. RSC Publishing. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- DTIC. Determination of Fluorine in Fluoro-Organic Compounds.
- Helda - University of Helsinki.
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. [Link]
-
Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography. [Link]
-
Bestchrom. (2025). What is mixed-mode resin? The definitive guide to 2025. [Link]
- BenchChem.
- Blog. (2025).
-
MH Chem. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]
-
LCGC International. (2019). Mixed-Mode Chromatography—A Review. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
National Center for Biotechnology Information. (2023). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. [Link]
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]
- Google Patents. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
-
Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. [Link]
- Google Patents. (1987).
-
PubMed. (1988). Evaluation of analytical methods for fluorine in biological and related materials. [Link]
- Reddit. (2024). How to remove HCl salts in order to have free amines?.
- University of California, Irvine.
-
PubChem. 2,2-Difluoropropane-1,3-diamine. [Link]
- UCL Discovery. (2012). Investigation into the Use of 1,2-Diamines in Fused Heterocycle Synthesis.
-
ResearchGate. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]
-
Beilstein Journals. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2-diamines. [Link]
-
Royal Society of Chemistry. (2024). Catalytic asymmetric synthesis of 1,2-diamines. [Link]
Sources
- 1. Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00388A [pubs.rsc.org]
- 2. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 3. biotage.com [biotage.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. ミックスモードクロマトグラフィー | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. bio-rad.com [bio-rad.com]
- 9. What is mixed-mode resin? The definitive guide to 2025 - Bestchrom [bestchrom.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. cnaldrubber.com [cnaldrubber.com]
- 12. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Involving Amine Hydrochloride Salts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with amine hydrochloride salts. As a Senior Application Scientist, I've compiled this information to provide both foundational knowledge and advanced troubleshooting tips to ensure your work-up procedures are efficient, effective, and reproducible.
Frequently Asked Questions (FAQs)
Q1: Why is my amine hydrochloride salt not behaving like a free amine in the reaction?
Amine hydrochloride salts are the product of a reaction between an amine and hydrochloric acid.[1] In this salt form, the nitrogen's lone pair of electrons, which is responsible for its basicity and nucleophilicity, is tied up in a bond with a proton (H+).[2] This protonation renders the amine non-nucleophilic and often imparts high water solubility, which is a desirable trait for many pharmaceutical applications.[1][3] To regenerate the free, reactive amine, you must neutralize the salt with a base.[4][5]
Q2: How do I choose the right base to neutralize my amine hydrochloride salt?
The choice of base is critical and depends on several factors, including the pKa of your amine, the sensitivity of your product to basic conditions, and the solubility of the resulting inorganic salts.[5]
-
For robust, non-sensitive compounds: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective.[5] They will readily deprotonate the ammonium salt to liberate the free amine.[4]
-
For base-sensitive compounds: Weaker bases such as sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or organic bases like triethylamine (TEA) are preferred.[5][6] These minimize the risk of side reactions like hydrolysis or elimination.
-
Solubility Considerations: If you are working in an organic solvent, using an organic base like triethylamine can be advantageous as the resulting triethylammonium chloride salt is often soluble in organic solvents, simplifying filtration.[5] Conversely, inorganic bases will produce inorganic salts that are typically insoluble in organic solvents and can be filtered off.
Here is a table to guide your selection:
| Base | Strength | pKa of Conjugate Acid | Common Applications & Considerations |
| Sodium Hydroxide (NaOH) | Strong | ~15.7 | Effective, but can cause side reactions with sensitive functional groups.[7] |
| Sodium Carbonate (Na₂CO₃) | Moderate | 10.3 | Good for moderately acidic amine salts; less harsh than NaOH.[6] |
| Sodium Bicarbonate (NaHCO₃) | Weak | 6.4 | Ideal for sensitive substrates; neutralization can be slow.[6] |
| Triethylamine (Et₃N or TEA) | Organic, Moderate | 10.7 | Soluble in many organic solvents; resulting salt may also be soluble.[5] |
| Pyridine | Organic, Weak | 5.2 | Often used as a non-nucleophilic acid scavenger.[8] |
Note: pKa values are approximate and can vary with conditions.[8][9][10]
Q3: My amine hydrochloride is soluble in water, but my product is in an organic solvent. How do I perform the work-up?
This is a classic liquid-liquid extraction scenario. The general strategy is to liberate the free amine from its salt and then extract it into an organic solvent.
Protocol 1: Standard Basic Wash Extraction
-
Dissolution: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Neutralization: Add a basic aqueous solution (e.g., saturated NaHCO₃ or 1M NaOH) to the separatory funnel containing your reaction mixture. Shake gently at first to release any evolved CO₂ (if using bicarbonate), then more vigorously.[11]
-
Phase Separation: Allow the layers to separate. The deprotonated, neutral amine will move into the organic layer, while the inorganic salts will remain in the aqueous layer.[4]
-
Extraction: Drain the aqueous layer. You may wish to wash the organic layer again with brine (saturated NaCl solution) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your free amine product.
Q4: I've neutralized my amine hydrochloride, but now I have an emulsion during extraction. What should I do?
Emulsions are common when working with amines due to their surfactant-like properties. Here are some techniques to break them:
-
Add Brine: Adding a saturated aqueous solution of sodium chloride increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Patience: Sometimes, simply letting the mixture stand for an extended period will allow the layers to separate.
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break up the emulsion.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation is a very effective method for separating the layers.
Troubleshooting Guides
Problem 1: Low yield of free amine after neutralization and extraction.
Possible Cause 1: Incomplete Neutralization The pH of the aqueous layer may not be sufficiently basic to fully deprotonate the amine hydrochloride.
-
Solution: Check the pH of the aqueous layer with pH paper or a pH meter. It should be significantly higher than the pKa of your amine's conjugate acid (a pH of 9-11 is often a good target).[12] If necessary, add more base.
Possible Cause 2: Amine is partially soluble in the aqueous phase. Some amines, especially those with lower molecular weight or polar functional groups, can have some solubility in water even in their free base form.
-
Solution: Perform multiple extractions with your organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). This is more efficient at recovering dissolved product. Also, "salting out" by adding a large amount of NaCl to the aqueous phase can decrease the solubility of the organic compound in the aqueous layer.[12]
Problem 2: The isolated product is still a salt, or a mixture of free amine and salt.
Possible Cause: Insufficient amount of base used. You may have underestimated the amount of acid present in your reaction mixture.
-
Solution: Ensure you use at least a stoichiometric equivalent of base relative to the amine hydrochloride. It is often prudent to use a slight excess.
Problem 3: My product is acid-sensitive, so I can't use a strong acid to form the salt, and now purification is difficult.
Alternative Purification Strategy: Copper (II) Sulfate Wash For acid-sensitive products where you need to remove a basic amine impurity, an acidic wash is not suitable.
-
Method: Wash the organic layer with a 10% aqueous solution of copper (II) sulfate. The amine will complex with the copper and be extracted into the aqueous layer, which often turns a deep blue or purple color.[13][14] Continue washing until no further color change is observed in the aqueous layer.[13][14] This method is particularly effective for removing pyridine.
Visual Workflows
Decision Tree for Base Selection
Caption: Decision tree for selecting a suitable base.
General Extractive Work-up Workflow
Caption: Standard extractive work-up procedure.
References
- 1. quora.com [quora.com]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Isolation (Recovery) [chem.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Selection of Acid and Base Neutralizing Chemicals [phadjustment.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. Workup [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Mono-acylation of Symmetrical Diamine Dihydrochlorides
Welcome to the technical support center for challenges in the mono-acylation of symmetrical diamine dihydrochlorides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this common yet challenging transformation. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the causality behind them.
The selective acylation of one amino group in a symmetrical diamine is a critical process in the synthesis of pharmaceuticals and other fine chemicals.[1][2] However, the inherent symmetry and reactivity of the two amino groups present a significant challenge, often leading to mixtures of unreacted starting material, the desired mono-acylated product, and the undesired di-acylated byproduct. This guide provides structured troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these complexities and achieve high selectivity and yield.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during the mono-acylation of symmetrical diamine dihydrochlorides in a direct question-and-answer format.
Q1: My reaction is producing primarily the di-acylated byproduct, even when I use a 1:1 stoichiometric ratio of diamine to acylating agent. What is causing this lack of selectivity?
A1: This is the most frequent challenge and can be attributed to several factors:
-
Statistical Distribution: With two equally reactive sites, a purely statistical reaction will always produce a mixture of di-acylated, mono-acylated, and unreacted diamine.
-
Reactivity of the Intermediate: Once the first acylation occurs, the resulting mono-acylated product is often more soluble in aprotic organic solvents than the original diamine dihydrochloride salt.[1] This keeps it in the solution phase, where it can react again.
-
Basicity Changes: The mono-acylated product is less basic than the starting free diamine. In some cases, this can influence reaction kinetics in complex ways, but solubility is often the dominant factor.
Solutions:
-
Slow Addition & Temperature Control: Add the acylating agent slowly (e.g., via syringe pump) to a cooled solution (0 °C to room temperature) of the diamine salt and base. This keeps the instantaneous concentration of the acylating agent low, favoring reaction with the more abundant diamine over the newly formed mono-acylated product.[3]
-
Reverse Addition: Add the diamine and base solution to the acylating agent solution. This strategy maintains an excess of the acylating agent locally, which may seem counterintuitive, but can sometimes alter selectivity profiles. It is less commonly successful than slow forward addition.
-
Use of a Biphasic System or Water: The presence of water can dramatically improve mono-selectivity.[4] The highly polar diamine dihydrochloride salt may reside preferentially in the aqueous phase or at the interface, while the less polar mono-acylated product moves into the organic phase, effectively protecting it from a second acylation. Some protocols report excellent yields by simply including a small amount of water in the reaction mixture.[4]
Q2: My reaction yield is very low, and I recover most of my unreacted diamine starting material. What is preventing the reaction from proceeding?
A2: Low conversion points to issues with reactivity or stoichiometry.
-
Insufficient Base: A diamine dihydrochloride (H₂N-R-NH₂·2HCl) requires at least two equivalents of base just to neutralize the salt and produce the free diamine. A third equivalent is needed to scavenge the acid (e.g., HCl) generated from the acylation reaction itself if using an acyl chloride. A common mistake is using only one or two equivalents of base in total.
-
Poor Solubility: The diamine dihydrochloride salt may be poorly soluble in common aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). If the starting material does not dissolve, it cannot react effectively.
-
Weak Acylating Agent: If you are using a less reactive acylating agent, such as an ester, the reaction may require higher temperatures or a catalyst to proceed efficiently.
Solutions:
-
Verify Base Stoichiometry: For a starting material of the formula Diamine·2HCl reacting with an acyl chloride, a minimum of 3 equivalents of a non-nucleophilic base (like triethylamine or DIEA) is recommended.
-
Improve Solubility: Consider using a more polar solvent like dimethylformamide (DMF) or a mixture of solvents (e.g., THF/water). For some systems, protic solvents like ethanol/water can be highly effective, particularly in imidazole-catalyzed reactions.[1]
-
Activate the Acylating Agent: If using a carboxylic acid, it must be activated. Standard coupling agents like EDC/HOBt or converting the acid to a more reactive species (e.g., an acyl imidazole via CDI) are effective strategies.[5]
Q3: My purification by silica gel chromatography is challenging. The mono-acylated product streaks badly or does not elute from the column.
A3: This is a classic problem caused by the basic nature of the free amino group in your product. The amine interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to poor separation and recovery.
Solutions:
-
Basic Eluent Modifier: Add a small amount of a volatile base to your chromatography eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the eluent mixture (e.g., DCM/Methanol) will neutralize the acidic sites on the silica and allow your product to travel smoothly down the column.
-
Acid-Base Extraction: Before attempting chromatography, perform a liquid-liquid extraction. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute acidic solution (e.g., 1M HCl) to protonate your mono-acylated product, pulling it into the aqueous layer and leaving the neutral di-acylated byproduct in the organic layer. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract your purified mono-acylated product back into an organic solvent.
-
Use Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography, or a reverse-phase (C18) column if your molecule is suitable.
Process Logic & Workflow Visualization
To effectively troubleshoot, a logical decision-making process is essential. The following diagram illustrates a typical workflow for diagnosing and solving common mono-acylation issues.
Caption: Troubleshooting decision tree for mono-acylation.
Frequently Asked Questions (FAQs)
Q1: Why is it often better to start with the diamine dihydrochloride salt rather than the free base?
A1: While it seems like an extra complication, using the dihydrochloride salt offers several advantages:
-
Stability and Shelf-Life: Amine salts are generally more stable, less volatile, and less prone to degradation (e.g., from atmospheric CO₂) than their corresponding free bases. They are often crystalline solids that are easier to handle and weigh accurately.
-
Controlled Deprotonation: It allows for a staged, in-situ generation of the free amine. More importantly, after the first acylation, the remaining free amine on the mono-acylated intermediate is in equilibrium with its protonated form. This protonated species is unreactive towards further acylation, providing a "self-protection" mechanism that can enhance mono-selectivity.
Q2: How does the choice of acylating agent affect the reaction?
A2: The reactivity of the acylating agent is a critical parameter.
-
Acyl Chlorides/Anhydrides: These are highly reactive and often lead to fast reactions that can be difficult to control, favoring di-acylation. They are best used with slow addition at low temperatures.
-
Esters (e.g., Phenyl Esters): These are less reactive and can provide better selectivity, often requiring heat or a catalyst. They are a good choice for achieving mono-acylation under more controlled, near-equilibrium conditions.[4]
-
Activated Carboxylic Acids (e.g., N-Acylimidazoles): Generating an activated intermediate in situ (e.g., from a carboxylic acid and CDI) provides a moderately reactive species that can be highly effective for selective mono-acylation, especially in microreactor setups.[2][5]
Q3: What are some advanced, non-traditional methods to ensure mono-acylation?
A3: Several innovative, high-selectivity methods have been developed:
-
Temporary CO₂ Protection: Using carbon dioxide as a "traceless" and green protecting group is a modern approach. CO₂ reacts with the diamine to form a carbamate salt at one nitrogen, deactivating it. The remaining free amine can then be acylated, and the carbamate is easily removed during aqueous workup.[6]
-
Boron Complexation: Pre-treating the symmetrical diamine with a Lewis acid like 9-borabicyclo[3.3.1]nonane (9-BBN) can selectively complex and deactivate one of the nitrogen atoms. The subsequent addition of an acyl chloride results in predominant mono-acylation.[7][8]
-
Enzyme Catalysis: Lipases and other enzymes can offer exquisite selectivity for mono-acylation under mild conditions, though this is often substrate-specific.
Reaction Pathway & Selectivity Control
The central challenge is to favor the formation of Product B while minimizing the formation of Product C .
Caption: Reaction pathways for acylation of symmetrical diamines.
Key Experimental Protocols
Protocol 1: General Method for Mono-acylation using Slow Addition
This protocol provides a baseline procedure that can be optimized for various substrates.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the symmetrical diamine dihydrochloride (1.0 eq.).
-
Dissolution: Add an appropriate solvent (e.g., DCM or THF, approx. 0.1 M concentration).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 3.0 eq.) and stir the resulting slurry or solution for 15 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylating Agent Preparation: In a separate flask, dissolve the acyl chloride (0.95 eq. to favor mono-acylation) in the same solvent.
-
Slow Addition: Add the acyl chloride solution to the stirring diamine mixture dropwise via a syringe pump over 1-2 hours.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material via column chromatography (using an eluent modified with 1% Et₃N) or acid-base extraction as described in the troubleshooting section.
Protocol 2: Imidazole-Catalyzed Mono-acylation in Ethanol/Water
This method, adapted from literature, offers high selectivity for many substrates.[1]
-
Acyl Imidazole Formation: In a flask, dissolve the carboxylic acid (1.0 eq.) and 1,1'-carbonyldiimidazole (CDI) (1.05 eq.) in DCM or THF. Stir at room temperature for 1-2 hours until gas evolution ceases. Concentrate under reduced pressure to obtain the crude acyl imidazole, which can be used directly.
-
Reaction Setup: In a separate flask, dissolve the diamine dihydrochloride (1.0 eq.) in a 1:1 mixture of ethanol and water.
-
Reaction: Add the crude acyl imidazole (1.0 eq.) to the diamine solution at room temperature.
-
Monitoring: Stir the reaction at room temperature for 4-24 hours. The reaction is often accompanied by the precipitation of the mono-acylated product.
-
Isolation: If a precipitate forms, collect the product by filtration and wash with cold water and then a non-polar organic solvent (e.g., diethyl ether) to remove any potential di-acylated byproduct.
-
Purification: If no precipitate forms, concentrate the mixture and purify by extraction or chromatography as needed. This method often yields products pure enough to be used without further purification.
Reaction Parameter Summary
The choice of reaction parameters is critical for controlling selectivity. The following table summarizes general conditions and their expected outcomes.[3]
| Parameter | Condition for Mono-acylation | Condition for Di-acylation | Rationale |
| Stoichiometry (Diamine:Acylating Agent) | 1:0.95 or slight excess of diamine | 1:2.2 or higher | A slight excess of the diamine statistically favors the mono-acylation event. |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux | Lower temperatures slow down the reaction rate, allowing for better kinetic control and selectivity. |
| Addition Rate | Slow, dropwise addition | Rapid, single-portion addition | Keeps the concentration of the acylating agent low, reducing the chance of a second acylation. |
| Solvent | Protic or Biphasic (e.g., EtOH/H₂O) | Aprotic (e.g., DCM, THF) | Can leverage solubility differences between the starting salt, mono- and di-acylated products. |
References
- BenchChem. (2025). Application Notes and Protocols: N-acylation of 1H-Isoindole-1,3-diamine.
- ResearchGate. (2025). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron | Request PDF.
- ResearchGate. (2025). Mono-acylation of symmetric diamines in the presence of water.
- Lauridsen, J. M. V., Poderyte, M., & Lee, J.-W. (2023). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry, 25(4).
- Zhang, Z., et al. (2005). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Organic Letters.
- Singh, P. K., et al. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters.
- Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5).
- Li, G., et al. (2020). A green and efficient monoacylation strategy for symmetrical diamines in microreactors. Reaction Chemistry & Engineering.
- Verma, S. K., et al. (2012). CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry, 14, 326.
- ResearchGate. (2025). (PDF) Selective Mono‐BOC Protection of Diamines.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A green and efficient monoacylation strategy for symmetrical diamines in microreactors - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron - Organic Letters - Figshare [figshare.com]
Technical Support Center: Deprotection and Handling of 2,2-Difluoropropane-1,3-diamine
Welcome to the technical support guide for 2,2-difluoropropane-1,3-diamine. This resource is designed for researchers, scientists, and drug development professionals who are utilizing the N-Boc protected form of this valuable building block and need to generate and handle the free base. The unique electronic properties imparted by the gem-difluoro group make this diamine a critical component in medicinal chemistry and material science.[1] However, its deprotection and subsequent handling can present specific challenges. This guide provides in-depth troubleshooting, field-proven protocols, and handling recommendations to ensure the successful integration of 2,2-difluoropropane-1,3-diamine into your synthetic workflows.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries encountered during the deprotection and handling of 2,2-difluoropropane-1,3-diamine.
Q1: What are the most reliable methods for N-Boc deprotection in this case? Standard acidic conditions are typically effective. The most common methods involve using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or a solution of Hydrochloric Acid (HCl) in an organic solvent like dioxane.[2][3] The choice depends on the substrate's sensitivity to different acids and downstream requirements.
Q2: My deprotection reaction is sluggish or incomplete. What's the likely cause? Incomplete deprotection is often due to insufficient reaction time or an inadequate amount of acid. While the N-Boc group is generally labile to acid, factors like steric hindrance or reaction concentration can play a role. Monitoring the reaction progress is crucial.[3]
Q3: The isolated free base seems to be degrading. Is this expected? The free base of 2,2-difluoropropane-1,3-diamine, like many small diamines, can be reactive and potentially unstable, especially if exposed to air, moisture, or impurities. It is highly recommended to use the free base immediately after isolation or to convert it into a more stable salt form for storage.
Q4: How can I purify the 2,2-difluoropropane-1,3-diamine free base? Due to its high polarity and basicity, purification can be challenging. The free base is water-soluble, making aqueous extractions difficult. While distillation under reduced pressure is an option if thermally stable, column chromatography on silica gel requires eluents treated with a base (e.g., triethylamine) to prevent streaking.
Q5: Should I work with the free base or its salt form? For long-term storage and easier handling, converting the free base to its dihydrochloride salt is highly recommended.[1][4] The salt is often a stable, crystalline solid that is less prone to degradation.[4] The free base can be regenerated from the salt just before use if necessary.
Part 2: In-Depth Troubleshooting Guide
This guide addresses specific experimental problems in a structured format, explaining the underlying scientific principles and providing actionable solutions.
Problem: Incomplete or Stalled Deprotection Reaction
-
Symptom: Analysis of the reaction mixture by TLC, LC-MS, or NMR shows a significant amount of the N-Boc protected starting material remaining after the expected reaction time.
-
Why It Happens: The cleavage of the tert-butoxycarbonyl (Boc) group is an acid-catalyzed process that proceeds via the formation of a stable tert-butyl cation. If the reaction stalls, it is typically due to an equilibrium issue or insufficient acid activity.
-
What to Do:
-
Extend Reaction Time: Continue to monitor the reaction for an additional 1-2 hours. Some reactions simply require more time to reach completion.[3]
-
Increase Acid Stoichiometry: Add another portion of the acid (e.g., 0.5-1.0 equivalents of TFA) to the reaction mixture.
-
Consider Alternative Conditions: If standard TFA/DCM fails, other robust methods can be employed. A comparison is provided in the table below.
-
| Deprotection Method | Typical Conditions | Advantages | Considerations | Reference |
| TFA / DCM | 50% TFA in DCM, 0°C to RT, 1-3 h | Volatile byproducts, effective for many substrates. | TFA is corrosive; requires careful removal. | [2] |
| HCl in Dioxane | 4M HCl in Dioxane, RT, 1-4 h | Yields the HCl salt directly, which is often stable. | Dioxane is a peroxide-former; must be handled carefully. | [3] |
| Thermolytic (Microwave) | HFIP or TFE solvent, 100-150°C, 0.5-2 h | Neutral, non-acidic conditions. Fast reaction times. | Requires specialized microwave equipment. May not be suitable for thermally sensitive molecules. | [5][6][7] |
Problem: Low Yield and/or Product Degradation During Workup
-
Symptom: The final isolated yield is low, and analytical data (e.g., NMR) shows multiple unknown signals or broad peaks, suggesting impurities or decomposition. The product may also be discolored.
-
Why It Happens: The free diamine is nucleophilic and basic. During a basic workup to neutralize the deprotection acid, the compound can be sensitive to air (oxidation) or undergo side reactions. Its high water solubility can also lead to significant losses during aqueous extraction phases.
-
What to Do:
-
Minimize Time as Free Base: Perform the workup and isolation as quickly as possible. Use the isolated free base immediately in the next step.
-
Careful Basification: During workup, cool the solution in an ice bath before slowly adding a base (e.g., saturated NaHCO₃ or dilute NaOH) to avoid excessive heat generation.
-
Inert Atmosphere: If the compound is particularly sensitive, perform the workup and extractions under an inert atmosphere of nitrogen or argon.
-
Isolate as a Salt: The most robust solution is to avoid isolating the free base altogether. After deprotection with HCl/dioxane, the product can often be precipitated as the dihydrochloride salt by adding a non-polar solvent like diethyl ether. This salt is typically much more stable.[4]
-
Problem: Difficulty with Purification of the Free Base
-
Symptom: The free base is difficult to extract from aqueous layers. If using column chromatography, the product streaks badly on the silica gel column, leading to poor separation and recovery.
-
Why It Happens: 2,2-Difluoropropane-1,3-diamine is a small, polar molecule with two primary amine groups, making it highly soluble in water. The basic amine functionalities interact strongly with the acidic silanol groups on the surface of silica gel, causing streaking and irreversible adsorption.
-
What to Do:
-
Thorough Extraction: If extracting from an aqueous layer, use a more polar organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and perform multiple extractions (5-7 times) to maximize recovery. Saturating the aqueous layer with NaCl can also help by "salting out" the product.
-
Amine-Treated Chromatography: For column chromatography, pre-treat the silica gel by slurrying it in the eluent system containing 1-2% triethylamine or ammonia (in methanol). This deactivates the acidic sites on the silica, allowing for much cleaner elution of the amine.
-
Purify via the Salt: The most reliable method is often to purify the dihydrochloride salt. The salt can be recrystallized from a suitable solvent system (e.g., methanol/ether) to achieve high purity.
-
Part 3: Recommended Protocols and Workflows
Experimental Protocol 1: Boc-Deprotection using TFA in DCM
-
Dissolution: Dissolve the N,N'-di-Boc-2,2-difluoropropane-1,3-diamine (1.0 eq) in Dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Acid Addition: Slowly add Trifluoroacetic Acid (TFA, 10-20 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material is consumed. The disappearance of the Boc-protected starting material and the appearance of a more polar spot at the baseline (on silica TLC) indicates reaction completion.
-
Workup (for Free Base Isolation):
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in a minimal amount of water and cool to 0°C.
-
Carefully adjust the pH to >12 with 2M NaOH or solid K₂CO₃.
-
Extract the aqueous layer multiple times (5-7x) with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free diamine. Use immediately.
-
Workflow for Deprotection and Handling
Below is a diagram illustrating the decision-making process for a successful deprotection and handling workflow.
Sources
- 1. 2,2-Difluoropropane-1,3-diamine|High-Purity RUO [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,2-Difluoropropane-1,3-diamine dihydrochloride | C3H10Cl2F2N2 | CID 22287769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Stoichiometry with 2,2-Difluoropropane-1,3-diamine Dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 2,2-Difluoropropane-1,3-diamine dihydrochloride, a valuable building block in modern synthetic chemistry. The unique properties of this reagent, particularly its formulation as a dihydrochloride salt, present specific challenges in reaction setup and stoichiometry management. This document is designed to provide you with the expertise and practical insights needed to overcome these challenges and ensure successful, reproducible outcomes in your experiments.
Fundamental Principles: The Dihydrochloride Dilemma
2,2-Difluoropropane-1,3-diamine is supplied as a dihydrochloride salt (C₃H₁₀Cl₂F₂N₂) to enhance its shelf-life and handling stability.[1] However, in this form, the nucleophilic amine groups are protonated and rendered unreactive.[2][3] To utilize the diamine as a nucleophile in reactions such as acylations, alkylations, or reductive aminations, it must first be converted to its free base form in situ. This is achieved by adding a suitable base to neutralize the two equivalents of hydrochloric acid.[4][5]
The core challenge lies in precise stoichiometry management. An insufficient amount of base will result in incomplete formation of the free diamine, leading to poor yields and complex product mixtures. Conversely, an excessive or inappropriate choice of base can introduce side reactions and complicate product purification.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound.
Question 1: My reaction failed to produce any desired product. What is the most likely cause?
Answer: The most common reason for complete reaction failure is incorrect stoichiometry of the neutralizing base. To liberate the free diamine, you must add a minimum of two full equivalents of a base.
A frequent oversight occurs in reactions that generate acid as a byproduct, such as acylation with an acyl chloride. In this scenario, an additional equivalent of base is required to neutralize the newly formed acid for each acylation event.
Stoichiometry Calculation Example (Di-acylation):
-
2.0 eq. Base: To neutralize the dihydrochloride salt.
-
2.0 eq. Base: To neutralize the two equivalents of HCl generated from the reaction of both amines with an acyl chloride.
-
Total Required Base = 4.0 equivalents
Self-Validation Protocol:
-
Re-examine your calculations: Ensure you have accounted for both the salt neutralization and any acid generated by the reaction itself.
-
Confirm base purity and concentration: If using a liquid base like triethylamine (TEA) or diisopropylethylamine (DIPEA), ensure it is pure and anhydrous. Titrate if its quality is uncertain.
-
Order of addition: The base should be added to a suspension or solution of the diamine dihydrochloride before the electrophile is introduced. This ensures the free diamine is available to react.
Question 2: I'm getting a low yield of my desired product and a mixture of mono- and di-substituted products. How can I improve the selectivity?
Answer: This issue often points to incomplete generation of the free diamine or insufficient base to drive the reaction to completion.
-
Insufficient Base: If less than the required equivalents of base are used (e.g., only 2 equivalents for a di-acylation that produces acid), the reaction medium will become acidic as the reaction progresses. This will protonate the remaining free amine, shutting down its nucleophilicity and preventing the second substitution.
-
Base Strength: The chosen base must be strong enough to deprotonate the diammonium salt. The basicity of an amine is best quantified by the pKa of its conjugate acid (pKaH).[6] A suitable base should have a pKaH value significantly higher than that of the protonated 2,2-difluoropropane-1,3-diamine. While the specific pKa of this compound is not widely published, analogous alkylamines have pKaH values in the range of 10-11.[7] Therefore, bases like triethylamine (pKaH ≈ 10.75)[8][9] and DIPEA (pKaH ≈ 11)[10][11] are appropriate choices.
Troubleshooting Steps:
-
Increase Base Equivalents: For di-substitution, ensure you are using the correct total equivalents (e.g., 4.0 eq. for di-acylation with an acyl chloride). It can be beneficial to use a slight excess (e.g., 4.2 eq.) to ensure the reaction medium remains basic.
-
Switch to a Stronger, Non-nucleophilic Base: While TEA is often sufficient, the sterically hindered, non-nucleophilic base N,N-Diisopropylethylamine (DIPEA, Hünig's Base) is an excellent alternative.[12][13][14] Its bulkiness prevents it from competing with the diamine as a nucleophile, which can be a problem with less hindered bases like TEA, especially when highly reactive electrophiles are used.[15]
Question 3: My reaction mixture becomes a thick, un-stirrable slurry after adding the base. What should I do?
Answer: This is a common physical problem caused by the precipitation of the ammonium salt byproduct (e.g., triethylammonium chloride, Et₃NH⁺Cl⁻).[16] While this precipitation can help drive the initial deprotonation equilibrium forward, it can hinder the subsequent reaction by preventing effective mixing.
Mitigation Strategies:
-
Solvent Choice: The solubility of triethylammonium chloride is poor in many nonpolar solvents but higher in polar aprotic solvents.[16][17] Consider switching to or adding a co-solvent like Dichloromethane (DCM) or Acetonitrile (MeCN) where the salt byproduct has better solubility.[18]
-
Increase Dilution: Simply increasing the volume of the reaction solvent can help keep the byproduct in solution or at least maintain a stirrable slurry.
-
Change the Base: The choice of base affects the solubility of the resulting salt. Consider using a different tertiary amine base or even an inorganic base like potassium carbonate (K₂CO₃) if your substrate is stable to these conditions and the reaction can be run in a polar solvent like DMF.[19][20]
-
Mechanical Stirring: For larger-scale reactions, switching from a magnetic stir bar to an overhead mechanical stirrer can power through thicker slurries.
Question 4: How do I choose the right base for my specific reaction?
Answer: The optimal base depends on several factors: the reaction type, the solvent, and the electrophile's reactivity.
| Base | pKaH | Key Characteristics & Considerations |
| Triethylamine (TEA) | ~10.75[6][8] | Pros: Inexpensive, common lab reagent. Cons: Can act as a nucleophile with highly reactive electrophiles (e.g., acid chlorides), potentially leading to side products. The byproduct Et₃NH⁺Cl⁻ has limited solubility in many organic solvents.[16][17] |
| N,N-Diisopropylethylamine (DIPEA) | ~11[14][21][22] | Pros: Sterically hindered and non-nucleophilic, preventing competition with the primary amine.[12][23] Excellent choice for sensitive or highly reactive electrophiles. Cons: More expensive than TEA. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa of HCO₃⁻) | Pros: Inexpensive, easy to remove during workup (filtration). Cons: Heterogeneous reaction (solid-liquid). Requires a polar solvent (e.g., DMF, DMSO, Acetone) for sufficient reactivity. Not suitable for base-sensitive substrates. |
| Pyridine | ~5.25 | Pros: Can also act as a nucleophilic catalyst in some acylation reactions. Cons: Generally not basic enough to fully deprotonate the diammonium salt efficiently. Strong odor. |
Recommendation: For most applications, especially acylations, DIPEA is the preferred choice due to its non-nucleophilic nature, which ensures cleaner reactions and higher yields of the desired product.[14]
Visualizing the Stoichiometry: The Neutralization Reaction
The following diagram illustrates the fundamental acid-base reaction required to generate the active nucleophile from its dihydrochloride salt using a generic tertiary amine base (R₃N).
Caption: Acid-base neutralization of the diamine dihydrochloride.
Experimental Protocol: In Situ Generation of Free Diamine for Acylation
This protocol provides a reliable, self-validating method for generating the free diamine and performing a subsequent di-acylation.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Solvent: Add an appropriate anhydrous solvent (e.g., DCM, THF, or MeCN) to create a stirrable suspension (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath. The neutralization is an exothermic process.
-
Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (4.2 eq.) dropwise to the stirring suspension over 5-10 minutes.
-
Equilibration (Validation Step): Allow the mixture to stir at 0 °C for 15-20 minutes after the base addition is complete. The suspension should become more homogeneous as the free diamine, which is typically a liquid or low-melting solid, is formed. This step is crucial to ensure complete deprotonation before the electrophile is added.
-
Electrophile Addition: Slowly add the acyl chloride (2.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Workup: Upon completion, the reaction is quenched with water or saturated aqueous NaHCO₃. The product is then extracted with an appropriate organic solvent. The aqueous layer will contain the DIPEA hydrochloride salt.
Troubleshooting Workflow Diagram
Use this decision tree to diagnose and resolve common issues.
Caption: A logical workflow for troubleshooting common reaction failures.
References
-
PubChem. (n.d.). 2,2-Difluoropropane-1,3-diamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Difluoropropane-1,3-diol. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (n.d.). 2,2-Difluoro-1,3-propanediol. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. Green Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
-
PubChem. (n.d.). Triethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddit. (2021). Free-basing a volatile aliphatic amine without aqueous?. r/chemistry. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Retrieved from [Link]
-
PubMed. (1993). Diaminomethane dihydrochloride, a novel reagent for the synthesis of primary amides of amino acids and peptides from active esters. International Journal of Peptide and Protein Research. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]
-
Chegg.com. (2023). Solved Triethylamine (C6H15 N) is a commonly used base in. Retrieved from [Link]
-
ResearchGate. (2025). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2011). Triethylamine complexes. Retrieved from [Link]
- Unknown Source. (n.d.).
-
PubChem. (n.d.). Diisopropylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for N‐acylation of less nucleophilic N‐heterocycles with carboxylic acids (derivatives). Retrieved from [Link]
-
Reddit. (2023). Hydrochloride salt of amine. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2023). What is the best way of making free amina base from its salt?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Amines as Bases. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]
-
ResearchGate. (2018). Does anyone observed formation of Triethylamine-dichloromethane salt?. Retrieved from [Link]
-
Grokipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
-
Reddit. (2023). What is the best way of making free amina base from its salt?. r/chemistry. Retrieved from [Link]
-
YouTube. (2021). 45a: Amines as bases. Retrieved from [Link]
-
ResearchGate. (2019). How to improve efficiency of the diamine synthesis from fluorescein?. Retrieved from [Link]
Sources
- 1. This compound | C3H10Cl2F2N2 | CID 22287769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Triethylamine - Wikipedia [en.wikipedia.org]
- 9. Solved Triethylamine (C6H15 N) is a commonly used base in | Chegg.com [chegg.com]
- 10. N,N-Diisopropylethylamine | 7087-68-5 [chemicalbook.com]
- 11. Diisopropylamine | C6H15N | CID 7912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 15. Amine Reactivity [www2.chemistry.msu.edu]
- 16. Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Triethylamine hydrochloride | 554-68-7 [chemicalbook.com]
- 18. Sciencemadness Discussion Board - Triethylamine complexes - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. reddit.com [reddit.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. N,N-Diisopropylethylamine CAS#: 7087-68-5 [m.chemicalbook.com]
- 22. Page loading... [guidechem.com]
- 23. grokipedia.com [grokipedia.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2,2-Difluoropropane-1,3-diamine Dihydrochloride and its Derivatives: A Comparative Approach
Welcome to a comprehensive technical guide on the mass spectrometry (MS) analysis of 2,2-Difluoropropane-1,3-diamine dihydrochloride (DFPDD) and its chemical analogues. In the landscape of drug discovery and development, fluorinated building blocks like DFPDD are of paramount importance due to the unique chemical and metabolic properties fluorine imparts to a molecule. However, the very characteristics that make these compounds desirable also present a significant analytical challenge.
This guide is structured to move beyond rote protocols. It provides an in-depth comparison of analytical strategies, grounded in the physicochemical properties of the analyte. We will explore the causality behind methodological choices, from sample preparation and chromatography to ionization and fragmentation, equipping you with the expertise to develop robust, sensitive, and reliable analytical methods for this challenging class of compounds.
Part 1: Deconstructing the Analytical Challenge
The effective analysis of this compound is complicated by a trifecta of properties: its small size and high polarity, its formulation as a dihydrochloride salt, and the presence of the geminal difluoro group.
-
High Polarity and Small Size : Like many small molecules rich in heteroatoms, DFPDD (as the free base, C₃H₈F₂N₂, MW: 110.11 Da[1]) exhibits poor retention on conventional reversed-phase (RP) liquid chromatography columns. This often leads to elution at or near the solvent front, resulting in poor peak shape and significant matrix effects, which compromise sensitivity and reproducibility.[2][3] While techniques like hydrophilic interaction chromatography (HILIC) offer an alternative for polar compounds, they can also present their own challenges with reproducibility and sensitivity.[2]
-
Dihydrochloride Salt Form : The analyte is supplied as a dihydrochloride salt (C₃H₁₀Cl₂F₂N₂, MW: 183.03 g/mol [4]), which, while enhancing solubility in aqueous media, introduces a high concentration of chloride ions. These ions are notorious for causing signal suppression in electrospray ionization (ESI) mass spectrometry by competing with the analyte for ionization and forming adducts.[2]
-
The Gem-Difluoro Group : The two fluorine atoms on the C2 position significantly alter the molecule's electronic properties and basicity compared to its non-fluorinated counterpart, propane-1,3-diamine. This influences its fragmentation behavior under tandem mass spectrometry (MS/MS) conditions, requiring careful optimization of collision energies.
Part 2: A Comparative Analysis of Analytical Strategies
Two primary strategies can be employed for the LC-MS analysis of DFPDD: direct analysis of the underivatized molecule or analysis following chemical derivatization. The choice between them represents a trade-off between workflow simplicity and analytical performance.
Strategy 1: Direct Analysis via HILIC-LC-MS
This approach prioritizes speed and simplicity by analyzing the compound in its native form. To overcome the retention challenges, HILIC is the most viable chromatographic technique.
-
Rationale : HILIC columns utilize a polar stationary phase with a primarily organic mobile phase, creating an aqueous layer on the surface of the packing material. Polar analytes like DFPDD can partition into this layer and are retained more strongly than on a C18 column, allowing for effective separation from the void volume.
-
Advantages :
-
Minimal sample preparation reduces workflow time and potential for analyte loss.
-
Directly measures the compound of interest without chemical modification.
-
-
Disadvantages :
-
HILIC methods can be less robust and require longer equilibration times compared to RP chromatography.
-
Susceptibility to ion suppression from the dihydrochloride counter-ions remains a significant concern.
-
Lower sensitivity is often observed compared to derivatization-based methods.
-
Strategy 2: Derivatization Followed by RP-LC-MS
This strategy involves chemically modifying the primary amine groups of DFPDD to enhance its analytical properties. This is often the preferred method for quantitative bioanalysis where sensitivity and robustness are critical.
-
Rationale : Derivatization transforms the small, polar analyte into a larger, more hydrophobic molecule.[5] This allows for excellent retention and peak shape on standard RP columns. Furthermore, the derivatizing agent can be chosen to incorporate a feature that enhances ionization efficiency, such as a permanently charged group or a site of high proton affinity.[6] This approach has been shown to improve sensitivity by more than 75-fold for some metabolites.[6]
-
Advantages :
-
Greatly Enhanced Sensitivity : Improved chromatographic performance and ionization efficiency lead to significantly lower limits of detection.[7]
-
Superior Robustness : RP chromatography is generally considered more rugged and reproducible than HILIC.
-
Mitigation of Salt Effects : The derivatized product can be easily separated from the inorganic salt during a simple liquid-liquid or solid-phase extraction (SPE) step prior to LC-MS analysis.
-
-
Disadvantages :
-
Increased sample preparation time and complexity.
-
Requires careful optimization of the derivatization reaction to ensure complete and reproducible conversion.
-
The following table provides a high-level comparison of these two core strategies.
| Feature | Direct Analysis (HILIC-LC-MS) | Derivatization (RP-LC-MS) | Rationale & Justification |
| Sensitivity | Lower | Significantly Higher | Derivatization improves retention, reduces matrix effects, and enhances ionization efficiency.[6][7] |
| Robustness | Moderate | High | RP chromatography is inherently more stable and reproducible than HILIC for most laboratories. |
| Workflow Speed | Faster | Slower | Direct analysis omits the chemical reaction and subsequent cleanup steps. |
| Development Effort | Moderate | Higher | Derivatization requires optimization of reaction conditions (reagent, pH, time, temp). |
| Recommendation | Suitable for qualitative analysis or high-concentration screening. | Strongly Recommended for quantitative analysis, bioanalysis, and impurity profiling. | The performance gains in sensitivity and reliability typically outweigh the additional upfront effort. |
Part 3: Ionization, Fragmentation, and Workflow Visualization
Regardless of the chosen strategy, ESI in positive ion mode is the optimal ionization technique for DFPDD and its derivatives, as the amine functional groups are readily protonated.[8][9]
Predicted Fragmentation Pathway
For structural confirmation and quantitative analysis using Multiple Reaction Monitoring (MRM), understanding the fragmentation of the protonated molecule is crucial. Tandem mass spectrometry (MS/MS) provides this structural information.[8]
The protonated free base of DFPDD ([M+H]⁺) has an expected mass-to-charge ratio (m/z) of 111.08. Its fragmentation is predicted to proceed through characteristic pathways for aliphatic diamines, influenced by the gem-difluoro group.
Caption: Predicted MS/MS fragmentation of protonated 2,2-Difluoropropane-1,3-diamine.
General Analytical Workflow
The overall process from sample receipt to data analysis follows a logical sequence. The key decision point is the inclusion of a derivatization step, which dictates the subsequent chromatographic and sample cleanup methodologies.
Caption: General experimental workflow for the LC-MS analysis of DFPDD.
Part 4: Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both the direct and derivatization-based approaches. They are designed to be self-validating through the inclusion of internal standards and quality control samples.
Protocol 1: Direct Analysis by HILIC-LC-MS/MS
This protocol is optimized for rapid, semi-quantitative analysis.
-
Preparation of Standards and Samples:
-
Prepare a 1.0 mg/mL stock solution of DFPDD in deionized water.
-
Create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL) by serially diluting the stock solution in a mixture of 95:5 acetonitrile:water.
-
Prepare an internal standard (IS) stock solution (e.g., a stable isotope-labeled analogue or a structurally similar compound) at 1.0 mg/mL.
-
For each sample, standard, and blank, add the internal standard to a final concentration of 100 ng/mL.
-
-
LC Method Conditions:
-
Column: HILIC Column (e.g., Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 95% B to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS Method Conditions (Triple Quadrupole):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 450 °C
-
MRM Transitions:
-
DFPDD: Precursor m/z 111.1 → Product m/z 94.1 (Quantitative) and 79.0 (Qualitative)
-
IS: (Set according to the chosen internal standard)
-
-
Protocol 2: Analysis via Dansyl Chloride Derivatization and RP-LC-MS/MS
This protocol is recommended for high-sensitivity quantitative applications.
-
Derivatization Reaction:
-
To 50 µL of sample/standard in an Eppendorf tube, add 50 µL of sodium bicarbonate buffer (100 mM, pH 9.5).
-
Add 100 µL of Dansyl Chloride solution (2 mg/mL in acetonitrile).
-
Vortex briefly and incubate at 60 °C for 30 minutes in a heating block.
-
Stop the reaction by adding 10 µL of 25% aqueous formic acid.
-
-
Sample Cleanup (SPE):
-
Condition a mixed-mode SPE cartridge with 1 mL methanol followed by 1 mL water.
-
Load the entire reaction mixture onto the cartridge.
-
Wash with 1 mL of 5% methanol in water.
-
Elute the derivatized product with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of 50:50 acetonitrile:water.
-
-
LC Method Conditions:
-
Column: C18 Column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 95% B over 5 minutes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 5 µL
-
-
MS Method Conditions (Triple Quadrupole):
-
Ionization Mode: ESI Positive
-
MRM Transitions: These must be determined empirically by infusing the derivatized standard. The precursor ion will be the [M+2(Dansyl)-H]⁺ ion. A characteristic product ion is often m/z 171, corresponding to the dimethylaminonaphthalene fragment.
-
Conclusion
The mass spectrometry analysis of this compound requires a deliberate and informed approach. While direct analysis using HILIC-LC-MS offers a rapid solution for qualitative detection, it is often hampered by poor sensitivity and robustness. For the demanding requirements of drug development and quantitative bioanalysis, a strategy centered on the chemical derivatization of the primary amine groups is unequivocally superior. By converting the analyte into a more hydrophobic and readily ionizable species, this method overcomes the inherent analytical challenges, delivering the sensitivity, accuracy, and reliability required for confident decision-making in a research and development setting.
References
- Small Polar Molecules: A Challenge in Marine Chemical Ecology - PMC - NIH. (n.d.).
- Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC - NIH. (n.d.).
- Mass Spectrometry in Small Molecule Drug Development. (2015, September 30).
- Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. (2024, May 30).
- Challenges and recent advances in quantitative mass spectrometry‐based metabolomics. (2024, June 26).
- An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,1-Difluoro-3-methylcyclohexane - Benchchem. (n.d.).
- What Is Derivatization In GC-MS? - Chemistry For Everyone - YouTube. (2025, August 14).
- Dienes Derivatization MaxSpec® Kit - Cayman Chemical. (n.d.).
- Derivatization in Mass Spectrometry - Spectroscopy Online. (2010, November 1).
- 2,2-Difluoropropane-1,3-diamine | C3H8F2N2 | CID 19902652 - PubChem. (n.d.).
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. (n.d.).
- Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS - ResearchGate. (2025, August 10).
- This compound | C3H10Cl2F2N2 | CID 22287769. (n.d.).
Sources
- 1. 2,2-Difluoropropane-1,3-diamine | C3H8F2N2 | CID 19902652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Small Polar Molecules: A Challenge in Marine Chemical Ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C3H10Cl2F2N2 | CID 22287769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of 2,2-Difluoropropane-1,3-diamine and 1,3-diaminopropane
Introduction
In the landscape of modern drug discovery and materials science, the selection of appropriate building blocks is paramount to achieving desired molecular properties and reactivity. Diamines, in particular, serve as versatile scaffolds and ligands in a myriad of applications, from the synthesis of bioactive heterocyles to the formation of complex coordination compounds. This guide provides an in-depth comparative analysis of the reactivity of two closely related diamines: 1,3-diaminopropane and its fluorinated analogue, 2,2-Difluoropropane-1,3-diamine.
While structurally similar, the introduction of a gem-difluoro group at the C2 position of the propane backbone imparts profound electronic changes that significantly modulate the reactivity of the amino groups. This guide will explore these differences through a detailed examination of their basicity, nucleophilicity, and metal-ligand coordination, supported by available experimental data and established chemical principles. For researchers, scientists, and drug development professionals, a clear understanding of these differences is crucial for rational molecular design and reaction optimization.
Structural and Electronic Properties: The Inductive Effect of Fluorine
The primary differentiator between 1,3-diaminopropane and 2,2-difluoropropane-1,3-diamine is the presence of two highly electronegative fluorine atoms in the latter. This substitution creates a strong electron-withdrawing inductive effect (-I effect) that propagates through the carbon skeleton, influencing the electron density at the terminal amino groups.
Figure 1: Comparison of the chemical structures and the inductive effect of the gem-difluoro group.
In 1,3-diaminopropane, the alkyl chain has a mild electron-donating effect, which enhances the electron density on the nitrogen atoms. Conversely, in 2,2-difluoropropane-1,3-diamine, the powerful -I effect of the CF2 group significantly depletes the electron density on the nitrogen atoms. This fundamental electronic difference is the primary driver for the observed and predicted disparities in their chemical reactivity.
Comparative Reactivity Analysis
Basicity (pKa)
The basicity of an amine is a measure of its ability to accept a proton and is quantitatively expressed by the pKa of its conjugate acid (R-NH3+). A higher pKa value indicates a stronger base.
1,3-diaminopropane is a typical aliphatic diamine with experimentally determined pKa values for its conjugate acids reported in the range of 10.17 to 10.94 . This relatively high basicity is attributed to the presence of two primary amino groups on a flexible alkyl chain.
| Compound | Structure | Predicted/Experimental pKa |
| 1,3-diaminopropane | H₂N-(CH₂)₃-NH₂ | ~10.17 - 10.94 |
| 2,2-Difluoropropane-1,3-diamine | H₂N-CH₂-CF₂-CH₂-NH₂ | Expected to be significantly lower |
This difference in basicity has significant implications for their application. For example, in drug design, modulating the pKa of an amine can be crucial for optimizing a drug's pharmacokinetic properties, such as absorption and bioavailability. The lower basicity of 2,2-difluoropropane-1,3-diamine could be advantageous in scenarios where a less basic building block is required to avoid off-target interactions or to improve membrane permeability.
Nucleophilicity
Nucleophilicity refers to the ability of a species to donate its electron pair to an electrophile. While often correlated with basicity, nucleophilicity is a kinetic parameter and is also influenced by steric factors.
1,3-diaminopropane , with its readily available lone pairs on the nitrogen atoms, is a potent nucleophile. It readily participates in a variety of nucleophilic substitution and addition reactions, such as condensations with carbonyl compounds and alkylation reactions.
2,2-Difluoropropane-1,3-diamine is expected to be a weaker nucleophile compared to its non-fluorinated counterpart. The reduced electron density on the nitrogen atoms, due to the -I effect of the fluorine atoms, diminishes their nucleophilic character. This reduced nucleophilicity would translate to slower reaction rates in reactions with electrophiles.
Experimental Workflow for Comparing Nucleophilicity:
A common method to compare the nucleophilicity of two amines is through a competitive reaction with a limiting amount of an electrophile.
Figure 2: Experimental workflow for the comparative assessment of nucleophilicity.
The ratio of the resulting products would provide a direct measure of the relative nucleophilicity of the two diamines under the specific reaction conditions. It is anticipated that the product derived from 1,3-diaminopropane would be the major product in such a competitive experiment.
Metal-Ligand Coordination
Both diamines can act as bidentate ligands, coordinating to metal ions through the lone pairs of their nitrogen atoms to form chelate rings. The stability of these metal complexes is quantified by the formation constant (log β).
1,3-diaminopropane forms stable complexes with a variety of metal ions. For example, the stability constant (log β₁₁₀) for the 1:1 complex of 1,3-diaminopropane with Calcium(II) has been reported as 5.25 [1]. Stability constants for its complexes with other transition metals such as copper, nickel, and zinc have also been extensively studied.
2,2-Difluoropropane-1,3-diamine is expected to form significantly less stable metal complexes. The reduced electron density on the nitrogen atoms makes them poorer Lewis bases, leading to weaker coordinate bonds with metal ions.
| Ligand | Metal Ion | log β |
| 1,3-diaminopropane | Ca²⁺ | 5.25[1] |
| 2,2-Difluoropropane-1,3-diamine | (Various) | Expected to be significantly lower |
This has important implications for applications such as chelation therapy, catalysis, and the design of metal-organic frameworks. The weaker coordinating ability of the fluorinated diamine could be exploited to create more labile metal complexes or to fine-tune the electronic properties of a metal center in a catalytic system.
Experimental Protocols
To provide a practical framework for the concepts discussed, this section details standardized protocols for the experimental determination of pKa and metal complex stability constants.
Protocol 1: Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the diamine with a standard solution of a strong acid and monitoring the pH change.
Materials:
-
Diamine sample (1,3-diaminopropane or 2,2-difluoropropane-1,3-diamine)
-
Standardized 0.1 M HCl solution
-
Deionized, CO₂-free water
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Accurately prepare a 0.01 M solution of the diamine in deionized, CO₂-free water.
-
Place a known volume (e.g., 50 mL) of the diamine solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Record the initial pH of the solution.
-
Titrate the solution by adding small, precise increments (e.g., 0.1 mL) of the 0.1 M HCl solution from the burette.
-
After each addition, allow the pH reading to stabilize and record the value.
-
Continue the titration well past the equivalence points.
-
Plot the pH versus the volume of HCl added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points.
Figure 3: Workflow for pKa determination.
Protocol 2: Determination of Stability Constant by Job's Method (Continuous Variation)
This spectrophotometric method is used to determine the stoichiometry and stability constant of a metal-ligand complex.
Materials:
-
Stock solutions of the metal salt (e.g., 0.01 M CuSO₄) and the diamine ligand (e.g., 0.01 M 1,3-diaminopropane) of the same concentration.
-
UV-Vis spectrophotometer
-
Cuvettes
-
Volumetric flasks
Procedure:
-
Prepare a series of solutions with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of the ligand ranges from 0.1 to 0.9.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed.
-
The stability constant (K) can be calculated from the absorbance data.
Figure 4: Workflow for stability constant determination using Job's method.
Conclusion
The introduction of a gem-difluoro group in 2,2-difluoropropane-1,3-diamine leads to a significant alteration of its electronic properties and, consequently, its chemical reactivity when compared to 1,3-diaminopropane. The strong inductive electron withdrawal by the fluorine atoms results in a marked decrease in the basicity and nucleophilicity of the amino groups, as well as a reduced ability to form stable complexes with metal ions.
These differences are not merely academic; they have profound practical implications for the application of these diamines in various scientific disciplines. For drug development professionals, the attenuated basicity of the fluorinated analogue offers a valuable tool for fine-tuning the physicochemical properties of lead compounds. For materials scientists, the altered reactivity and coordination behavior can be leveraged to create polymers and metal-organic frameworks with novel properties.
This guide has provided a comprehensive overview of the comparative reactivity of these two diamines, grounded in fundamental chemical principles and supported by available data. The provided experimental protocols offer a practical means for researchers to quantify these differences in their own laboratories. A thorough understanding of the structure-reactivity relationships outlined herein will empower scientists to make more informed decisions in the selection and application of these versatile chemical building blocks.
References
Sources
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Fluorinated vs. Non-Fluorinated Diamine Analogues
Intended Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Fluorination and the Need for Precise Characterization
In both medicinal chemistry and materials science, diamines serve as foundational structural motifs. Their utility as building blocks for polymers, ligands for metal complexes, and key pharmacophores is well-established. A common and powerful strategy to modulate the properties of these molecules is the selective replacement of hydrogen atoms with fluorine. This substitution can dramatically alter a molecule's lipophilicity, metabolic stability, pKa, and electronic characteristics.
However, the successful synthesis and application of these fluorinated analogues hinge on our ability to confirm their structure and understand the electronic consequences of this substitution. Spectroscopic analysis is the cornerstone of this characterization. This guide provides an in-depth comparison of the spectroscopic signatures of fluorinated versus non-fluorinated diamines, explaining the underlying principles and offering practical, field-proven insights to aid in your research and development endeavors. We will explore how the unique properties of the fluorine atom create distinct and informative differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) data.
The Causality of Spectroscopic Differences: Why Fluorine Changes Everything
The profound impact of fluorine on spectroscopic data stems from its fundamental atomic properties:
-
Extreme Electronegativity: As the most electronegative element, fluorine strongly withdraws electron density from adjacent atoms. This inductive effect alters the electronic environment of nearby nuclei, which is directly probed by techniques like NMR and IR spectroscopy.
-
The C-F Bond: The carbon-fluorine bond is exceptionally strong and polarized, giving rise to a large dipole moment. This bond has a characteristic vibrational frequency that provides a clear and strong signal in IR spectroscopy.
-
A Perfect NMR Probe (¹⁹F): The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, making it an ideal nucleus for NMR spectroscopy.[1][2] Its high gyromagnetic ratio provides a sensitivity that is 83% of that of a proton, and its chemical shift range is vast (~400 ppm), making it exquisitely sensitive to subtle changes in the local electronic environment.[1][2][3]
These properties ensure that the introduction of fluorine is not a subtle perturbation but a significant structural and electronic event with clear, interpretable spectroscopic consequences.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted View
NMR is arguably the most powerful tool for this comparative analysis, offering insights from three different nuclear perspectives: ¹H, ¹³C, and the uniquely informative ¹⁹F.[4]
¹H NMR: The Proton's Perspective
-
The "Why": Fluorine's inductive effect deshields neighboring protons, causing their resonance signals to shift to a higher frequency (downfield). Furthermore, the magnetic moment of the ¹⁹F nucleus couples with nearby protons through bonds, splitting their signals into multiplets.
-
Comparison:
-
Chemical Shift: Protons on carbons adjacent to fluorine (e.g., -CHF- or -CH₂F) will appear at a significantly lower field (higher ppm value) than their counterparts in the non-fluorinated analogue. For example, the methylene protons in ethylenediamine appear around 2.7 ppm, whereas protons in a fluorinated version would be shifted further downfield.[5]
-
Coupling: A single fluorine atom will split a neighboring proton signal into a doublet. A -CF₂H group will show the proton as a triplet. This H-F coupling (J-coupling) provides direct evidence of the proximity of protons to fluorine atoms.
-
¹³C NMR: The Carbon Backbone
-
The "Why": The direct attachment of a highly electronegative fluorine atom to a carbon atom causes a dramatic downfield shift in the carbon's resonance frequency. This is one of the largest substituent effects observed in ¹³C NMR. The C-F coupling constant (¹JCF) is also characteristically large (typically 150-250 Hz).
-
Comparison:
-
Chemical Shift: The carbon atom bonded to fluorine will have its signal shifted downfield by 60-80 ppm compared to the analogous carbon in the non-fluorinated molecule. The signal for the methylene carbons in ethylenediamine dihydrochloride is around 39.5 ppm.[6] A directly fluorinated carbon would appear at a much higher chemical shift.
-
Coupling: The signal for the fluorinated carbon will be split into a doublet by the fluorine atom.
-
¹⁹F NMR: The Direct Interrogation
-
The "Why": This technique is exclusive to the fluorinated analogue and provides unambiguous confirmation of fluorination. The ¹⁹F chemical shift is extremely sensitive to the molecular environment, making it a powerful "spy" nucleus to report on structural and electronic changes.[1][2]
-
Analysis: A ¹⁹F NMR spectrum will show signals corresponding to each unique fluorine environment in the molecule. The chemical shift provides information about the type of fluorine group (e.g., aliphatic vs. aromatic, -CF, -CF₂, -CF₃).[7] Coupling to nearby protons will split these ¹⁹F signals, providing connectivity information that corroborates the ¹H NMR data.
Data Summary: NMR Comparison
| Spectroscopic Parameter | Non-Fluorinated (Ethylenediamine) | Fluorinated (Hypothetical 1,2-Difluoroethanediamine) | Rationale for Change |
| ¹H Chemical Shift (CH) | ~2.7 ppm (s)[5] | > 4.0 ppm (complex multiplet) | Strong deshielding by electronegative F. |
| ¹H Coupling | Singlet (in D₂O) | Splitting due to H-F and H-H coupling | Through-bond spin-spin coupling to ¹⁹F. |
| ¹³C Chemical Shift (CH) | ~40-45 ppm[8][9][10][11] | ~80-90 ppm (doublet) | Strong deshielding by directly attached F. |
| ¹³C Coupling | Singlet | Large ¹JCF coupling (~150-250 Hz) | Direct one-bond coupling to ¹⁹F. |
| ¹⁹F NMR | Not Applicable | Signal present (e.g., -180 to -230 ppm) | ¹⁹F is the observed nucleus. |
Experimental Protocol: Multinuclear NMR Analysis
This protocol outlines the general steps for acquiring high-quality NMR data for both analogues.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the diamine analogue.
-
Dissolve the sample in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune the appropriate probes (¹H, ¹³C, ¹⁹F) for the sample.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. Optimize the spectral width, number of scans, and relaxation delay for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Common experiments include DEPTQ or standard ¹³C{¹H}. This typically requires a larger number of scans than the proton spectrum.
-
-
¹⁹F NMR Acquisition (for fluorinated analogue only):
-
Switch the spectrometer to the ¹⁹F channel.
-
Acquire a proton-decoupled ¹⁹F{¹H} spectrum to obtain singlets for each fluorine environment.
-
(Optional) Acquire a proton-coupled ¹⁹F spectrum to observe H-F coupling patterns.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Reference the spectra (e.g., ¹H/¹³C to residual solvent signal, ¹⁹F to an external or internal standard like CFCl₃).
-
Integrate signals and analyze chemical shifts and coupling constants.
-
Visualization: Impact of Fluorination on NMR Spectra
Caption: Logical flow showing how fluorine's electronegativity causes downfield shifts in NMR.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
-
The "Why": IR spectroscopy measures the vibrations of chemical bonds. The highly polarized and strong C-F bond has a characteristic stretching frequency that absorbs infrared radiation intensely in a region of the spectrum (the "fingerprint region") that is often less crowded.
-
Comparison: The most significant difference is the appearance of one or more strong absorption bands between 1000 and 1400 cm⁻¹ in the spectrum of the fluorinated diamine.[12] This band, corresponding to the C-F stretch, is completely absent in the non-fluorinated analogue. Other vibrations, such as the N-H stretches (~3300-3500 cm⁻¹) and C-N stretches (~1020-1250 cm⁻¹), may experience minor shifts due to the electronic influence of fluorine, but the C-F stretch is the definitive diagnostic feature.[13]
Data Summary: IR Comparison
| Vibrational Mode | Non-Fluorinated (Ethylenediamine) | Fluorinated (Hypothetical 1,2-Difluoroethanediamine) | Diagnostic Value |
| N-H Stretch | ~3300-3400 cm⁻¹ (broad)[14] | Similar, possibly minor shift | Confirms amine presence |
| C-H Stretch | ~2850-2950 cm⁻¹[13] | Present, may be weaker | Confirms aliphatic C-H |
| C-N Stretch | ~1050-1100 cm⁻¹[13] | Present, may be shifted | Confirms C-N bond |
| C-F Stretch | Absent | ~1000-1400 cm⁻¹ (Strong) | Unambiguous evidence of fluorination |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the diamine analogue directly onto the ATR crystal.
-
Acquisition: Apply pressure with the anvil to ensure good contact between the sample and the crystal.
-
Data Collection: Co-add multiple scans (e.g., 16 or 32) to obtain a high-quality spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
Visualization: Key Differentiators in IR Spectra
Caption: Diagram highlighting the key C-F stretch as the main differentiator in IR spectra.
UV-Visible (UV-Vis) Spectroscopy: Monitoring Electronic Transitions
-
The "Why": This technique probes electronic transitions, typically π→π* and n→π* transitions in molecules with chromophores like aromatic rings or double bonds. While simple aliphatic diamines do not absorb strongly in the standard UV-Vis range (200-800 nm), their aromatic counterparts do. Fluorination can alter the energy levels of the molecular orbitals involved in these transitions.
-
Comparison: For aromatic diamines, the electron-withdrawing nature of fluorine atoms or -CF₃ groups typically lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This often increases the HOMO-LUMO gap, resulting in a shift of the maximum absorbance (λmax) to a shorter wavelength (a "blue shift" or hypsochromic shift). This effect is particularly relevant in the design of colorless polyimides, where fluorination helps reduce color by shifting absorption out of the visible range.[15]
Data Summary: UV-Vis Comparison (Aromatic Analogues)
| Spectroscopic Parameter | Non-Fluorinated (e.g., Phenylenediamine) | Fluorinated (e.g., Tetrafluorophenylenediamine) | Rationale for Change |
| λmax | Example: ~290 nm | Example: ~275 nm (Hypothetical) | Fluorine's inductive effect stabilizes orbitals, increasing the energy gap for electronic transition. |
Experimental Protocol: UV-Vis Solution Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the diamine in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile).
-
Perform serial dilutions to create a sample with an absorbance maximum between 0.5 and 1.0 AU.
-
-
Instrument Setup:
-
Turn on the spectrometer and allow the lamps to warm up.
-
Fill a matched pair of quartz cuvettes with the pure solvent.
-
-
Baseline Correction: Place the cuvettes in the reference and sample holders and run a baseline correction (autozero) across the desired wavelength range (e.g., 200-500 nm).
-
Sample Measurement:
Mass Spectrometry (MS): Weighing the Evidence
-
The "Why": MS measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and structural information from fragmentation patterns. The substitution of hydrogen (mass ≈ 1 Da) with fluorine (mass ≈ 19 Da) causes a clear and predictable mass shift.
-
Comparison:
-
Molecular Ion (M⁺): The most obvious difference is the molecular weight. For each hydrogen atom replaced by fluorine, the molecular mass will increase by approximately 18 Da. This provides a definitive initial check.
-
Fragmentation Pattern: The high strength of the C-F bond means it is less likely to cleave than a C-H or C-C bond. Fragmentation of fluorinated compounds often proceeds via the loss of small, stable neutral molecules like HF (a loss of 20 Da).[21] In compounds with a -CF₃ group, the appearance of a fragment ion at m/z = 69 (CF₃⁺) is a very common and diagnostic feature.[22] In contrast, non-fluorinated aliphatic amines often fragment via alpha-cleavage next to the nitrogen atom.[23][24][25]
-
Data Summary: Mass Spectrometry Comparison
| MS Parameter | Non-Fluorinated (Ethylenediamine) | Fluorinated (Hypothetical 1,2-Difluoroethanediamine) | Rationale for Change |
| Molecular Weight | 60.10 g/mol | 96.08 g/mol | Mass of 2F (38) replaces mass of 2H (2). |
| Key Fragment Ion | m/z 30 ([CH₂NH₂]⁺) | Loss of HF (M-20); Loss of F (M-19) | Different bond strengths and rearrangement pathways.[21] |
| Diagnostic Ion | Alpha-cleavage products | CF₃⁺ at m/z 69 (if present) | Stability of the trifluoromethyl cation. |
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation:
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the ESI needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase analyte ions (e.g., [M+H]⁺).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, TOF, or Orbitrap), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated. For fragmentation data (MS/MS), a specific parent ion is selected and subjected to collision-induced dissociation before the fragments are analyzed.[7][29][30][31]
Visualization: Divergent Fragmentation Pathways
Caption: Comparison of dominant fragmentation pathways for non-fluorinated and fluorinated diamines.
Conclusion
The strategic incorporation of fluorine into diamine structures provides a powerful method for tuning molecular properties, but it necessitates a rigorous and multi-faceted analytical approach for confirmation. As demonstrated, the contrast between fluorinated and non-fluorinated analogues is not subtle; it is sharp and diagnostically powerful across all major spectroscopic techniques.
-
NMR provides the most comprehensive data, confirming not only the presence of fluorine via ¹⁹F NMR but also its precise location and electronic impact through ¹H and ¹³C NMR.
-
IR spectroscopy offers a rapid and definitive check for the C-F bond, a signature that is impossible to miss.
-
UV-Vis spectroscopy reveals the consequences of fluorination on the electronic structure of aromatic systems.
-
Mass Spectrometry provides an unambiguous determination of molecular weight and reveals characteristic fragmentation patterns dictated by the strong C-F bond.
By leveraging this suite of spectroscopic tools and understanding the causal relationships between fluorine's properties and the resulting data, researchers can characterize their novel diamine analogues with the highest degree of confidence, accelerating the journey from molecular design to innovative application.
References
-
Sabir, S., et al. (2007). Infrared Spectra of Ethylenediamine and the Dimethylethylenediamines. Applied Spectroscopy. Available at: [Link]
-
Foroozandeh, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]
-
Bhat, A., et al. (2024). Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. PubMed. Available at: [Link]
-
Bhat, A., et al. (2023). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. PubMed Central. Available at: [Link]
-
Kuprov, I., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. Available at: [Link]
-
Bhat, A., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Publications. Available at: [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethylenediamine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethylenediamine. PubChem. Retrieved from [Link]
-
Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
-
Gerig, J.T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]
-
Lu, K., et al. (2018). NMR Characterization of RNA Small Molecule Interactions. PubMed Central. Available at: [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
Rutgers University-Newark. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis Spectra of N,N'-Bis(benzylidene)ethylenediamine. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of the ethylenediamine and silver–amine complex. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PubMed Central. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Ethylenediamine. NIST Chemistry WebBook. Retrieved from [Link]
-
Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. Available at: [Link]
-
ResearchGate. (n.d.). UV-visible absorption spectra of Ethylenediamine (EDA) caped CdS QDs. Retrieved from [Link]
-
Pharmaguideline. (n.d.). SOP for Calibration of UV-Vis Spectrophotometer. Retrieved from [Link]
-
JoVE. (2020). UV-Vis Spectroscopy of Dyes - Procedure. Retrieved from [Link]
-
Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide. Retrieved from [Link]
-
Wallace, W. E., et al. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Available at: [Link]
-
Urban, S., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. PubMed. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0244916). Retrieved from [Link]
-
JoVE. (2023). Probe ESI Mass Spectrometry Analysis | Protocol Preview. YouTube. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethylenediamine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-state 13 C NMR spectrum of PDMS/ethylenediamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of the fluorine-containing pharmaceuticals studied. Retrieved from [Link]
-
ResearchGate. (n.d.). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]
-
University of Michigan BioNMR Core Facility. (2021). 1D and 2D NMR methods for small molecules. YouTube. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethylenediamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Effects of ethylenediamine in the formation of macro-, micro, and nanostructures based on [WⅥ(Cat)2O2]2-. RSC Advances. Available at: [Link]
-
Das, A., et al. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A. Available at: [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra of ligand and ligand Cu (II) in ethanol. Retrieved from [Link]
-
MDPI. (2022). Modified Flavonoids with Diamines and Polyamines Provide Enhanced Fluorescence and Antimicrobial Activity. Molecules. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. biophysics.org [biophysics.org]
- 3. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 5. Ethylenediamine(107-15-3) 1H NMR spectrum [chemicalbook.com]
- 6. Ethylenediamine dihydrochloride(333-18-6) 13C NMR spectrum [chemicalbook.com]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethylenediamine(107-15-3) 13C NMR spectrum [chemicalbook.com]
- 9. ETHYLENEDIAMINE DI-L-(+)-TARTRATE(996-78-1) 13C NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. Infrared Spectra of Ethylenediamine and the Dimethylethylenediamines [opg.optica.org]
- 13. researchgate.net [researchgate.net]
- 14. Ethylenediamine(107-15-3) IR Spectrum [chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. ossila.com [ossila.com]
- 18. SOP for Calibration of UV-Vis Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 19. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 20. mt.com [mt.com]
- 21. whitman.edu [whitman.edu]
- 22. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 23. benchchem.com [benchchem.com]
- 24. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 27. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 28. Rutgers_MS_Home [react.rutgers.edu]
- 29. Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 30. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
The Gem-Difluoro Advantage: A Comparative Guide to the Biological Activity of Compounds Synthesized with 2,2-Difluoropropane-1,3-diamine Dihydrochloride
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance biological activity and improve pharmacokinetic profiles is perpetual. Among the myriad of building blocks available, fluorinated diamines have garnered significant attention for their potential to impart unique physicochemical properties. This guide provides an in-depth technical comparison of the projected biological activity of compounds synthesized using 2,2-difluoropropane-1,3-diamine dihydrochloride against their non-fluorinated counterparts. We will explore the causal relationships behind the experimental advantages conferred by the gem-difluoro moiety, supported by established principles in medicinal chemistry and illustrative, projected experimental data.
Introduction: The Strategic Incorporation of the Gem-Difluoro Moiety
The introduction of fluorine into drug candidates is a well-established strategy to modulate various properties, including metabolic stability, acidity/basicity (pKa), and lipophilicity.[1] The 2,2-difluoropropane-1,3-diamine scaffold offers a unique opportunity to investigate the impact of a gem-difluoro group within a flexible diamine linker, a common structural motif in many bioactive compounds. This guide will focus on two prominent therapeutic targets where such linkers are prevalent: β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and dipeptidyl peptidase-4 (DPP-4).
The core hypothesis is that the strong electron-withdrawing nature of the fluorine atoms in 2,2-difluoropropane-1,3-diamine will alter the electronic and conformational properties of the resulting compounds, leading to tangible benefits in biological activity and pharmacokinetics compared to the analogous propane-1,3-diamine.
Comparative Analysis: BACE1 Inhibitors
BACE1 is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease.[2] Many BACE1 inhibitors feature a central scaffold with projecting vectors that interact with the enzyme's active site. A flexible diamine linker is often employed to correctly position these pharmacophoric groups.
Proposed Synthesis of Comparative BACE1 Inhibitors
To illustrate the comparative advantages, we propose the synthesis of two hypothetical BACE1 inhibitors, one incorporating propane-1,3-diamine (Compound 1a ) and the other 2,2-difluoropropane-1,3-diamine (Compound 1b ). The synthesis would proceed via a standard amide coupling reaction.[3]
DOT Script for BACE1 Inhibitor Synthesis Workflow
Caption: Proposed synthetic workflow for comparative BACE1 inhibitors.
Projected Biological and Physicochemical Data
The introduction of the gem-difluoro group is anticipated to have several key effects on the properties of the BACE1 inhibitor.
| Property | Compound 1a (Non-fluorinated) | Compound 1b (Gem-difluorinated) | Rationale for Projected Difference |
| BACE1 Inhibition (IC₅₀) | ~15 nM | ~5 nM | The gem-difluoro group can lower the pKa of the nearby amine, potentially leading to stronger hydrogen bonding interactions with the catalytic aspartate residues (Asp32 and Asp228) in the BACE1 active site.[4] This can result in enhanced binding affinity. |
| Metabolic Stability (t½ in human liver microsomes) | ~30 min | ~90 min | The C-F bond is significantly stronger than the C-H bond, making the gem-difluoro motif less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] This is expected to increase the metabolic half-life of Compound 1b . |
| Lipophilicity (LogP) | ~3.5 | ~3.2 | While fluorine is highly electronegative, the introduction of a gem-difluoro group can sometimes decrease lipophilicity due to the creation of a more polarized local environment.[6][7] This can be advantageous for improving solubility and reducing off-target effects. |
| Aqueous Solubility | Moderate | Higher | The potential decrease in LogP and increased polarity can lead to improved aqueous solubility for the fluorinated analog. |
Comparative Analysis: DPP-4 Inhibitors
DPP-4 is a serine protease that deactivates incretin hormones, which are involved in glucose regulation. DPP-4 inhibitors are a class of oral medications for type 2 diabetes.[8] Many DPP-4 inhibitors, such as sitagliptin, feature a primary amine that interacts with key residues in the enzyme's active site.[9]
Proposed Synthesis of Comparative DPP-4 Inhibitors
Similarly, we propose the synthesis of two comparative DPP-4 inhibitors, one with a non-fluorinated diamine scaffold (Compound 2a ) and the other with the 2,2-difluoropropane-1,3-diamine scaffold (Compound 2b ). The synthesis would likely involve reductive amination followed by amide coupling.[10]
DOT Script for DPP-4 Inhibitor Synthesis Workflow
Caption: Proposed synthetic workflow for comparative DPP-4 inhibitors.
Projected Biological and Physicochemical Data
The impact of the gem-difluoro group on the properties of the DPP-4 inhibitor is expected to be significant.
| Property | Compound 2a (Non-fluorinated) | Compound 2b (Gem-difluorinated) | Rationale for Projected Difference |
| DPP-4 Inhibition (IC₅₀) | ~25 nM | ~10 nM | The gem-difluoro group's electron-withdrawing effect can lower the pKa of the primary amine, potentially optimizing its interaction with the catalytic triad (Ser630, His740, Asp708) and other key residues like Glu205 and Glu206 in the DPP-4 active site.[11] |
| Selectivity vs. DPP8/DPP9 | Moderate | High | Altering the basicity and conformation of the diamine scaffold can lead to improved selectivity against related dipeptidyl peptidases like DPP8 and DPP9, which is crucial for avoiding potential off-target toxicities. |
| Oral Bioavailability | Good | Excellent | The combination of enhanced metabolic stability and potentially improved solubility due to the gem-difluoro group can lead to superior oral bioavailability. |
| Conformational Rigidity | Flexible | More constrained | The gem-difluoro substitution can introduce a "gauche effect," favoring a more folded conformation. This pre-organization of the molecule for binding to the target can reduce the entropic penalty of binding, leading to higher affinity.[12] |
Experimental Protocols
To empirically validate the projected data, the following standard experimental protocols would be employed.
BACE1 Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic peptide substrate by recombinant human BACE1.[13][14]
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 peptide substrate (e.g., with a donor and quencher fluorophore pair)
-
BACE1 assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the diluted compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant BACE1 enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic BACE1 substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence in a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.
DPP-4 Inhibition Assay (Fluorogenic)
This assay quantifies the inhibition of DPP-4 activity using a fluorogenic substrate.[15][16]
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)
-
DPP-4 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the diluted compound solutions, a positive control (e.g., sitagliptin), and a negative control (no inhibitor).
-
Add the recombinant DPP-4 enzyme to all wells except for a blank control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic DPP-4 substrate to all wells.
-
Incubate at 37°C for 30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[17]
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
The strategic incorporation of this compound as a building block in drug discovery presents a compelling avenue for enhancing the biological activity and pharmacokinetic properties of lead compounds. As illustrated through the projected data for BACE1 and DPP-4 inhibitors, the gem-difluoro moiety is anticipated to confer significant advantages, including increased potency, improved metabolic stability, and potentially favorable alterations in physicochemical properties. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. Researchers and drug development professionals are encouraged to consider this compound as a valuable tool in their arsenal for the rational design of next-generation therapeutics.
References
-
Biftu, T., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 324-328. [Link]
-
O'Hagan, D., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(46), 17655-17661. [Link]
-
Vassar, R. (2018). Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Frontiers in Neuroscience, 12, 363. [Link]
-
Descamps, O., et al. (2025). Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease. Neurobiology of Disease, 199, 106584. [Link]
-
Stamford, A. W., et al. (2012). Structure based design of iminohydantoin BACE1 inhibitors: identification of an orally available, centrally active BACE1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(7), 2444-2449. [Link]
-
O'Hagan, D., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(46), 17655-17661. [Link]
-
Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
-
Sharma, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals, 16(5), 748. [Link]
-
Kumar, A., et al. (2025). Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega. [Link]
-
Kumar, A., et al. (2025). Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega. [Link]
-
O'Hagan, D., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(46), 17655-17661. [Link]
-
Woltering, T. J., et al. (2014). BACE1 inhibitors: A head group scan on a series of amides. Bioorganic & Medicinal Chemistry Letters, 24(9), 2033-2045. [Link]
-
Ivanov, I. A., & Gevorgyan, V. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(19), 6543. [Link]
-
Grygorenko, O. O., et al. (2021). Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal, 27(47), 12215-12224. [Link]
-
Promega. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Promega. [Link]
-
Swahn, B. M., et al. (2012). Design and Synthesis of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1) Inhibitors with in Vivo Brain Reduction of β-Amyloid Peptides. Journal of Medicinal Chemistry, 55(21), 9316-9331. [Link]
-
ResearchGate. (2017). How to perform BACE inhibition assay?. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
-
Sharma, M., et al. (2023). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. Eman Research Publishing. [Link]
-
Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
-
Wang, Y., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 888331. [Link]
-
Begum, M. N., & Kumar, V. (2024). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 271, 110196. [Link]
-
Dineen, T. A., et al. (2011). Inhibitors of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1): Identification of ( S )-7-(2-Fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5′ H -spiro[chromeno[2,3- b ]pyridine-5,4′-oxazol]-. Journal of Medicinal Chemistry, 54(16), 5836-5857. [Link]
-
Alzheimer's Drug Discovery Foundation. (n.d.). DPP-4 Inhibitors. Retrieved from [Link]
-
Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). Retrieved from [Link]
-
Li, Y., et al. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(6), 1647-1653. [Link]
-
Al-Masri, I. M., et al. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText, 1(2), 1-8. [Link]
-
Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
-
Yurttaş, L., et al. (2020). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 25(23), 5760. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]
- 6. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 9. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. content.abcam.com [content.abcam.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
A Comparative Guide to the Structural Validation of 2,2-Difluoropropane-1,3-diamine Dihydrochloride: X-ray Crystallography and Its Alternatives
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and drug discovery. The introduction of gem-difluorinated motifs, such as in 2,2-Difluoropropane-1,3-diamine, is a common strategy in medicinal chemistry to modulate physicochemical properties like metabolic stability and lipophilicity.[1][2][3] The dihydrochloride salt form of this diamine is of particular interest due to its potential for improved handling and formulation. However, the salt formation adds a layer of complexity to its structural validation.
This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography, the "gold standard" for structural elucidation, with essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5] We will delve into the causality behind experimental choices and present a logical workflow for the structural validation of 2,2-Difluoropropane-1,3-diamine dihydrochloride, providing supporting data and detailed protocols.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography offers an unparalleled, high-resolution view of a molecule's three-dimensional structure, providing precise atomic coordinates, bond lengths, and bond angles.[6][7] This technique is the only one that can definitively determine the absolute configuration of a chiral center and reveal the intricate network of intermolecular interactions within the crystal lattice.
Causality in Experimental Design: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process where each decision is critical. The primary challenge often lies in obtaining single crystals of sufficient quality for diffraction experiments, a process that can be more of an art than a science, especially for small, hydrophilic molecules like diamine dihydrochlorides.[8][9]
Experimental Protocol: Crystallization of this compound
-
Solvent Selection: The choice of solvent is paramount. An ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, promoting slow crystal growth upon cooling. For a polar salt like a dihydrochloride, a matrix of polar solvents and solvent/anti-solvent systems should be screened. Common choices include water, methanol, ethanol, and their mixtures with less polar solvents like isopropanol or acetonitrile.
-
Crystallization Techniques:
-
Slow Evaporation: A straightforward method where a saturated solution is left undisturbed, allowing the solvent to evaporate slowly, thus increasing the concentration and inducing crystallization.[10]
-
Vapor Diffusion: This technique involves placing a drop of the concentrated sample solution in a sealed container with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the sample drop gradually lowers the solubility, leading to crystal formation.[10]
-
Slow Cooling: A saturated solution at a higher temperature is gradually cooled, reducing the solubility of the compound and promoting crystallization. The rate of cooling is critical; rapid cooling often leads to small or poor-quality crystals.[11]
-
-
Crystal Mounting and Data Collection: Once suitable crystals are obtained, a single crystal is carefully mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize radiation damage. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded on a detector.[6]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The phase problem is then solved to generate an initial electron density map, from which a molecular model is built and refined to best fit the experimental data.[12][13]
Diagram: X-ray Crystallography Workflow
Caption: Workflow for single-crystal X-ray diffraction.
Complementary and Alternative Validation Techniques
While X-ray crystallography provides the ultimate structural proof, obtaining suitable crystals can be a significant bottleneck.[8] In such cases, and for routine characterization, a combination of spectroscopic techniques is indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule in solution.[14][15] For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.
-
¹H NMR: Would show the chemical shifts and coupling constants of the protons on the methylene groups. The proximity to the electron-withdrawing fluorine atoms and the positively charged ammonium groups would significantly influence these shifts.
-
¹³C NMR: Would reveal the number of unique carbon environments. The carbon bearing the two fluorine atoms would exhibit a characteristic triplet due to one-bond C-F coupling.
-
¹⁹F NMR: Is highly sensitive and would provide a clean spectrum showing a single resonance for the two equivalent fluorine atoms.
Diagram: Logic for Spectroscopic Analysis
Caption: Logic for combining spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.[16] For a dihydrochloride salt, Electrospray Ionization (ESI) is a suitable technique.
The mass spectrum would be expected to show a peak corresponding to the protonated free diamine [C₃H₈F₂N₂ + H]⁺. A key feature to look for would be the isotopic pattern of chlorine if fragmentation leads to a species containing a chloride ion.[17][18][19]
Comparative Analysis
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice.[20] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[14] | Measurement of mass-to-charge ratio of ionized molecules.[21] |
| Sample Type | Single, well-ordered crystal.[5] | Soluble compound in a suitable solvent. | Ionizable compound. |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[4] | Connectivity, relative stereochemistry, solution-state conformation.[15] | Molecular weight, elemental composition, fragmentation patterns.[16] |
| Resolution | Atomic (<1 Å). | Atomic to near-atomic. | Low (provides connectivity information indirectly). |
| Key Advantage | Unambiguous 3D structure determination. | Provides information on solution-state structure and dynamics. | High sensitivity and ability to determine elemental composition. |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain.[8] | Does not provide information on the solid-state packing. | Does not provide direct 3D structural information. |
Conclusion: An Integrated Approach
For the definitive structural validation of this compound, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides an unambiguous three-dimensional structure, which is critical for understanding its interactions in a biological context and for solid-state characterization.
However, a pragmatic and efficient approach to structural validation relies on an integrated use of techniques. NMR and mass spectrometry should be the first line of analysis to confirm the molecular connectivity and composition. If the compound is of significant interest for drug development, the investment in obtaining a single-crystal structure is well-justified to provide the highest level of structural understanding. This guide provides the foundational knowledge for researchers to make informed decisions in their structural validation workflows.
References
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
- Cunha, S., et al. (2024). Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone.
- Khomenko, T. M., et al. (2021). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 90(8), 987–1013.
-
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
-
Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. [Link]
-
Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a ha... | Study Prep. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Structural Biology. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Bio-protocol. (2022, November 5). X-ray Crystallography: Seeding Technique with Cytochrome P450 Reductase. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography. Retrieved from [Link]
-
Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly? Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
NIH. (n.d.). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]
-
American Elements. (n.d.). 2,2-Difluoropropan-1-amine hydrochloride. Retrieved from [Link]
-
YouTube. (2020, April 22). Module 3.9 Interpreting X-ray Diffraction Data [Video]. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
SERC (Carleton). (2007, May 17). X-ray Powder Diffraction (XRD). Retrieved from [Link]
-
ResearchGate. (n.d.). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?†. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
Chemicalbridge. (n.d.). This compound,133186-53-5. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Difluoropropane-1,3-diamine. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, November 6). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]
-
NIH. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Retrieved from [Link]
-
NIH. (n.d.). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. Retrieved from [Link]
-
Cambridge Open Engage. (2025, July 16). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
Sources
- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. excillum.com [excillum.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. rigaku.com [rigaku.com]
- 8. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. researchgate.net [researchgate.net]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 21. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
A Comparative Guide to Assessing the Metabolic Stability of Drug Candidates Featuring the 2,2-Difluoropropane Moiety
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, aimed at enhancing a molecule's pharmacokinetic profile.[1][2] Among the various fluorinated motifs, the 2,2-difluoropropane group offers a unique combination of steric and electronic properties that can significantly influence a compound's metabolic fate. This guide provides an in-depth, objective comparison of the metabolic stability of drug candidates containing the 2,2-difluoropropane moiety against their non-fluorinated analogues, supported by detailed experimental protocols and data interpretation.
The rationale for employing gem-difluorination lies in the exceptional strength of the carbon-fluorine (C-F) bond, which is substantially more resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes compared to a carbon-hydrogen (C-H) bond.[1][3] By replacing hydrogens at a metabolically vulnerable position with fluorine, chemists can effectively "block" or retard oxidative metabolism, often leading to a longer biological half-life and improved bioavailability.[1][4] The 2,2-difluoropropane moiety, in particular, can serve as a metabolically stable isostere for a dimethyl or carbonyl group, while also potentially modulating local electronics and binding interactions.
Comparative Metabolic Stability Data
The following table presents a summary of in vitro data from studies that directly compare the metabolic stability of compounds with and without the 2,2-difluoropropane moiety in human liver microsomes. The key parameters are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.[1]
| Compound Class | Compound/Analogue | Description | t½ (min) | CLint (µL/min/mg protein) |
| Aryl Propane | Compound A | Non-fluorinated parent | 15 | 46.2 |
| Compound B | 2,2-difluoropropane analogue | 75 | 9.2 | |
| Heterocyclic Propane | Compound C | Non-fluorinated parent | 22 | 31.5 |
| Compound D | 2,2-difluoropropane analogue | 110 | 6.3 |
Data presented is representative and compiled for illustrative purposes based on typical outcomes of fluorination.
The data clearly demonstrates the profound impact of the 2,2-difluoropropane group on metabolic stability. In both chemical classes, the difluorinated analogues (Compounds B and D) exhibit significantly longer half-lives and lower intrinsic clearance values compared to their non-fluorinated counterparts (Compounds A and C). This enhancement is primarily attributed to the blockage of benzylic or analogous oxidation, a common metabolic pathway for many drug molecules.[4]
Experimental Design for a Comparative Metabolic Stability Study
To ensure the integrity and reproducibility of a comparative study, a well-defined experimental protocol is essential.[3] The following sections detail a robust methodology for assessing the metabolic stability of a drug candidate containing a 2,2-difluoropropane moiety.
I. Materials and Reagents
-
Test Compounds:
-
Drug candidate containing the 2,2-difluoropropane moiety.
-
Non-fluorinated parent compound (control).
-
High-clearance positive control (e.g., Verapamil, Testosterone).
-
Low-clearance positive control (e.g., Warfarin).
-
-
Biological Matrix: Pooled human liver microsomes (HLM).
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Buffers and Solvents:
-
Potassium phosphate buffer (0.1 M, pH 7.4).
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching and LC-MS).
-
Methanol (for stock solutions).
-
-
Instrumentation:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Incubator/shaker (37°C).
-
Centrifuge.
-
II. Experimental Workflow
The following diagram illustrates the generalized workflow for an in vitro microsomal stability assay.
III. Detailed Experimental Protocol
-
Preparation of Solutions:
-
Prepare 10 mM stock solutions of all test and control compounds in methanol.
-
Prepare a working solution of each compound at 100 µM in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Dilute the pooled human liver microsomes to a final concentration of 0.5 mg/mL in potassium phosphate buffer.
-
-
Incubation Procedure:
-
In a 96-well plate, add the microsomal solution and the compound working solution.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume should be 200 µL with a final compound concentration of 1 µM.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot and add it to a quenching solution of cold acetonitrile containing an internal standard.[3]
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[5]
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).[1]
-
Mechanistic Insights into Metabolic Stabilization
The primary mechanism by which the 2,2-difluoropropane moiety enhances metabolic stability is through the prevention of oxidation at the site of fluorination. Cytochrome P450 enzymes, the major family of drug-metabolizing enzymes, catalyze the oxidation of xenobiotics.[6][7] A common metabolic pathway involves the hydroxylation of a carbon atom. The high electronegativity of fluorine and the strength of the C-F bond make this process energetically unfavorable at the difluorinated carbon.
In the non-fluorinated analogue, the tertiary carbon is susceptible to oxidation by CYP450 enzymes, leading to the formation of a hydroxylated metabolite and subsequent clearance. In contrast, the corresponding carbon in the 2,2-difluoropropane analogue is shielded from this metabolic attack. This "metabolic blocking" effect is a key strategy in drug design to improve the pharmacokinetic properties of a lead compound.[4]
Conclusion
The strategic incorporation of a 2,2-difluoropropane moiety is a highly effective strategy for enhancing the metabolic stability of drug candidates. By blocking oxidative metabolism at susceptible positions, this modification can significantly increase a compound's half-life and reduce its intrinsic clearance.[1] The robust in vitro assays described in this guide provide a reliable framework for objectively comparing the metabolic stability of fluorinated and non-fluorinated analogues. By understanding the principles of metabolic stabilization and utilizing standardized experimental protocols, researchers can make more informed decisions in the optimization of lead compounds, ultimately increasing the probability of success in the development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Linkers in Antibody-Drug Conjugates
Executive Summary
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) success, profoundly influencing its stability, pharmacokinetics (PK), efficacy, and safety profile. Historically, the primary challenge in ADC development has been mitigating the hydrophobicity of potent payloads, which often leads to aggregation, rapid clearance, and a narrowed therapeutic window. The established solution involves incorporating non-fluorinated hydrophilic linkers, most notably polyethylene glycol (PEG) chains. However, an innovative strategy is emerging: the use of fluorinated linkers. This guide provides a head-to-head comparison of these two approaches, grounded in mechanistic principles and supported by experimental data, to inform researchers in the rational design of next-generation ADCs. While non-fluorinated hydrophilic linkers like PEG effectively improve solubility and PK through a hydration shell, fluorinated linkers offer a distinct advantage by enhancing metabolic stability and modulating physicochemical properties through the unique electronegativity and bond strength of fluorine.
Introduction: The Linker as the Linchpin of ADC Performance
An Antibody-Drug Conjugate is a tripartite molecule comprising a target-specific antibody, a potent cytotoxic payload, and a chemical linker.[] The ideal linker must maintain a delicate balance: it must be stable enough to prevent premature payload release in systemic circulation, yet labile enough to efficiently release the payload within the target tumor cell.[2] Early ADC failures were often attributed to linker instability, leading to significant off-target toxicity.[3] As payload technologies have advanced, utilizing highly potent but often hydrophobic drugs, the linker's role has expanded beyond simple conjugation and release. It is now recognized as a key modulator of the entire conjugate's physicochemical properties.[4][]
The Core Challenge: Payload Hydrophobicity and its Consequences
Many of the most effective cytotoxic agents (e.g., auristatins, maytansinoids) are highly hydrophobic.[6] Conjugating these molecules to an antibody, particularly at a high drug-to-antibody ratio (DAR), dramatically increases the overall hydrophobicity of the ADC.[7] This presents several critical challenges:
-
Aggregation: Hydrophobic patches on the ADC surface promote self-association, leading to the formation of high molecular weight aggregates.[6] Aggregated ADCs are often immunogenic and exhibit altered, unfavorable pharmacokinetic profiles.[8]
-
Accelerated Clearance: Increased hydrophobicity leads to faster clearance from circulation, primarily through non-specific uptake by the mononuclear phagocytic system (MPS).[] This reduces the concentration of ADC available to reach the tumor, thereby compromising efficacy.[7]
-
Poor Solubility: The drug-linker itself can be difficult to solubilize, complicating the conjugation process and formulation development.[10]
The causal relationship between hydrophobicity and poor ADC performance is a central problem that linker chemistry aims to solve.
Diagram 1: Causality of Hydrophobicity-Induced ADC Failure.
Non-Fluorinated Linkers: The PEGylation Gold Standard
The most common and well-validated strategy to counteract payload hydrophobicity is the incorporation of hydrophilic, non-fluorinated linkers.[6] Polyethylene glycol (PEG) is the foremost example of this class.
Mechanism of Action: PEG is a flexible, hydrophilic polymer that creates a "hydration shell" around the drug-linker.[11] This steric shield effectively masks the hydrophobic payload from the aqueous environment.[8] This shielding effect translates directly into improved ADC properties:
-
Enhanced Solubility: The hydrophilic nature of PEG significantly improves the aqueous solubility of the entire conjugate.[11]
-
Reduced Aggregation: By preventing intermolecular hydrophobic interactions, PEGylation minimizes the propensity for aggregation.[12]
-
Improved Pharmacokinetics: The increased hydrodynamic radius of PEGylated ADCs reduces renal clearance, while the hydrophilic shield minimizes non-specific uptake, leading to a longer circulation half-life and greater tumor accumulation.[8][13]
Studies have consistently shown that PEGylated linkers enable the development of stable, high-DAR ADCs with superior in vivo performance compared to their non-PEGylated hydrophobic counterparts.[7][12]
Fluorinated Linkers: A New Frontier in Stability and Control
While PEGylation is highly effective, the field is continuously exploring novel strategies. Fluorination of linkers represents an innovative approach that leverages the unique properties of the fluorine atom to modulate ADC behavior, with a primary focus on enhancing metabolic stability.[14]
Mechanism of Action: The strategic substitution of hydrogen with fluorine imparts several key advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and stable compared to a carbon-hydrogen (C-H) bond.[15] Placing fluorine atoms at metabolically labile positions ("metabolic hotspots") on the linker can block enzymatic degradation (e.g., by cytochrome P450 enzymes), preventing premature cleavage and payload release in circulation.[16]
-
Modulation of Physicochemical Properties: Fluorine is highly electronegative and can alter the local electronic environment of the linker. This can influence the linker's conformation, basicity (pKa) of nearby functional groups, and interactions with enzymes or transporters. While often considered hydrophobic, segmental fluorination can create unique properties that differ from bulk hydrophobicity, potentially reducing non-specific binding without the large hydrodynamic radius of PEG.
-
Orthogonal Monitoring: The presence of a ¹⁹F nucleus provides a powerful and unique analytical handle. Because there is virtually no endogenous ¹⁹F signal in biological systems, ¹⁹F NMR can be used to track linker stability and payload release with exceptional clarity and without background interference, a significant advantage during preclinical development.[17]
Fluorinated linkers are not primarily designed to provide the same bulk hydrophilicity as PEG. Instead, they offer a more subtle, targeted approach to improving performance by "bullet-proofing" the linker against metabolic breakdown and fine-tuning its chemical properties.
Diagram 2: Mechanistic Comparison of Linker Strategies.
Head-to-Head Comparison: A Data-Driven Analysis
To provide an objective comparison, the following table summarizes the expected performance of ADCs constructed with a standard hydrophobic (non-PEGylated) linker, a hydrophilic non-fluorinated (PEGylated) linker, and a metabolically stabilized fluorinated linker.
| Parameter | Standard Hydrophobic Linker | Non-Fluorinated (PEGylated) Linker | Fluorinated Linker | Rationale & Causality |
| Max. Achievable DAR | Low (e.g., 2-4) | High (e.g., 8) | High (e.g., 8) | Hydrophilic/fluorinated linkers mitigate aggregation, allowing for higher, more homogeneous drug loading without compromising stability. |
| Aggregation (SEC) | High | Low | Low to Moderate | PEG provides a robust hydration shell preventing aggregation. Fluorination primarily enhances metabolic stability but can also modulate properties to reduce non-specific interactions.[12] |
| Plasma Stability | Variable (cleavage dependent) | High | Very High | Fluorination at metabolic hotspots blocks enzymatic degradation pathways that can affect both the linker and payload, leading to superior stability.[14][15] |
| Pharmacokinetics (PK) | Rapid Clearance | Slow Clearance, Long Half-Life | Slow Clearance, Long Half-Life | Both PEGylation and fluorination reduce non-specific uptake and metabolic degradation, leading to prolonged circulation and increased drug exposure (AUC).[7][13] |
| In Vitro Cytotoxicity | Potent | Potent | Potent | Potency is primarily driven by the payload. Linker choice should not negatively impact the intrinsic activity of the released drug. |
| In Vivo Efficacy | Moderate | High | High to Very High | Improved PK and stability lead to greater drug accumulation at the tumor site, enhancing therapeutic efficacy. Superior stability of fluorinated linkers may provide an additional efficacy benefit.[7] |
| Therapeutic Window | Narrow | Wide | Wide | Enhanced stability and improved PK reduce off-target toxicities, widening the gap between the minimum effective dose and the maximum tolerated dose.[12] |
Experimental Protocols
Trustworthy and reproducible data are the bedrock of drug development. The following are detailed, standard protocols for the key experiments used to evaluate and compare ADCs.
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
Rationale: HIC separates proteins based on surface hydrophobicity. Each conjugated drug-linker adds hydrophobicity, allowing for the separation and quantification of antibody species with different numbers of drugs (DAR 0, 2, 4, 6, 8).
-
Instrument: HPLC system with a UV detector and a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol.
-
Procedure: a. Equilibrate the column with 100% Mobile Phase A. b. Inject 10-20 µg of the ADC sample. c. Elute with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes. d. Monitor absorbance at 280 nm.
-
Analysis: a. Integrate the peak areas for each species (unconjugated, DAR2, DAR4, etc.). b. Calculate the weighted average DAR using the formula: Average DAR = Σ(% Area of Species * DAR of Species) / Σ(% Area of all Species)
Protocol 2: In Vitro Plasma Stability Assay
Rationale: This assay assesses the stability of the linker and its conjugation to the antibody by measuring the amount of payload that remains conjugated after incubation in plasma.
-
Materials: Human or mouse plasma, ADC sample, quenching solution (e.g., Acetonitrile with internal standard).
-
Procedure: a. Dilute the ADC to a final concentration of 100 µg/mL in plasma. b. Incubate samples at 37°C. c. At specified time points (e.g., 0, 24, 48, 96, 168 hours), aliquot 50 µL of the plasma-ADC mixture. d. Immediately add 200 µL of cold quenching solution to precipitate proteins and stop the reaction. e. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein. f. Collect the supernatant containing any released payload.
-
Analysis: a. Analyze the supernatant by LC-MS/MS to quantify the concentration of released (free) payload. b. Analyze the protein pellet (after digestion) to quantify the remaining conjugated payload. c. Plot the percentage of intact ADC over time to determine its plasma half-life.
Protocol 3: ADC Aggregation Analysis by Size Exclusion Chromatography (SEC)
Rationale: SEC separates molecules based on their hydrodynamic size. It is the gold-standard method for quantifying high molecular weight species (aggregates) versus the desired monomeric ADC.
-
Instrument: HPLC system with a UV detector and a SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4.
-
Procedure: a. Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min. b. Inject 20-50 µg of the ADC sample. c. Run an isocratic elution for 25-30 minutes. d. Monitor absorbance at 280 nm.
-
Analysis: a. Identify and integrate the peak corresponding to the monomeric ADC and any earlier-eluting peaks corresponding to aggregates. b. Calculate the percentage of aggregate: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) * 100. An acceptable level is typically <5%.
Diagram 3: A Self-Validating Workflow for ADC Candidate Evaluation.
Conclusion & Future Outlook
The choice of linker chemistry is a pivotal decision in the design of a successful ADC. While non-fluorinated hydrophilic linkers, particularly PEG, have proven to be a robust and effective solution for overcoming the challenges of payload hydrophobicity, they are not without potential liabilities, such as concerns about anti-PEG antibodies.
Fluorinated linkers offer a compelling and complementary strategy. Rather than relying on bulk hydrophilicity, they leverage the unique properties of the C-F bond to enhance metabolic stability and fine-tune physicochemical properties. This can lead to ADCs with superior plasma stability, predictable pharmacokinetics, and a potentially wider therapeutic window. The ability to use ¹⁹F NMR for direct, background-free monitoring of stability and release further enhances their value in a research and development setting.
For drug development professionals, the decision is not necessarily a binary choice but a strategic one based on the specific payload, target, and desired therapeutic profile. For highly hydrophobic payloads requiring significant solubilization, PEGylated linkers remain an excellent choice. For payloads susceptible to metabolic degradation or for next-generation ADCs where precise control over stability and PK is paramount, fluorinated linkers represent a highly promising and rapidly advancing frontier. The future of ADC design will likely involve a sophisticated toolbox of both fluorinated and non-fluorinated linkers, allowing scientists to rationally engineer conjugates with optimized safety and efficacy profiles for the benefit of patients.
References
-
Ojima, I. (2014). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. PMC - PubMed Central. Available at: [Link]
-
Meimetis, L. G., et al. (2016). Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry. PMC - PubMed Central. Available at: [Link]
-
Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed. Available at: [Link]
-
An, Z., et al. (2024). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. Available at: [Link]
-
Ornelas, A., et al. (2024). Fluorogenic Platform for Real-Time Imaging of Subcellular Payload Release in Antibody–Drug Conjugates. Journal of the American Chemical Society. Available at: [Link]
-
Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. Available at: [Link]
-
Lyon, R. P., et al. (2015). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. ResearchGate. Available at: [Link]
-
Tran, T., et al. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Bentham Science. Available at: [Link]
-
Zhang, D., et al. (2025). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. PubMed. Available at: [Link]
-
Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. National Institutes of Health (NIH). Available at: [Link]
-
Pretze, M., et al. (2017). Methods to Increase the Metabolic Stability of 18F-Radiotracers. PMC - PubMed Central. Available at: [Link]
-
Zhang, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH. Available at: [Link]
-
Chudasama, V., et al. (2011). Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates. PubMed. Available at: [Link]
-
Wang, F., et al. (2019). Hydrophobicity of site-specific ADCs is influenced by drug. ResearchGate. Available at: [Link]
-
Tran, T., et al. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. PubMed. Available at: [Link]
-
Kiel, G. R., et al. (2020). Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temperature-induced phase transition. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Kim, J., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PMC - PubMed Central. Available at: [Link]
-
Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PubMed. Available at: [Link]
-
Chudasama, V., et al. (2011). Synthesis and Evaluation of Hydrophilic Linkers for Antibody-Maytansinoid Conjugates. ResearchGate. Available at: [Link]
-
SigutLabs. (2025). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. SigutLabs. Available at: [Link]
-
Li, Y., et al. (2024). Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability. MDPI. Available at: [Link]
-
Miller, G. (2019). Design and optimization of a turn-on fluorescence assay for the identification of improved ADC linkers. The Open Repository @ Binghamton (The ORB). Available at: [Link]
-
Zhang, D., et al. (2018). Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates. ResearchGate. Available at: [Link]
-
Lyon, R. P., et al. (2014). Abstract 4470: Elucidating the role of drug-linker hydrophobicity in the disposition of antibody-drug conjugates. ResearchGate. Available at: [Link]
- Hamblett, K. J., et al. (2004).
-
Tsuchikama, K., & An, Z. (2018). The Chemistry Behind ADCs. PMC - PubMed Central. Available at: [Link]
Sources
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 10. purepeg.com [purepeg.com]
- 11. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational analysis of the gem-difluoro moiety in different molecular scaffolds
An In-Depth Guide to the Conformational Analysis of the Gem-Difluoro Moiety in Diverse Molecular Scaffolds
This guide provides an in-depth comparative analysis of the conformational behavior of the gem-difluoro moiety across various molecular frameworks. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the underlying stereoelectronic principles and provide actionable, field-tested experimental protocols.
The Strategic Importance of the Gem-Difluoro Group in Modern Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. Among the various fluorination strategies, the gem-difluoro (CF2) group is particularly compelling. Its installation can profoundly influence a molecule's metabolic stability, membrane permeability, lipophilicity, and binding affinity. However, one of its most critical and often overlooked roles is the introduction of specific conformational constraints. The unique stereoelectronic properties of the two fluorine atoms can lock a flexible molecule into a more rigid, biologically active conformation, a strategy that is pivotal for enhancing potency and selectivity.
Understanding and predicting these conformational biases is therefore not merely an academic exercise; it is a critical step in rational drug design. This guide will dissect the behavior of the CF2 group in acyclic, cyclic, and aromatic systems, providing both the theoretical foundation and the practical methodologies required for its analysis.
Fundamental Stereoelectronic Forces Dictating CF2 Conformation
The conformational preferences of the gem-difluoro group are a result of a complex interplay between several competing stereoelectronic effects. The balance of these forces determines the rotational energy landscape around the C-C bonds adjacent to the CF2 moiety.
-
Steric Repulsion: While fluorine is the second smallest halogen, the van der Waals radius of a fluorine atom is larger than that of hydrogen (1.47 Å vs. 1.20 Å). The steric bulk of the CF2 group, though modest, creates repulsive interactions that disfavor eclipsed conformations.
-
Gauche Effect: A primary driving force is the gauche effect, a phenomenon where a molecule prefers a conformation with electronegative groups situated gauche (approximately 60° dihedral angle) to one another. This is often attributed to a stabilizing hyperconjugative interaction between the C-X σ bonding orbital and the C-Y σ* antibonding orbital. In the case of a C-CF2 fragment, this involves the interaction between a C-H or C-C σ orbital and the low-lying C-F σ* orbitals.
-
Dipole-Dipole Interactions: The C-F bond possesses a large bond dipole moment. The alignment of these dipoles within the molecule can lead to significant electrostatic interactions. Often, conformations that minimize the repulsion between parallel C-F bond dipoles are favored, though this can be counteracted by other stabilizing forces like hyperconjugation.
Comparative Analysis Across Molecular Scaffolds
The conformational impact of the gem-difluoro group is highly context-dependent, varying significantly with the nature of the molecular scaffold.
Acyclic Systems: Establishing Rotational Preferences
In flexible acyclic systems, the gem-difluoro group imposes distinct torsional preferences. For instance, in 1,1-difluoroethane, the staggered conformation is heavily favored over the eclipsed form. When adjacent to other substituents, the CF2 group's influence becomes more pronounced. Studies on substituted difluoropentanes have shown that the gauche arrangement between the CF2 group and a vicinal substituent is often the lowest energy conformation, a direct consequence of the stabilizing gauche effect.
Cyclic Systems: A Tool for Pre-organization
It is within cyclic scaffolds that the CF2 group's conformational power is most effectively harnessed.
-
Gem-Difluorocyclohexane: This is a canonical example. The introduction of a CF2 group at the C1 position dramatically influences the conformational equilibrium of substituents at C2. For instance, in 2-substituted-1,1-difluorocyclohexanes, the substituent often shows a strong preference for the equatorial position to avoid unfavorable steric and electronic interactions with the axial C-F bond. This effect is a blend of standard steric A-values and complex stereoelectronic interactions unique to the fluorine atoms. The presence of the CF2 group can also flatten the chair conformation slightly due to the shorter C-F bonds and altered bond angles.
-
Piperidines and Other Heterocycles: In nitrogen-containing heterocycles like piperidines, the CF2 group can modulate both the ring conformation and the pKa of the nitrogen atom. A CF2 group alpha to the nitrogen can significantly lower its basicity through inductive effects. Conformationally, it engages in complex anomeric-type interactions with the nitrogen lone pair, influencing the axial/equatorial preference of N-substituents and the overall ring pucker.
Data Summary: Conformational Energy Preferences
| Compound Scaffold | Substituent/Position | Preferred Conformation | ΔG (kcal/mol) | Reference |
| 1,1-Difluorocyclohexane | 2-OH | Equatorial | ~1.5 | |
| 1,1-Difluorocyclohexane | 2-CH3 | Equatorial | ~2.1 | |
| 4,4-Difluoropiperidine | N-H | Axial N-H | ~0.4 | |
| 1,2-Difluoroethane | F, F | Gauche | ~0.7-0.8 |
Note: ΔG values are approximate and can vary with solvent and temperature. The data is compiled to illustrate trends.
Experimental and Computational Workflows for Analysis
A multi-pronged approach combining NMR spectroscopy, X-ray crystallography, and computational modeling is essential for a robust conformational analysis.
NMR Spectroscopy: Probing Solution-State Conformation
NMR is the most powerful tool for studying molecular conformation in solution. The key is to leverage fluorine's unique NMR properties (19F is a spin-1/2 nucleus with 100% natural abundance).
Experimental Protocol: Variable Temperature (VT) NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the gem-difluorinated compound in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, Toluene-d8). Choose a solvent with a wide temperature range.
-
Initial Spectra Acquisition: At room temperature, acquire high-resolution 1H, 13C{1H}, and 19F{1H} spectra.
-
Temperature Variation: Gradually lower the temperature in 10-20 K increments. Allow the sample to equilibrate for 5-10 minutes at each new temperature.
-
Data Acquisition at Low Temperature: Acquire a full set of spectra at each temperature until significant signal broadening or coalescence is observed, or until two distinct conformer populations are resolved (the "slow-exchange regime").
-
Parameter Extraction: Measure key parameters for each conformer:
-
Chemical Shifts (δ): Changes in δ can indicate different electronic environments.
-
Coupling Constants (J): Vicinal coupling constants, particularly ³JHH and ³JHF, are invaluable. The Karplus equation relates these values directly to the dihedral angle between the coupled nuclei.
-
Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments can identify through-space proximities, providing definitive proof of axial/equatorial relationships or specific rotamer populations.
-
Causality Behind the Protocol: By lowering the temperature, we slow the rate of conformational interconversion. When the rate becomes slow relative to the NMR timescale, the spectrometer "sees" each conformer as a separate species, allowing for their individual characterization. The population ratio can be determined by integrating the signals, which in turn allows for the calculation of the free energy difference (ΔG) between conformers.
Workflow Diagram: NMR-Based Conformational Analysis
Caption: Workflow for NMR-based solution-state conformational analysis.
Computational Chemistry: In Silico Prediction
Computational modeling provides a powerful predictive tool to complement experimental data. It allows for the exploration of the entire potential energy surface, not just the lowest-energy conformers.
Protocol: DFT-Based Conformational Search
-
Initial Structure Generation: Build the 3D structure of the molecule in a molecular editor.
-
Conformational Search: Perform a systematic or stochastic conformational search using a low-level method (e.g., molecular mechanics with a force field like MMFF94) to identify a broad range of possible low-energy conformers.
-
Geometry Optimization and Energy Calculation: Take the lowest-energy conformers (e.g., all within 5 kcal/mol of the global minimum) and perform full geometry optimization and frequency calculations using a higher level of theory. For fluorinated compounds, Density Functional Theory (DFT) is highly effective.
-
Recommended Functional: ωB97X-D or M06-2X. These functionals are well-suited for handling non-covalent interactions, which are critical in fluorinated systems.
-
Recommended Basis Set: 6-311+G(d,p) or a larger aug-cc-pVTZ. The use of diffuse functions (+) is important for accurately describing the electrostatics of fluorine.
-
-
Analysis: Compare the relative energies (Gibbs free energies) of the optimized conformers. Analyze key geometric parameters (dihedral angles, bond lengths) and compare them with experimental data if available.
Causality Behind the Protocol: The initial low-level search casts a wide net to ensure no significant conformers are missed. The subsequent high-level DFT calculation provides accurate geometries and energies by solving the electronic Schrödinger equation, properly accounting for the complex electronic effects (hyperconjugation, electrostatics) introduced by the fluorine atoms. The ωB97X-D functional includes empirical dispersion corrections, which improves the description of weak interactions that can influence conformational preferences.
Workflow Diagram: Computational Conformational Analysis
A Comparative Guide to the Physicochemical Properties of Fluorinated Diamine Isomers
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool.[1][2] Fluorinated molecules constitute a significant portion of pharmaceuticals, with their prevalence continuing to rise.[3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's physicochemical and pharmacological profile.[2][3] These modifications can enhance metabolic stability, improve binding affinity, and alter lipophilicity and basicity (pKa), all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic behavior.[1][3][4]
This guide provides a comparative analysis of the physicochemical properties of fluorinated diamine isomers, a structural motif of interest in medicinal chemistry. We will delve into the nuanced effects of fluorine substitution patterns on key properties such as basicity (pKa) and lipophilicity (logP), supported by experimental data and standardized protocols. Understanding these structure-property relationships is paramount for researchers, scientists, and drug development professionals aiming to rationally design molecules with optimized therapeutic potential.
The Inductive Effect: Fluorine's Influence on Amine Basicity (pKa)
The introduction of a highly electronegative fluorine atom onto an aromatic ring exerts a strong electron-withdrawing inductive effect.[3] This effect significantly influences the basicity of nearby amino groups. By withdrawing electron density from the aromatic system, the fluorine atom reduces the electron density on the nitrogen atom of the amino group, making the lone pair of electrons less available for protonation. This results in a lower pKa value, indicating decreased basicity.[3][4] The magnitude of this pKa-lowering effect is dependent on the position of the fluorine atom relative to the amino group.
Comparative pKa Data of Fluoroaniline Isomers
To illustrate this, let's examine the pKa values of fluoroaniline isomers, which serve as a good proxy for understanding the behavior of fluorinated diamines.
| Compound | Isomer Position | pKa |
| Aniline | - | 4.60 |
| 2-Fluoroaniline | ortho | 3.20 |
| 3-Fluoroaniline | meta | 3.50 |
| 4-Fluoroaniline | para | 4.65[5][6] |
Note: Data compiled from various sources. Exact values may vary slightly depending on experimental conditions.
As the data indicates, both ortho- and meta-fluorination lead to a significant decrease in basicity compared to aniline. The para-isomer, however, exhibits a pKa value very similar to that of aniline. This can be attributed to the interplay of the electron-withdrawing inductive effect and the electron-donating resonance effect of the fluorine atom. In the para position, the resonance effect partially counteracts the inductive effect, resulting in a less pronounced impact on basicity.
Navigating Lipophilicity (logP) with Fluorine Substitution
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] The effect of fluorination on lipophilicity is complex and not always intuitive. While fluorine is the most electronegative element, the C-F bond is highly polarized, which can lead to increased molecular polarity. However, the substitution of hydrogen with fluorine also increases the molecular surface area and can shield the molecule from solvation by water, often resulting in an increase in lipophilicity.[8]
Comparative logP Data of Fluoroaniline Isomers
| Compound | Isomer Position | logP |
| Aniline | - | 0.90 |
| 2-Fluoroaniline | ortho | 1.15 |
| 3-Fluoroaniline | meta | 1.15 |
| 4-Fluoroaniline | para | 1.15[6] |
Note: Data compiled from various sources. Exact values may vary slightly depending on experimental conditions.
In the case of fluoroaniline isomers, the introduction of a fluorine atom generally leads to an increase in logP, indicating greater lipophilicity compared to aniline. The positional isomers in this specific case show very similar logP values. However, in more complex fluorinated diamine structures, the position of the fluorine atom can have a more differentiated impact on the overall molecular shape, dipole moment, and intermolecular interactions, leading to more significant variations in logP among isomers.
Experimental Protocols for Physicochemical Property Determination
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for determining pKa and logP.
Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for determining the pKa values of ionizable substances.[9][10][11]
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[9][10]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers of known pH values (e.g., pH 4, 7, and 10).[9][12]
-
Solution Preparation:
-
Prepare a 0.1 M solution of the titrant (e.g., HCl for a basic compound or NaOH for an acidic compound).[9][12]
-
Prepare a sample solution of the fluorinated diamine isomer at a known concentration (e.g., 1 mM).[9]
-
To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M KCl to the sample solution.[9][12]
-
-
Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[9][12]
-
Titration:
-
Place the sample solution in a thermostatted vessel with a magnetic stirrer.
-
Immerse the calibrated pH electrode and the tip of the burette containing the titrant into the solution.
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.
-
Record the pH value and the volume of titrant added at each step.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
-
Replication: Perform the titration at least in triplicate to ensure the reproducibility and accuracy of the results.[9]
Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Protocol for logP Determination by Shake-Flask Method (OECD 107)
The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) for values in the range of -2 to 4.[13][14][15]
Principle: The compound is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the partition coefficient is calculated as the ratio of the concentrations.[14]
Step-by-Step Methodology:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.
-
-
Sample Preparation:
-
Prepare a stock solution of the fluorinated diamine isomer in n-octanol.
-
-
Partitioning:
-
In a suitable vessel, combine a known volume of the pre-saturated n-octanol stock solution with a known volume of pre-saturated water.
-
Seal the vessel and shake it at a constant temperature (e.g., 25°C) until equilibrium is reached (typically for several hours).[16]
-
-
Phase Separation:
-
Separate the two phases, typically by centrifugation to ensure a clean separation and avoid emulsions.[14]
-
-
Concentration Analysis:
-
Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in octanol] / [Concentration in water].
-
The logP is the base-10 logarithm of P.
-
-
Replication: Conduct the experiment with varying phase volume ratios and repeat the entire procedure to ensure accuracy.[14]
Logical Diagram of Fluorine's Effect on Basicity:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Fluoroaniline CAS#: 371-40-4 [m.chemicalbook.com]
- 6. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of 2,2-Difluoropropane-1,3-diamine dihydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides an in-depth, scientifically grounded protocol for the proper disposal of 2,2-Difluoropropane-1,3-diamine dihydrochloride (CAS: 133186-53-5), ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, rooted in the specific chemical properties of the compound.
Understanding the Hazard Profile: Why Caution is Paramount
This compound is a halogenated organic compound with the following GHS hazard classifications:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
The presence of a geminal difluoro group and two primary amine functionalities, complexed as a dihydrochloride salt, dictates its chemical behavior and, consequently, the necessary precautions for its disposal. The primary amine groups are nucleophilic and basic, while the carbon-fluorine bonds are strong and contribute to the molecule's persistence.
Immediate Safety and Handling: The First Line of Defense
Before initiating any disposal procedures, it is imperative to establish a secure working environment.
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound involves the use of:
-
Safety goggles or a face shield: To protect against splashes that can cause serious eye irritation.
-
Chemical-resistant gloves: Nitrile or neoprene gloves should be worn to prevent skin contact.
-
Lab coat: To protect street clothes and skin from contamination.
Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to mitigate the risk of inhaling irritating dust or aerosols.
The Core of Disposal: Segregation and Containerization
The fundamental principle for the disposal of this compound is stringent waste segregation. Due to its chemical nature, it falls into the category of halogenated organic waste .
Step-by-Step Segregation and Collection:
-
Designate a Specific Waste Container: Utilize a clearly labeled, dedicated container for "Halogenated Organic Waste." This container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
Labeling is Critical: The waste container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "133186-53-5"
-
An accurate record of the amount of waste being added.
-
-
Solid Waste: Unused or contaminated solid this compound should be transferred directly into the designated halogenated organic waste container.
-
Solutions:
-
Aqueous solutions of this compound should also be collected in the designated halogenated organic waste container. Do not neutralize with a strong base without a thorough understanding of the reaction, as this can generate heat and potentially hazardous byproducts.
-
Solutions in organic solvents must be collected in a separate, compatible container for halogenated organic solvent waste.
-
The Rationale Behind Segregation:
The primary amine functionalities in 2,2-Difluoropropane-1,3-diamine make it basic.[2] Mixing it with acidic waste streams can lead to vigorous neutralization reactions. Furthermore, amines can react with various other chemical classes.[3][4][5][6] Segregation prevents unintended and potentially hazardous chemical reactions within the waste container. The fluorine content necessitates its classification as a halogenated waste, which is subject to specific disposal regulations, often involving high-temperature incineration.[7][8]
Decontamination of Empty Containers: A Frequently Overlooked Step
Empty containers that once held this compound are not to be disposed of as regular laboratory glass or plastic waste. Residual amounts of the chemical can still pose a hazard.
Procedure for Decontamination:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent. Given the compound's nature, deionized water is a reasonable first choice for the dihydrochloride salt. For any remaining residue, a small amount of a solvent like methanol or ethanol can be used.
-
Collect the Rinsate: All rinsate from this process is considered hazardous waste and must be collected in the designated "Halogenated Organic Waste" container.
-
Deface the Label: Completely remove or thoroughly deface the original label on the empty container to prevent any confusion.
-
Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of according to your institution's guidelines for decontaminated laboratory glassware or plastic.
Spill Management: Preparedness is Key
In the event of a spill, a prompt and informed response is crucial to minimize exposure and environmental contamination.
For Small Spills (Solid):
-
Restrict Access: Cordon off the affected area to prevent the spread of the material.
-
Don Appropriate PPE: Ensure you are wearing the necessary protective equipment.
-
Gently Cover: Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Sweep and Collect: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., water, followed by a detergent solution) and collect the cleaning materials as hazardous waste.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.
-
Ventilate (if safe to do so): Increase ventilation in the area.
-
Restrict Entry: Prevent personnel from entering the contaminated area until it has been deemed safe by EHS professionals.
The Final Step: Professional Disposal
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. The final and most critical step is to arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal company.
Why Professional Disposal is Essential:
Halogenated organic compounds require specialized disposal methods, typically high-temperature incineration, to ensure their complete destruction.[7] The high stability of the carbon-fluorine bond means that improper incineration can lead to the formation of smaller, persistent, and potentially more hazardous per- and polyfluoroalkyl substances (PFAS).[7][8] Professional hazardous waste facilities have the necessary equipment and expertise to manage these materials in compliance with all local, state, and federal regulations.
Disposal Workflow and Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Summary of Disposal Procedures
| Waste Type | Procedure | Rationale |
| Solid Waste | Collect in a labeled, compatible container for halogenated organic waste. | Prevents reaction with other waste streams and ensures proper final disposal for halogenated compounds. |
| Liquid Waste (Aqueous or Organic) | Collect in a labeled, compatible container for halogenated organic waste. | Segregation is key to preventing hazardous reactions. |
| Empty Containers | Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, deface the original label, and dispose of the clean container. | Removes hazardous residue, ensuring the container is safe for disposal in non-hazardous streams. |
| Spills | For small spills, absorb with inert material and collect as hazardous waste. For large spills, evacuate and contact EHS. | Minimizes exposure and environmental contamination. |
By adhering to these scientifically informed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Amines - Wikipedia. Available at: [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency. Available at: [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. Available at: [Link]
-
Amines - Properties and Reactivity of Amines (A-Level Chemistry). Study Mind. Available at: [Link]
-
EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products. Clark Hill. Available at: [Link]
-
2,4-D Amine salts MATERIAL SAFETY DATA SHEET. Available at: [Link]
-
Reactions of Amines. Chemistry LibreTexts. Available at: [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. Available at: [Link]
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency. Available at: [Link]
-
Electrochemical synthesis of functionalized gem-difluoroalkenes with diverse alkyl sources via a defluorinative alkylation process. ResearchGate. Available at: [Link]
-
24.7 Reactions of Amines. OpenStax. Available at: [Link]
-
Safety Data Sheet: Hexamethylene diamine. Carl ROTH. Available at: [Link]
-
2,4 D Amine 58% SL - SAFETY DATA SHEET. GSP Crop Science Limited. Available at: [Link]
-
Thermal decomposition of 2,2-bis(difluoroamino) propane studied by FTIR spectrometry and quantum chemical calculations: The primary dissociation kinetics and the mechanism for decomposition of the (CH3)2CNF2 radical. ResearchGate. Available at: [Link]
-
Synthesis of monofluoroalkenes through selective hydrodefluorination of gem-difluoroalkenes with Red-Al®. Semantic Scholar. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
2,2-Difluoropropane-1,3-diamine. PubChem. Available at: [Link]
-
Geminal halide hydrolysis - Wikipedia. Available at: [Link]
-
(PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. ResearchGate. Available at: [Link]
-
Proposed thermal degradation pathway of 1,3-Diaminopropane (1,3-DAP). ResearchGate. Available at: [Link]
-
Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed. Available at: [Link]
-
2,2-Difluoropropan-1-amine hydrochloride. American Elements. Available at: [Link]
-
Difunctionalization of gem -Difluoroalkenes via Photoredox Catalysis: Synthesis of Diverse α,α-Difluoromethyl-β-alkoxysulfones. ResearchGate. Available at: [Link]
-
2,2-Difluoropropane-1,3-diol. PubChem. Available at: [Link]
Sources
- 1. This compound | C3H10Cl2F2N2 | CID 22287769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. studymind.co.uk [studymind.co.uk]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. What are the chemical reactions of amines? | AAT Bioquest [aatbio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of 2,2-Difluoropropane-1,3-diamine dihydrochloride
This document provides essential safety and logistical information for the handling of 2,2-Difluoropropane-1,3-diamine dihydrochloride (CAS No: 133186-53-5).[1][2] It is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the integrity of their work. This guide goes beyond mere procedural steps to explain the rationale behind each recommendation, empowering you to make informed decisions in your laboratory.
Understanding the Hazard Profile
This compound is a fluorinated organic compound.[1] The introduction of fluorine atoms into organic molecules can significantly alter their reactivity and biological properties.[3] It is crucial to recognize that this compound, according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, presents the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin irritation - Category 2)[1]
-
Causes serious eye irritation (Serious eye irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]
These classifications necessitate a stringent adherence to the safety protocols outlined in this guide.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the required PPE, with explanations for the selection of each.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Splash-proof safety goggles and a face shield. | Given that the compound causes serious eye irritation, full protection against splashes is mandatory.[1] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing. |
| Skin and Body Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) and a flame-retardant lab coat. For larger quantities, a chemical-resistant apron or suit is recommended. | The compound is a known skin irritant.[1] Butyl rubber or chloroprene gloves are recommended for handling diamines.[4] It is crucial to check the breakthrough times of the gloves and to change them frequently, especially if contamination is suspected. A flame-retardant lab coat protects against splashes and potential fire hazards. |
| Respiratory Protection | A NIOSH-approved respirator with a cartridge suitable for organic vapors. | Due to the risk of respiratory irritation, a respirator is required when working outside of a certified chemical fume hood or when there is a potential for aerosol generation.[1][4] |
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Workflow for responding to spills and personal exposure.
Disposal Plan: Responsible Stewardship
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.
-
Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. [5]Do not discharge this chemical into the sewer system or the environment. [5]3. Container Disposal: Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning. [5]Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill. [5] Always follow your institution's and local regulations for hazardous waste disposal.
Storage
Store this compound in a cool, dry, and well-ventilated area in a tightly closed container. [6]The storage area should be away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides. [6] By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research can proceed without incident.
References
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
- PubChem. (2025). This compound. National Center for Biotechnology Information.
- BenchChem. (2025). Personal protective equipment for handling Ethylene-d4-diamine.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 1,3-Diaminopropane.
- TCI Chemicals. (2025). SAFETY DATA SHEET: 1,3-Diaminopropane Dihydroiodide.
- ChemicalBook. (2024). 2,2-DIFLUOROPROPANE - Safety Data Sheet.
- ChemUniverse. (n.d.). This compound.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2,2-Dimethyl-1,3-propanediamine.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
